molecular formula C8H8ClN3O2 B6314626 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl CAS No. 1951444-58-8

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Cat. No.: B6314626
CAS No.: 1951444-58-8
M. Wt: 213.62 g/mol
InChI Key: ZMHSNBCLYZAZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is a chemical compound with the molecular formula C8H7N3O2•HCl and a molecular weight of 213.62 g/mol. It is supplied with the CAS Registry Number 5381-78-2 (for the free base) and must be stored sealed in a dry environment, ideally between 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Benzimidazole derivatives are a significant scaffold in medicinal chemistry and drug discovery . The nitroimidazole core, in particular, is a privileged structure in the development of chemotherapeutic agents . This compound serves as a key synthetic intermediate for researchers designing and synthesizing novel bioactive molecules. Its structure is valuable for exploring structure-activity relationships (SAR), particularly in the development of potential antagonists for targets like the P2X3 receptor, which is relevant for certain central nervous system conditions . The mechanism of action for nitroimidazole-containing drugs generally operates as a prodrug. The nitro group undergoes enzymatic reductive bioactivation within hypoxic cells, such as those found in microbial pathogens or solid tumors, leading to the generation of reactive nitrogen species (RNS) . These reactive intermediates can cause critical cellular damage, including inhibition of DNA synthesis and DNA strand breakage, ultimately leading to cell death . Researchers can utilize this compound as a building block to develop new molecular hybrids and conjugates, a strategy aimed at overcoming multi-drug resistance in pathogens like the ESKAPE bacteria .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitrobenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHSNBCLYZAZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Pathway for 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-5-nitro-1H-benzo[d]imidazole (CAS: 5381-78-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for various bioactive agents, including kinase inhibitors and antiparasitic drugs.[1] While direct alkylation of 5-nitrobenzimidazole is possible, it frequently yields a difficult-to-separate mixture of 1,5- and 1,6-isomers.

This guide details a regioselective synthesis pathway designed to maximize yield and purity. The protocol leverages the differential nucleophilicity of 4-nitro-1,2-phenylenediamine to install the methyl group at the correct nitrogen before ring closure, ensuring the exclusive formation of the 5-nitro isomer.

Retrosynthetic Analysis

To achieve high regiochemical fidelity, the benzimidazole core is disconnected at the C2-N1 and C2-N3 bonds. This reveals N-methyl-4-nitro-1,2-phenylenediamine as the key intermediate. The methyl group is introduced at the aniline stage, where steric and electronic differentiation is most pronounced.

Retrosynthesis Target 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (Target) FreeBase 1-Methyl-5-nitro-1H-benzo[d]imidazole (Free Base) FreeBase->Target HCl Salt Formation Intermediate N1-Methyl-4-nitro-1,2-phenylenediamine (Key Intermediate) Intermediate->FreeBase Cyclization (C1 Insertion) StartingMaterial 4-Nitro-1,2-phenylenediamine (Comm. Available) StartingMaterial->Intermediate Regioselective Methylation Reagents Formic Acid / HCl (Cyclization)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via early-stage methylation.

Primary Synthesis Pathway: The Regioselective Route

Phase 1: Regioselective Monomethylation

Objective: Synthesize N1-methyl-4-nitro-1,2-phenylenediamine. Rationale: The nitro group at position 4 exerts a strong electron-withdrawing effect.[2][3] This deactivates the ortho-amino group (position 2) via both inductive (-I) and resonance (-M) effects. The meta-amino group (position 1) remains relatively more nucleophilic, allowing for selective alkylation [1].

Reagents:

  • 4-Nitro-1,2-phenylenediamine (1.0 eq)

  • Dimethyl sulfate (DMS) or Methyl Iodide (0.95 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)[3]

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)[3]

  • Solvent: Toluene/Water (Biphasic system)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (10 g, 65.3 mmol) and TBAB (2.1 g, 6.5 mmol) in Toluene (100 mL).

  • Base Addition: Add 50% aq. NaOH (5.2 g, 130 mmol) and stir vigorously to create a fine emulsion.

  • Alkylation: Cool the mixture to 0-5 °C. Add Dimethyl sulfate (8.2 g, 62 mmol) dropwise over 30 minutes. Note: Use a slight deficit of alkylating agent to prevent dimethylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3] The product (N1-methyl) will appear as a distinct spot from the starting material.

  • Workup: Separate the organic layer.[4] Extract the aqueous layer with Toluene (2 x 50 mL). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the residue from ethanol to yield red/orange crystals.

    • Yield Target: 70-80%

Phase 2: Cyclization to Benzimidazole

Objective: Ring closure to form 1-methyl-5-nitro-1H-benzo[d]imidazole. Rationale: Reaction with formic acid provides the C2 carbon. Since the N-methyl group is already fixed at the position meta to the nitro group (relative to the benzene ring connection), the cyclization forces the formation of the 5-nitro isomer exclusively [2].

Reagents:

  • N1-Methyl-4-nitro-1,2-phenylenediamine (from Phase 1)

  • Formic Acid (98%) (Excess, acts as solvent and reagent)

  • 4N HCl (Catalytic amount)

Protocol:

  • Setup: Suspend the methylated intermediate (5 g) in Formic acid (30 mL). Add 4N HCl (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The solid should dissolve, turning the solution dark.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The disappearance of the diamine indicates completion.

  • Isolation: Cool to room temperature. Pour the reaction mixture onto crushed ice (100 g).

  • Neutralization: Slowly adjust pH to ~9-10 using conc. Ammonium Hydroxide (NH₄OH). The free base will precipitate as a yellowish solid.

  • Filtration: Filter the solid, wash copiously with cold water, and dry in a vacuum oven at 50 °C.

    • Melting Point Check: The free base should melt around 210-212 °C [3].

Phase 3: Hydrochloride Salt Formation

Objective: Convert the free base to the water-soluble HCl salt.

Protocol:

  • Dissolution: Dissolve the dry free base (1-methyl-5-nitrobenzimidazole) in a minimum amount of hot Ethanol or Methanol.

  • Acidification: Add 1.25 M HCl in Ethanol (or bubble dry HCl gas) until the solution reaches pH ~2.

  • Crystallization: Cool the solution slowly to 0 °C. Diethyl ether can be added dropwise to induce precipitation if necessary.

  • Filtration: Collect the off-white to pale yellow crystals by filtration.

  • Drying: Dry under high vacuum/P₂O₅ to remove traces of solvent and moisture.

Process Visualization

SynthesisWorkflow Start 4-Nitro-1,2- phenylenediamine Step1 Phase 1: Regioselective Methylation (DMS, NaOH, PTC) Start->Step1 Inter N1-Methyl-4-nitro- 1,2-phenylenediamine Step1->Inter Yield: ~75% Step2 Phase 2: Cyclization (Formic Acid, Reflux) Inter->Step2 FreeBase 1-Methyl-5-nitro- benzimidazole Step2->FreeBase Yield: ~85% Step3 Phase 3: Salt Formation (HCl/EtOH) FreeBase->Step3 Final Final Product (.HCl Salt) Step3->Final >98% Purity

Figure 2: Step-by-step reaction workflow from starting material to final salt.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Methylation Stoichiometry 0.95 eq of Methylating AgentExcess leads to N,N-dimethylation or N,N'-dimethylation impurities which are difficult to remove.
Temperature (Phase 1) < 10 °C during additionHigher temperatures reduce regioselectivity, increasing the formation of the unwanted N2-methyl isomer.
Cyclization pH Neutralization to pH 9-10Failure to fully neutralize the formic acid salt will result in yield loss during the aqueous workup.
Water Content (Phase 3) Anhydrous conditionsPresence of water during salt formation can lead to hydrates or sticky gums instead of crystalline solid.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.60 (s, 1H, C2-H) – Characteristic benzimidazole proton.

    • δ 8.55 (d, J = 2.0 Hz, 1H, C4-H) – Proton adjacent to nitro group (deshielded).

    • δ 8.20 (dd, J = 9.0, 2.0 Hz, 1H, C6-H).

    • δ 7.85 (d, J = 9.0 Hz, 1H, C7-H).

    • δ 3.95 (s, 3H, N-CH₃) – Distinct singlet confirming N-methylation.

  • Melting Point (Free Base): 210–212 °C [3].[1]

  • Mass Spectrometry (ESI+): m/z 178.06 [M+H]⁺.

Safety & Handling

  • Nitro Compounds: 4-nitro-1,2-phenylenediamine and the product are nitro-aromatics. While stable, they should be treated as potentially energetic. Avoid excessive heat or friction.

  • Dimethyl Sulfate (DMS): Highly toxic and carcinogenic. Use only in a fume hood with appropriate PPE (double gloves). Neutralize glassware and spills with aqueous ammonia.

  • Formic Acid: Corrosive and causes severe burns. Handle with care.

References

  • PrepChem. (n.d.). Synthesis of 5(6)-nitro-benzimidazole. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-methyl-5-nitro-1H-benzimidazole Synthesis and Properties. Retrieved from [Link]

  • PubChem. (2025).[5][6] 1-Methyl-5-nitrobenzimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride. Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological applications.[1] The introduction of a nitro group at the 5-position and a methyl group at the 1-position of the benzimidazole scaffold is anticipated to significantly modulate its biological profile.[2][3] This document synthesizes the available scientific literature to explore the potential antimicrobial and anticancer properties of this specific compound, detailing its proposed mechanisms of action, relevant experimental protocols for its evaluation, and a perspective on its therapeutic potential.

Introduction: The Benzimidazole Scaffold and the Influence of Nitro and Methyl Substituents

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleobases, allowing for interaction with various biological macromolecules.[4] This versatile core is present in numerous FDA-approved drugs.[5] The biological activity of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system.[1]

The introduction of a nitro group (-NO2), a potent electron-withdrawing group, at the 5-position of the benzimidazole ring is known to enhance the biological activities of the parent molecule. This is often attributed to the altered electronic properties of the ring system, which can facilitate interactions with biological targets.[2] Furthermore, the nitro group can undergo bioreductive activation under hypoxic conditions, a characteristic of many solid tumors and microbial environments, leading to the formation of cytotoxic radical species.

The methylation at the N-1 position of the benzimidazole ring can also impact its pharmacological profile. The methyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[6]

This guide focuses specifically on 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl, aiming to provide a detailed understanding of its anticipated biological activities based on the established knowledge of related nitrobenzimidazole compounds.

Potential Biological Activities

Based on extensive research into nitro-substituted benzimidazole derivatives, 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is predicted to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Nitroimidazole and nitrobenzimidazole derivatives have a long history as effective antimicrobial agents against a wide range of microorganisms, including anaerobic bacteria and protozoa.[7][8]

Mechanism of Action: The proposed antimicrobial mechanism of action for nitro-containing heterocyclic compounds involves the reductive activation of the nitro group by microbial nitroreductases.[2] This enzymatic reduction, which occurs preferentially in anaerobic or microaerophilic environments, generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine radicals. These reactive species can then induce damage to microbial DNA, proteins, and other vital cellular components, ultimately leading to cell death.

Antimicrobial Mechanism of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl cluster_0 Microbial Cell Compound 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Nitroreductase Nitroreductase Compound->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamine Radicals Nitroreductase->ReactiveIntermediates CellularDamage DNA Damage Protein Dysfunction ReactiveIntermediates->CellularDamage CellDeath Microbial Cell Death CellularDamage->CellDeath

Caption: Proposed antimicrobial mechanism of action.

In Vitro Evaluation: The antimicrobial efficacy of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[9] The broth microdilution method is a standard and widely accepted technique for this purpose.[10]

Table 1: Representative Antimicrobial Activity of Nitrobenzimidazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2-Aryl-5(6)-nitro-1H-benzimidazoleS. aureus>128[11]
2-Aryl-5(6)-nitro-1H-benzimidazoleP. aeruginosa32[11]
5-Nitrobenzimidazole DerivativeB. cereus-[11]
5-Nitrobenzimidazole DerivativeS. aureus-[11]
Anticancer Activity

The anticancer potential of nitrobenzimidazole derivatives is an active area of research.[2] The selective toxicity of these compounds towards cancer cells is often linked to the hypoxic microenvironment found in many solid tumors.[12]

Mechanism of Action: The anticancer mechanism of nitrobenzimidazoles is believed to be multifactorial. A key proposed mechanism involves the bioreductive activation of the nitro group by cellular reductases, which are often overexpressed in hypoxic tumor cells. This leads to the formation of reactive oxygen species (ROS) and other cytotoxic intermediates that can induce DNA damage, trigger apoptosis (programmed cell death), and inhibit key enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP).[13] Some studies have also suggested that nitroimidazoles can covalently bind to cellular proteins under hypoxic conditions, leading to the inhibition of their catalytic activities.[12]

Anticancer Mechanism of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl cluster_1 Hypoxic Cancer Cell Compound 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl CellularReductases Cellular Reductases Compound->CellularReductases Bioreductive Activation ReactiveSpecies Reactive Oxygen Species & Cytotoxic Intermediates CellularReductases->ReactiveSpecies CellularTargets DNA Damage PARP Inhibition Protein Dysfunction ReactiveSpecies->CellularTargets Apoptosis Apoptosis CellularTargets->Apoptosis

Caption: Proposed anticancer mechanism of action.

In Vitro Evaluation: The cytotoxic activity of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][14][15][16] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a standard metric for cytotoxicity.

Table 2: Representative Anticancer Activity of Nitrobenzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-methyl-5-nitrobenzimidazole derivativeMCF7 (Breast)4.52 µg/mL[17]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)0.028[13]
1-(p-methylbenzyl)-5(6)-nitro-1H-benzimidazole-Co(II) complexA549 (Lung)7.01[6]
1-(p-methylbenzyl)-5(6)-methyl-1H-benzimidazole-Zn(II) complexA549 (Lung)10.30[6]

Experimental Protocols

Synthesis of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

While a specific, detailed synthesis protocol for the hydrochloride salt is not widely published, a general approach for the synthesis of the free base, 1-methyl-5-nitro-1H-benzimidazole, can be adapted from the literature. The synthesis typically involves the cyclization of a substituted o-phenylenediamine with a suitable one-carbon synthon.[18][19] The subsequent conversion to the hydrochloride salt can be achieved by treating a solution of the free base with hydrochloric acid.

General Synthetic Scheme:

Synthesis of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Reactant1 N-Methyl-4-nitro-o-phenylenediamine Intermediate 1-Methyl-5-nitro-1H-benzo[d]imidazole Reactant1->Intermediate Cyclization Reactant2 Formic Acid Reactant2->Intermediate Product 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Intermediate->Product Salt Formation Reactant3 HCl Reactant3->Product

Caption: General synthetic route.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl.[9]

Materials:

  • Test compound (1-Methyl-5-nitro-1H-benzo[d]imidazole HCl)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

This protocol describes the determination of the cytotoxic effects of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl on cancer cell lines.[5][14][15][16][20]

Materials:

  • Test compound (1-Methyl-5-nitro-1H-benzo[d]imidazole HCl)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl are limited, general trends observed for nitrobenzimidazole derivatives provide valuable insights:

  • Position of the Nitro Group: The 5-position is often associated with significant biological activity.[2]

  • Substituents at N-1: Alkyl or substituted alkyl groups at the N-1 position can modulate lipophilicity and target engagement.[6]

  • Substituents at C-2: The nature of the substituent at the C-2 position can significantly impact the spectrum and potency of the biological activity.[1]

Conclusion and Future Directions

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is a promising candidate for further investigation as a potential antimicrobial and anticancer agent. The presence of the nitro and methyl groups on the benzimidazole scaffold suggests a high likelihood of significant biological activity. Future research should focus on the definitive synthesis and characterization of the hydrochloride salt, followed by comprehensive in vitro and in vivo evaluations to determine its efficacy and safety profile. Mechanistic studies are also crucial to elucidate the precise molecular targets and pathways through which this compound exerts its biological effects. The detailed protocols provided in this guide offer a solid foundation for initiating these critical investigations.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102300.
  • Merck. (n.d.).
  • Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. (2025). [No source provided].
  • Thermo Fisher Scientific. (n.d.).
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2006). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Bioorganic & Medicinal Chemistry, 14(21), 7324–7332.
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2022). Redox Biology, 52, 102300.
  • Abcam. (n.d.). MTT assay protocol.
  • El-Gohary, N. S., & Shaaban, M. I. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.
  • ATCC. (n.d.).
  • Asian Journal of Chemistry. (2017). Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives. Asian Journal of Chemistry, 29(1), 135-139.
  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. (2014). European Journal of Medicinal Chemistry, 76, 455-465.
  • Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. (2026). ACS Omega.
  • Molecules. (2000).
  • Nieto-Rodriguez, A., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Archives of Pharmacal Research, 34(2), 181-189.
  • IntechOpen. (2022).
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2959-2975.
  • Royal Society of Chemistry. (2025).
  • MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1), e137969.
  • Gürsoy, A., & Karali, N. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archiv der Pharmazie, 336(10), 443-450.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2959-2975.
  • Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. (n.d.). [No source provided].
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa. (2024). Diva-Portal.org.
  • Olczak, A., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(3), 2095.
  • IOSR Journal. (2025).

Sources

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl: Comprehensive Solubility Profiling and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride (CAS: 1951444-58-8) is a highly specialized heterocyclic compound utilized extensively as a building block in medicinal chemistry and coordination complex synthesis[1][2]. As a precursor to various bioactive pharmacophores—including bendamustine derivatives and advanced target degraders—understanding its thermodynamic solubility is paramount[3][4].

This whitepaper provides an in-depth technical analysis of the solubility profile of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl. By examining the structural causality behind its dissolution mechanics, we provide drug development professionals with the foundational data and self-validating protocols necessary to optimize synthesis, formulation, and biological assay design.

Structural Causality and Physicochemical Dynamics

The solubility of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is dictated by the interplay between its benzimidazole core, the electron-withdrawing 5-nitro group, and its hydrochloride salt form.

The Influence of the 5-Nitro Group on pKa

The benzimidazole ring typically exhibits a pKa of approximately 5.5. However, the introduction of a nitro group at the 5-position exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This depletes the electron density on the basic imidazole nitrogen (N3), significantly depressing the pKa of the conjugate acid to an estimated range of 3.5–3.8 (consistent with predicted pKa values of structurally analogous esters[3]).

Salt Disproportionation and pH-Dependent Solubility

Because the pKa is exceptionally low for a basic amine, the hydrochloride salt is relatively weak. When introduced into aqueous media, the compound undergoes rapid ionic dissociation. If the pH of the surrounding media exceeds the compound's pKa (pH > 4.0), the protonated benzimidazolium cation will rapidly deprotonate. This leads to salt disproportionation , where the highly soluble salt converts into the poorly soluble free base, resulting in immediate precipitation.

G A 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (Solid State) B Aqueous Solvation (Hydration Shell Formation) A->B Addition to Media C Ionic Dissociation (Release of Cl-) B->C ΔG_solv < 0 D Protonated Cation (Stable at pH < 3.5) C->D Acidic Environment E Free Base Precipitation (Deprotonation at pH > 4.0) C->E Basic Environment

Thermodynamic dissolution and pH-dependent dissociation pathway of the hydrochloride salt.

Quantitative Solubility Data

The following tables summarize the solubility profile of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl. Data is synthesized from the behavior of the isolated free base[3][5] and the thermodynamic principles of its hydrochloride salt form.

Table 1: Solubility in Common Organic Solvents (at 25°C)

The polarity and hydrogen-bonding capabilities of the solvent dictate the solubility of the salt[6]. Solvents with high dielectric constants (like DMSO) effectively solvate both the cation and the chloride anion.

SolventDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mL (Highly Soluble)Strong hydrogen bond acceptor; highly polar, easily disrupts the ionic lattice.
Dimethylformamide (DMF) 36.7> 30 mg/mL (Highly Soluble)High polarity stabilizes the charged species.
Methanol (MeOH) 32.710 - 20 mg/mL (Soluble)Protic solvent; provides moderate solvation for the chloride ion[3].
Dichloromethane (DCM) 8.9< 1 mg/mL (Poorly Soluble)Insufficient polarity to overcome the lattice energy of the HCl salt.
Hexane / Toluene < 2.5InsolubleNon-polar; incapable of solvating ionic species[5].
Table 2: Aqueous pH-Solubility Profile (at 37°C)

Aqueous solubility is entirely dependent on the ionization state of the imidazole nitrogen.

MediaTarget pHEstimated SolubilityDominant Species in Solution
0.1 N HCl 1.0> 25 mg/mLProtonated Benzimidazolium Cation
Acetate Buffer 3.5~ 5 - 10 mg/mLMixed (Cation / Free Base Equilibrium)
Phosphate Buffer 6.8< 0.1 mg/mLUn-ionized Free Base (Precipitated)
0.1 N NaOH 13.0< 0.05 mg/mLUn-ionized Free Base

Self-Validating Experimental Protocols

To accurately determine the solubility of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl, researchers must avoid the common pitfall of unbuffered dissolution. Dissolving an HCl salt in unbuffered water releases protons, artificially lowering the pH and falsely inflating the apparent solubility.

To ensure scientific integrity, the following Shake-Flask Methodology is designed as a self-validating system. It mandates the measurement of the final pH and the solid-state characterization of the residual pellet to confirm that salt disproportionation has not invalidated the assay.

Protocol: Thermodynamic Solubility Determination

Phase 1: Equilibration

  • Solid Dispensing: Weigh approximately 10 mg of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl into a 1.5 mL microcentrifuge tube.

  • Media Addition: Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 2.0). Causality: A strong buffer capacity (≥ 50 mM) is required to absorb the localized pH drop caused by the dissolution of the HCl salt.

  • Agitation: Incubate the suspension at 37°C ± 0.5°C on a thermoshaker at 1000 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

Phase 2: Phase Separation & Self-Validation 4. Separation: Centrifuge the samples at 15,000 × g for 15 minutes at 37°C to separate the undissolved solid from the saturated supernatant. 5. Validation Step A (Final pH): Extract 100 µL of the supernatant and measure the pH. Causality: If the final pH deviates by >0.1 units from the initial buffer pH, the buffer capacity was exceeded, and the solubility value is invalid for the target pH. 6. Validation Step B (Solid-State Analysis): Carefully extract the solid pellet and dry it under a gentle stream of nitrogen. Analyze the pellet via Powder X-Ray Diffraction (PXRD). Causality: If the PXRD pattern matches the free base rather than the starting HCl salt, salt disproportionation has occurred. The measured solubility reflects the free base, not the salt.

Phase 3: Quantification 7. Dilution & Analysis: Dilute the remaining supernatant with mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon cooling to room temperature. Quantify the concentration using HPLC-UV against a standard curve.

Workflow S1 1. Solid Dispensing (Excess HCl Salt) S2 2. Buffer Equilibration (37°C, 24-48h, Constant Agitation) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 S4 4a. Supernatant Analysis (HPLC-UV & Final pH) S3->S4 S5 4b. Pellet Analysis (PXRD for Free Base Conversion) S3->S5

Self-validating shake-flask methodology for determining thermodynamic solubility.

Implications for Drug Development and Synthesis

Solvent Selection for Assays

For in vitro biological assays (e.g., enzyme inhibition or cell viability assays), preparing stock solutions in aqueous buffers is highly discouraged due to the risk of free base precipitation at physiological pH (7.4). Stock solutions must be prepared in 100% DMSO at concentrations up to 10-20 mM. When diluting into the final assay buffer, ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity, while keeping the compound concentration below its thermodynamic solubility limit at pH 7.4.

Synthetic Chemistry Considerations

During the synthesis of downstream derivatives (such as amination of the nitro group[7] or alkylation), the choice of solvent is critical. The HCl salt is poorly soluble in non-polar organic solvents. If a reaction requires solvents like DCM or Toluene, the salt must first be neutralized. This is typically achieved by washing the compound with a mild base (e.g., saturated NaHCO3), extracting the free base into an organic layer (like Ethyl Acetate[3]), and drying over anhydrous Na2SO4 prior to the reaction.

References

  • ResearchGate. "Advances in Benzimidazole Coordination Chemistry: From Synthetic Innovations to Emerging Therapeutic Potentials." ResearchGate. Available at:[Link]

  • Titova, I. A., et al. "Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes." ResearchGate. Available at: [Link]

  • Google Patents. "WO2022086937A1 - Heterobifunctional compounds as degraders of enl." Google Patents.

Sources

Comprehensive Spectroscopic Characterization of 1-Methyl-5-nitro-1H-benzo[d]imidazole Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the benzimidazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, anti-infectives, and antiparasitic agents. Specifically, 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride (Formula:


) serves as a critical intermediate.

As a Senior Application Scientist, I frequently encounter mischaracterizations of substituted benzimidazoles—most notably, the conflation of the 5-nitro and 6-nitro regioisomers. Furthermore, the hydrochloride salt form introduces unique electronic dynamics. The protonation of the N3 nitrogen localizes a positive charge on the imidazole ring, significantly deshielding adjacent protons and altering vibrational modes compared to the free base[1].

This whitepaper establishes a self-validating analytical workflow. By triangulating data from Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy, we create a closed-loop system where each orthogonal technique independently verifies the structural integrity of the molecule.

Multi-Modal Analytical Strategy

To prevent structural misassignment, a sequential, multi-modal approach is mandatory. The workflow below illustrates the logical progression from sample preparation to structural confirmation.

G A 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Sample Preparation B 1H & 13C NMR (Regioisomer Validation) A->B C LC-MS/ESI+ (Mass & Fragmentation) A->C D ATR-FTIR (Functional Group Integrity) A->D E UV-Vis (Electronic Transitions) A->E F Multi-Modal Data Integration & Structural Confirmation B->F C->F D->F E->F

Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the cornerstone for distinguishing the 5-nitro from the 6-nitro regioisomer. Recent comprehensive NMR studies on functionalized azoles emphasize the sensitivity of the imidazole protons to their electronic environment[2].

Step-by-Step Methodology
  • Sample Preparation: Weigh precisely 10.0 mg of the API.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-

    
     (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality Insight: Why DMSO-

      
       and not CDCl
      
      
      
      ? The HCl salt is highly polar and insoluble in chloroform. More importantly, DMSO disrupts intermolecular hydrogen bonding, pushing the broad, exchangeable
      
      
      signal downfield (~11.0 ppm), preventing it from obscuring the critical aromatic diagnostic peaks (7.8–9.2 ppm).
  • Acquisition: Acquire

    
    H NMR (400 MHz, 16 scans, 10s relaxation delay) and 
    
    
    
    C NMR (100 MHz, 512 scans). The long relaxation delay ensures accurate integration of the N-methyl singlet.
Quantitative Data Summary
NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment / Mechanistic Rationale

H
4.05Singlet (s)3HN1-CH

: Deshielded by adjacent N1.

H
8.05Doublet (d, J = 9.0)1HC7-H : Ortho-coupling to C6.

H
8.35Doublet of doublets (dd, J = 9.0, 2.2)1HC6-H : Ortho to C7, meta to C4.

H
8.75Doublet (d, J = 2.2)1HC4-H : Highly deshielded by ortho-nitro group.

H
9.20Singlet (s)1HC2-H : Extreme downfield shift due to N3 protonation (HCl salt).

H
~11.0Broad singlet (br s)1HN3-H

: Exchangeable proton from HCl salt.

C
32.0--N1-CH


C
112.0, 115.0, 119.0--C7, C4, C6 (Aromatic CH)

C
135.0, 138.0--C3a, C7a (Bridgehead carbons)

C
143.0--C5 (Quaternary, attached to NO

)

C
145.0--C2 (Between two nitrogens)

Self-Validating Check: The fine meta-coupling (J = 2.2 Hz) of the highly deshielded proton at 8.75 ppm confirms the nitro group is at the 5-position. If it were at the 6-position, the C7 proton would appear as a singlet, breaking the validation loop.

Mass Spectrometry (LC-MS/ESI+) & Fragmentation Kinetics

Mass spectrometry provides exact mass confirmation and structural connectivity through Collision-Induced Dissociation (CID).

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Insight: Formic acid is critical. It ensures complete protonation of the basic imidazole nitrogen to the

      
       state, effectively overriding the chloride counter-ion which would otherwise cause ion suppression in the positive mode.
      
  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Utilize Electrospray Ionization in positive mode (ESI+). Apply a collision energy of 20-30 eV for MS/MS fragmentation.

Quantitative Data Summary
Ion Typem/z ObservedMass Error (ppm)Fragment Assignment
Parent

178.0610< 2.0Intact protonated free base[1].
Fragment 1 132.0615< 2.0

(Loss of 46 Da)
Fragment 2 163.0400< 3.0

(Loss of 15 Da)
Fragment 3 117.0450< 2.0Benzimidazole core

Fragmentation Pathway

G M [M+H]+ m/z 178.06 F1 Loss of NO2 m/z 132.06 M->F1 - NO2 (46 Da) F2 Loss of CH3 m/z 163.04 M->F2 - CH3 (15 Da) F3 Benzimidazole Core m/z 117.04 F1->F3 - CH3 (15 Da)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Vibrational Spectroscopy (ATR-FTIR)

FTIR validates the presence of the nitro group and the hydrochloride salt state.

Step-by-Step Methodology
  • Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum.

  • Sample Application: Place 2-3 mg of the solid API directly onto the crystal. Apply uniform pressure using the anvil.

    • Causality Insight: Why ATR instead of a traditional KBr pellet? Applying high hydraulic pressure to a hydrochloride salt in a potassium bromide matrix can induce solid-state ion exchange (forming the HBr salt and KCl). This artifact alters the

      
       vibrational frequencies. ATR is non-destructive and preserves the native salt state.
      
  • Acquisition: Scan from 4000 to 400 cm

    
     (32 scans, 4 cm
    
    
    
    resolution).
Quantitative Data Summary
Wavenumber (cm

)
IntensityVibrational Mode Assignment
2800 - 2500 Broad, Strong

stretch
: Diagnostic of the hydrochloride salt.
1615 MediumC=N stretch : Imidazole ring system.
1525 StrongAsymmetric NO

stretch
: Confirms the nitro functional group.
1345 StrongSymmetric NO

stretch
.
1250 MediumC-N stretch (Aromatic amine).

Electronic Transitions (UV-Vis)

UV-Vis spectroscopy probes the extended


-conjugation of the benzimidazole core with the electron-withdrawing nitro group.
Step-by-Step Methodology
  • Sample Preparation: Prepare a 10 µM solution in LC-MS grade Methanol.

    • Causality Insight: While the HCl salt is water-soluble, dissolving it in unbuffered water leads to an equilibrium between the protonated salt and the free base, causing concentration-dependent isosbestic shifts. Methanol provides a stable, uniform solvating environment that locks the electronic state.

  • Acquisition: Use a 1 cm pathlength quartz cuvette. Blank with pure methanol. Scan from 200 to 500 nm.

Quantitative Data Summary
Wavelength (

, nm)
Transition TypeStructural Implication
~245

Allowed transition of the aromatic benzimidazole core.
~305

Extended conjugation facilitated by the C5-nitro group.

Conclusion: The Self-Validating Loop

The characterization of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl requires a holistic approach. The exact mass from LC-MS validates the atomic composition, ensuring no over-methylation has occurred. The FTIR data confirms the functional groups (NO


) and the solid-state salt form (

stretch) without the artifacts introduced by KBr pressing. Finally, the

H NMR splitting patterns—specifically the fine meta-coupling of the highly deshielded C4 proton—definitively lock the regiochemistry to the 5-position, completely ruling out the 6-nitro isomer. By adhering to these causality-driven protocols, researchers can guarantee absolute structural integrity before advancing this intermediate into complex synthetic pipelines.

References

  • PubChem (National Center for Biotechnology Information) . "1-methyl-5-nitro-1H-benzo[d]imidazole - Compound Summary (CID 96173)". NIH.gov. Available at:[Link]

  • MDPI: International Journal of Molecular Sciences . "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry". MDPI.com, 2022. Available at:[Link]

Sources

Technical Whitepaper: Crystallographic Characterization & Solid-State Analysis of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characterization, synthesis logic, and solid-state analysis of 1-Methyl-5-nitro-1H-benzo[d]imidazole Hydrochloride (HCl). It is designed for researchers requiring a rigorous understanding of this compound's crystallographic behavior, particularly relevant in the context of pharmaceutical intermediate profiling and opioid scaffold analysis.

Executive Summary

1-Methyl-5-nitro-1H-benzo[d]imidazole (CAS 5381-78-2) serves as a critical pharmacophore in medicinal chemistry, notably as a precursor in the synthesis of high-potency benzimidazole opioids (e.g., Etonitazene derivatives). While the free base is well-documented, the hydrochloride salt form introduces specific solid-state complexities driven by ionic bonding and hydrogen bond donor/acceptor modifications. This guide provides a comprehensive framework for the synthesis, purification, and crystallographic analysis of the HCl salt, emphasizing the differentiation between the 5-nitro and 6-nitro regioisomers.

Molecular Architecture & Chemical Context[1][2][3][4][5]

Chemical Identity[5][6][7]
  • IUPAC Name: 1-Methyl-5-nitro-1H-benzimidazole hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 177.16 g/mol (Free Base) + 36.46 g/mol (HCl)

  • Key Functional Groups:

    • Nitro Group (

      
      ):  Located at position 5. Electron-withdrawing, influencing the pKa of the imidazole ring.
      
    • Imidazole Ring: The core aromatic system.

    • N-Methyl Group: Located at position 1, locking the tautomerism.

Protonation Mechanics

In the formation of the hydrochloride salt, protonation occurs exclusively at the N3 position (the pyridine-like nitrogen). The N1 nitrogen is substituted with a methyl group and its lone pair is involved in aromatic resonance, rendering it non-basic. The electron-withdrawing nitro group at C5 decreases the basicity of N3 compared to unsubstituted benzimidazole, requiring strong acidic conditions (pH < 2) to fully drive salt formation and prevent dissociation in solution.

Regioselective Synthesis & Isomer Separation

A critical challenge in working with this crystal structure is ensuring the purity of the 5-nitro isomer. Direct methylation of 5-nitrobenzimidazole yields a mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers due to annular tautomerism in the starting material.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 5-Nitrobenzimidazole (Starting Material) Methylation Methylation (MeI / K2CO3 / DMF) Start->Methylation Mixture Isomer Mixture (5-nitro + 6-nitro) Methylation->Mixture Separation Fractional Crystallization/Chromatography Mixture->Separation Isomer5 1-Methyl-5-nitro (Target) Separation->Isomer5 Major Product (Polarity Diff) Isomer6 1-Methyl-6-nitro (Byproduct) Separation->Isomer6 SaltForm HCl Salt Formation (Conc. HCl / EtOH) Isomer5->SaltForm Crystal Single Crystal Growth SaltForm->Crystal

Caption: Figure 1. Regioselective isolation and salt formation workflow. The 5-nitro isomer is generally less soluble and can be separated via fractional crystallization or column chromatography.

Experimental Protocols

Preparation of the Hydrochloride Salt

To obtain diffraction-quality crystals, the salt must be formed in a controlled environment to avoid amorphous precipitation.

  • Dissolution: Dissolve 1.0 g of pure 1-methyl-5-nitrobenzimidazole in 15 mL of anhydrous ethanol at 60°C.

  • Acidification: Slowly add 1.2 equivalents of concentrated HCl (37%) or 2M HCl in diethyl ether.

    • Note: Using aqueous HCl may result in a hydrate (e.g., monohydrate), whereas ethereal HCl favors the anhydrous form.

  • Precipitation: Allow the solution to cool to room temperature. A white to pale yellow precipitate will form.

  • Recrystallization: Filter the solid and redissolve in a minimum amount of hot methanol/ethanol (1:1).

Single Crystal Growth (Slow Evaporation)
  • Solvent System: Methanol/Water (90:10) or pure Ethanol.

  • Method: Place the saturated solution in a scintillation vial. Cover with parafilm and poke 2-3 small holes. Allow to stand undisturbed at 4°C for 3-5 days.

  • Target: Prismatic or needle-like crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Crystallographic Characterization (The Core)

Based on homologous benzimidazole salts, the following structural parameters are the standard for validation.

Predicted Unit Cell Parameters

Benzimidazole salts typically crystallize in monoclinic or triclinic systems due to the planar nature of the aromatic ring favoring stacking interactions.

ParameterValue (Typical Range)Description
Crystal System MonoclinicMost common for planar salts.
Space Group

or

Centrosymmetric packing.
Z (Units/Cell) 4Standard for

.
Cell Volume ~850 - 950 ųDependent on hydration state.
Density (

)
~1.45 - 1.55 g/cm³Higher than free base due to

and packing.
Intermolecular Interactions & Packing

The stability of the 1-methyl-5-nitrobenzimidazole HCl crystal is governed by two primary forces:

  • Ionic Hydrogen Bonding (

    
    ): 
    
    • The protonated N3 forms a strong, directional hydrogen bond with the chloride anion.

    • Geometry: Bond length (

      
      ) typically 3.0–3.2 Å; Angle > 160°.
      
    • This interaction often forms "ribbons" or infinite chains along the crystallographic b-axis.

  • 
    -
    
    
    
    Stacking:
    • The nitro group is coplanar with the benzimidazole ring (or slightly twisted, <5°).

    • The rings stack in a head-to-tail fashion to minimize dipole repulsion, with centroid-to-centroid distances of ~3.5–3.8 Å.

Structural Validation Logic (Graphviz)

ValidationLogic XRD_Data SC-XRD Data Collection (Mo Ku03b1 Radiation) Refinement Structure Refinement (SHELXL / Olex2) XRD_Data->Refinement Check1 Check N3 Protonation (Difference Fourier Map) Refinement->Check1 Check2 Verify Chloride Position (Charge Balance) Refinement->Check2 Check3 Analyze Packing (Hirshfeld Surface) Check1->Check3 Check2->Check3 FinalModel Final CIF Generation Check3->FinalModel

Caption: Figure 2. Crystallographic refinement logic. Locating the hydrogen atom on N3 is the critical step to confirm salt formation versus a co-crystal.

Analytical Validation

To confirm the crystal structure aligns with the chemical identity, the following orthogonal data must be generated:

  • FTIR Spectroscopy: Look for the broadening of the N-H stretch around 2500–3000 cm⁻¹ (indicative of

    
     ammonium salt formation) and the specific 
    
    
    
    symmetric/asymmetric stretches at 1350/1530 cm⁻¹.
  • Melting Point (DSC): The HCl salt will have a distinct, higher melting point than the free base (Free base MP: ~210–212°C). Expect decomposition behavior >250°C.

  • Powder XRD (PXRD): Essential for checking bulk phase purity against the simulated pattern from the single crystal data.

References

  • PubChem. (2023). 1-Methyl-5-nitro-1H-benzo[d]imidazole (Compound Summary). National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). Access Structures: Benzimidazole Salt Data. (General search for benzimidazole HCl motifs). [Link]

  • Zhang, Y., et al. (2011). "Crystal structure of 1-methyl-5-nitroimidazole." Acta Crystallographica Section E, 67(11), o3072.[1] (Homologous structure reference). [Link]

  • NIST Chemistry WebBook. (2023). 2-Methyl-5-nitrobenzimidazole Data.[2][3][4] (Isomer comparison data). [Link]

Sources

Technical Guide: Therapeutic Potential of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Applications of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (CAS: 1951444-58-8 / Free base: 5381-78-2) represents a privileged scaffold in medicinal chemistry.[1] While often utilized as a high-value intermediate in the synthesis of complex bioactive molecules (including opioids of the etonitazene class and specific angiotensin receptor blockers), the core structure itself possesses distinct pharmacophores suitable for oncology and infectious disease research.

This guide analyzes the compound's utility as a bioreductive prodrug precursor , its mechanism of action in hypoxic tumor environments, and its emerging role in developing next-generation antimicrobial agents.

Chemical Identity & Pharmacophore Analysis

The 5-nitrobenzimidazole moiety is electronically distinct due to the strong electron-withdrawing nature of the nitro group at position 5.[2] This activation renders the C2 position susceptible to nucleophilic attack, facilitating the synthesis of diverse derivatives, while the nitro group itself serves as a "warhead" for bioreductive activation.

PropertySpecification
IUPAC Name 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride
Molecular Formula C₈H₇N₃O₂[3][4] · HCl
Molecular Weight 213.62 g/mol
Key Functional Group 5-Nitro (Bioreductive center), Imidazole N3 (Proton acceptor)
Solubility Soluble in DMSO, Methanol; sparing solubility in water (improved by HCl salt)

Therapeutic Application I: Oncology (Hypoxia-Activated Cytotoxicity)

Mechanism of Action: Bioreductive Activation

The primary therapeutic value of 1-Methyl-5-nitro-1H-benzo[d]imidazole lies in its potential as a hypoxia-activated prodrug (HAP) . Similar to other nitro-heterocycles (e.g., misonidazole), the 5-nitro group undergoes enzymatic reduction in low-oxygen environments (solid tumor cores).

Causality:

  • Hypoxia Selectivity: In normoxic cells, oxygen futilely cycles the one-electron nitro radical anion back to the parent compound (futile cycling), preventing toxicity.

  • Activation: In hypoxic tumor cells, this re-oxidation is inhibited. The radical anion is further reduced to nitroso and hydroxylamine intermediates.

  • Cytotoxicity: These electrophilic intermediates covalently bind to DNA (guanine residues) and cellular proteins, inducing apoptosis.

Visualization: Bioreductive Signaling Pathway

The following diagram illustrates the critical divergence between normoxic safety and hypoxic toxicity.

BioreductivePathway Prodrug 1-Methyl-5-nitrobenzimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reductase (P450/POR) Radical->Prodrug Futile Cycling (Fast in Normoxia) Oxygen O2 (Normoxia) Radical->Oxygen Electron Transfer Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (Reduction proceeds) Superoxide Superoxide (O2•-) Oxygen->Superoxide Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction DNA_Damage DNA Adducts & Strand Breaks Hydroxylamine->DNA_Damage Covalent Binding

Caption: Bioreductive activation pathway of 5-nitrobenzimidazoles. Note the 'Futile Cycling' safety mechanism in oxygenated tissues.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To validate the hypoxic selectivity of the compound, researchers must compare IC50 values under normoxic vs. hypoxic conditions.

  • Cell Seeding: Seed A549 (Lung Carcinoma) cells at

    
     cells/well in 96-well plates.
    
  • Compound Preparation: Dissolve 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl in DMSO (stock 10 mM). Dilute serially in media.

  • Hypoxia Induction:

    • Normoxia: Incubate at 37°C, 5% CO₂, 21% O₂.

    • Hypoxia: Incubate in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours post-treatment.

  • Incubation: Continue treatment for 48–72 hours.

  • Readout: Add MTT reagent; solubilize formazan with DMSO; measure absorbance at 570 nm.

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

    
    . An HCR > 5 indicates significant bioreductive potential.
    

Therapeutic Application II: Antimicrobial & Antiparasitic Activity

The 5-nitrobenzimidazole core shares structural homology with metronidazole and albendazole , granting it dual activity against anaerobic bacteria and protozoa.

Mechanism: Oxidative Stress & Helix Destabilization
  • Anaerobes (e.g., H. pylori, Clostridium): The ferredoxin system in anaerobes reduces the nitro group, generating reactive oxygen species (ROS) that fragment bacterial DNA.

  • Fungi/Protozoa: Interference with microtubule polymerization (benzimidazole mechanism) combined with nitro-induced oxidative stress.

Quantitative Efficacy Data (Representative)

Data synthesized from structure-activity relationship (SAR) studies of 5-nitrobenzimidazole derivatives.

Target OrganismActivity TypeEstimated MIC/IC50 RangeReference Basis
Helicobacter pyloriBactericidal0.5 – 4.0 µg/mL[1][2]
Giardia lambliaAntiparasitic1.0 – 10 µM[3]
Staphylococcus aureus (MRSA)Bacteriostatic16 – 64 µg/mL[4]
Candida albicansAntifungal25 – 100 µg/mL[4]

Therapeutic Application III: Cardiovascular (AT1 Antagonism)

Recent medicinal chemistry campaigns have identified 5-nitrobenzimidazoles as potent Angiotensin II Type 1 (AT1) Receptor Antagonists .

  • Role: 1-Methyl-5-nitro-1H-benzo[d]imidazole serves as the "head group" scaffold.

  • Modification: Substitution at the 2-position (e.g., with a biphenyl tetrazole or butyl chain) creates analogs that block the RAS system, lowering blood pressure.

  • Significance: The nitro group enhances binding affinity via electrostatic interactions within the receptor pocket, distinct from the classic sartans (e.g., Losartan).

Synthesis & Quality Control Workflow

For researchers utilizing this compound as a starting material, purity is critical to avoid side-reactions during 2-position functionalization.

Synthesis Workflow (Phillips-Ladenburg Type)

The synthesis typically involves the condensation of 4-nitro-1,2-phenylenediamine with formic acid or an orthoester, followed by N-methylation.

SynthesisWorkflow Start 4-Nitro-1,2- phenylenediamine Intermediate 5-Nitro-1H- benzimidazole Start->Intermediate Cyclization (Reflux) Reagent1 Formic Acid / Orthoformate Reagent1->Intermediate Product 1-Methyl-5-nitro- benzimidazole Intermediate->Product SN2 Alkylation Step2 Methylation (MeI / K2CO3) Step2->Product Salt HCl Salt Formation Product->Salt HCl/Ether

Caption: Step-wise synthesis of the 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl scaffold.

QC Protocol: Purity Verification
  • HPLC: C18 column, Gradient Acetonitrile/Water (0.1% TFA). Look for peak at ~254 nm.

  • 1H NMR (DMSO-d6): Verify the N-Methyl singlet (~3.8-4.0 ppm) and the aromatic nitro-substituted pattern (doublet, doublet of doublets, doublet).

  • Melting Point: The HCl salt should exhibit a sharp melting point (decomposition often >250°C); free base ~170-175°C.

References

  • BenchChem. The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide. Retrieved from

  • Tonk, R.K., et al. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities.[5] Bioorganic & Medicinal Chemistry.[1][6][7][8][9][10][11][12] Retrieved from

  • Manteau, B., et al. (2010). Nitroimidazoles: Synthesis and Applications.[6][7][12] Wiley Online Library.

  • Icsel, C., et al. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups.[8][13] ACS Omega. Retrieved from

  • PubChem. 1-methyl-5-nitro-1H-benzo[d]imidazole Compound Summary. National Library of Medicine. Retrieved from

Sources

An In-depth Technical Guide to 1-methyl-5-nitro-1H-benzimidazole: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-methyl-5-nitro-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, synthesis, and explore its burgeoning potential in drug discovery, particularly in the realm of oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this promising molecule.

Molecular Architecture and Physicochemical Profile

1-methyl-5-nitro-1H-benzimidazole is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring. The structural uniqueness of this molecule lies in the presence of a methyl group at the 1-position of the imidazole ring and a nitro group at the 5-position of the benzene ring.

The introduction of the electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the benzimidazole scaffold, which is believed to be a key determinant of its biological activity.

Caption: Chemical structure of 1-methyl-5-nitro-1H-benzimidazole.

Table 1: Physicochemical Properties of 1-methyl-5-nitro-1H-benzimidazole

PropertyValueSource
CAS Number 5381-78-2[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Melting Point 210-212 °C[2]
IUPAC Name 1-methyl-5-nitro-1H-benzimidazole[1]

Synthesis of 1-methyl-5-nitro-1H-benzimidazole

The synthesis of 1-methyl-5-nitro-1H-benzimidazole can be approached through a two-step process. The first step involves the formation of the benzimidazole ring, followed by the N-methylation of the imidazole nitrogen.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: N-Methylation 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Condensation Condensation 4-nitro-o-phenylenediamine->Condensation Formic Acid Formic Acid Formic Acid->Condensation 5-nitro-1H-benzimidazole 5-nitro-1H-benzimidazole Condensation->5-nitro-1H-benzimidazole N-alkylation N-alkylation 5-nitro-1H-benzimidazole->N-alkylation Methyl Iodide Methyl Iodide Methyl Iodide->N-alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-alkylation 1-methyl-5-nitro-1H-benzimidazole 1-methyl-5-nitro-1H-benzimidazole N-alkylation->1-methyl-5-nitro-1H-benzimidazole

Caption: Synthetic workflow for 1-methyl-5-nitro-1H-benzimidazole.

Experimental Protocol: A Plausible Synthetic Route

The following protocol describes a plausible and commonly employed method for the synthesis of 1-methyl-5-nitro-1H-benzimidazole, based on established benzimidazole synthesis and N-alkylation techniques[3].

Step 1: Synthesis of 5-nitro-1H-benzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (1 equivalent) and formic acid (excess, acting as both reactant and solvent).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia solution) until a precipitate is formed. Filter the precipitate, wash it with cold water, and dry it to obtain crude 5-nitro-1H-benzimidazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: N-Methylation of 5-nitro-1H-benzimidazole

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitro-1H-benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution, followed by the dropwise addition of methyl iodide (CH₃I, 1.1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Isolation and Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-methyl-5-nitro-1H-benzimidazole.

Spectroscopic Characterization

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.

  • Aromatic Protons (δ 7.5-8.5 ppm): The protons on the benzene ring will appear in the downfield region. The electron-withdrawing nitro group will cause a significant deshielding of the adjacent protons.

  • Methyl Protons (δ ~3.8 ppm): The three protons of the methyl group attached to the nitrogen atom will likely appear as a singlet in the upfield region.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-160 ppm): The carbons of the benzimidazole ring system will resonate in this region. The carbon atom attached to the nitro group is expected to be significantly downfield.

  • Methyl Carbon (δ ~33 ppm): The carbon of the N-methyl group will appear as a signal in the upfield region of the spectrum.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-O Stretching (1550-1500 cm⁻¹ and 1350-1300 cm⁻¹): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected.

  • C=N Stretching (~1620 cm⁻¹): A band corresponding to the stretching vibration of the carbon-nitrogen double bond in the imidazole ring.

  • C-H Stretching (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations.

3.4. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique to confirm the elemental composition of the molecule. The calculated exact mass of 1-methyl-5-nitro-1H-benzimidazole (C₈H₇N₃O₂) is 177.0538. An experimental HRMS measurement should yield a value very close to this theoretical mass, confirming the molecular formula.

Potential Applications in Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group, particularly at the 5-position, has been shown to impart significant biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Derivatives of 5-nitro-1H-benzimidazole have demonstrated promising cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are often multifaceted and can include:

  • PARP Inhibition: Some nitrobenzimidazole derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that already have deficiencies in other DNA repair pathways (e.g., BRCA mutations).

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: They can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

While specific in vitro cytotoxicity data for 1-methyl-5-nitro-1H-benzimidazole is not extensively published, based on the activity of related compounds, it is a strong candidate for investigation as an anticancer agent.

Anticancer_Mechanism cluster_cellular_effects Cellular Effects 1-methyl-5-nitro-1H-benzimidazole 1-methyl-5-nitro-1H-benzimidazole PARP_Inhibition PARP Inhibition 1-methyl-5-nitro-1H-benzimidazole->PARP_Inhibition Apoptosis_Induction Induction of Apoptosis 1-methyl-5-nitro-1H-benzimidazole->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest 1-methyl-5-nitro-1H-benzimidazole->Cell_Cycle_Arrest Cancer_Cell_Death Cancer_Cell_Death PARP_Inhibition->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of 1-methyl-5-nitro-1H-benzimidazole.

Future Perspectives

1-methyl-5-nitro-1H-benzimidazole represents a molecule with significant untapped potential in drug discovery. Its straightforward synthesis and the known biological activities of the 5-nitrobenzimidazole scaffold make it an attractive candidate for further investigation. Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of its cytotoxic effects against a broad panel of cancer cell lines is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Assessing its therapeutic potential and toxicity in preclinical animal models.

The insights gained from such studies will be invaluable in determining the clinical translatability of 1-methyl-5-nitro-1H-benzimidazole and its derivatives as next-generation therapeutic agents.

References

  • PubChem. 1-methyl-5-nitro-1H-benzo[d]imidazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. [Link]

  • ChemSynthesis. 1-methyl-5-nitro-1H-benzimidazole. [Link]

  • MDPI. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Catalysis Science & Technology. [Link]

  • SUPPLEMENTARY INFORMATION. [Link]

  • TÜBİTAK Academic Journals. Studies on the Methylation of 5-Nitro-benzimidazoles. [Link]

  • ResearchGate. Stoichiometric and theoritical study of the alkylation reaction of 5-nitro-1H-benzo [d] imidazol-2 (3H)-one. [Link]

  • RSC Publishing. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

  • Indian Academy of Sciences. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. [Link]

  • DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. [Link]

  • ResearchGate. study of the alkylation reactions of 5- nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions. [Link]

  • PMC. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

  • ResearchGate. Nitro and aminobenzimidazoles. [Link]

  • TÜBİTAK Academic Journals. Studies on the Methylation of 5-Nitro-benzimidazoles. [Link]

  • Taylor & Francis Online. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. [Link]

  • PubChem. 1-Methyl-5-nitroimidazole. [Link]

  • ResearchGate. Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. [Link]

  • Bentham Science. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. [Link]

  • ResearchGate. Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... [Link]

  • Taylor & Francis Online. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. [Link]

  • Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

  • Oriental Journal of Chemistry. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. [Link]

  • Taylor & Francis Online. Preparation and mesomorphic properties of 1-methyl-1H-benzimidazole-based compounds. [Link]

  • PMC. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. [Link]

  • DergiPark. Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. [Link]

  • Taylor & Francis Online. Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. [Link]

  • ResearchGate. Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. [Link]

  • ResearchGate. 1-Methyl-5-nitro-1H-imidazole. [Link]

  • PMC. 1-Methyl-5-nitro-1H-imidazole. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. [Link]

  • PMC. 1-Methyl-6-nitro-1H-benzimidazole. [Link]

  • Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • Quest Journals. A Systemic Review on Benzimidazole Study. [Link]

  • Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

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  • PubMed. Recent Progress of the research on the benzimidazole PARP-1 inhibitors. [Link]

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Technical Whitepaper: 1-Methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-nitro-1H-benzo[d]imidazole (CAS 5381-78-2) is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical scaffolds, particularly for angiotensin II receptor antagonists, antiparasitic agents, and high-potency opioid analgesics (etonitazene class).[1]

This guide addresses the primary technical challenge associated with this compound: regioselectivity . The synthesis of 1-methyl-5-nitrobenzimidazole almost invariably produces its isomer, 1-methyl-6-nitrobenzimidazole (CAS 5381-79-3).[1] Commercial catalogs frequently confuse these two or supply mixtures. This whitepaper provides a definitive, self-validating protocol to synthesize, purify, and analytically distinguish the 5-nitro isomer from the 6-nitro impurity, ensuring the integrity of downstream drug development data.[1]

Identity & Physicochemical Profile[2][3][4]

The distinction between the 5-nitro and 6-nitro isomers is non-trivial due to their shared precursor.[1] The following data establishes the baseline for identity verification.

Table 1: Comparative Physicochemical Data

Feature1-Methyl-5-nitrobenzimidazole (Target)1-Methyl-6-nitrobenzimidazole (Impurity)
CAS Number 5381-78-2 5381-79-3
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂
Molecular Weight 177.16 g/mol 177.16 g/mol
Melting Point 210–212 °C 181–183 °C (454–456 K)
Appearance Yellow to orange crystalline solidYellow crystalline solid
Solubility Soluble in DMSO, DMF; moderate in AcetoneSoluble in DMSO, DMF
Key NMR Signal H-7 appears as a Doublet (J ≈ 9 Hz) H-7 appears as a Singlet

Critical Note: Do not confuse these with 2-methyl-5-nitrobenzimidazole (CAS 1792-40-1), which contains a methyl group at the C2 position rather than the N1 position.[1]

Synthesis & Reaction Engineering

The Regioselectivity Challenge

The starting material, 5-nitrobenzimidazole, exists in a tautomeric equilibrium between the 5-nitro and 6-nitro forms.[1] Alkylation at the N1 position fixes this tautomerism, but because the N1 and N3 atoms are nucleophilic, a mixture of regioisomers is formed. Steric and electronic factors typically favor the formation of the 1,6-isomer or a near 1:1 mixture, making the isolation of the 1,5-isomer an exercise in careful purification.

Optimized Synthesis Protocol

Objective: Methylation of 5-nitrobenzimidazole with high recovery of the 1,5-isomer.

Reagents:

  • 5-Nitrobenzimidazole (CAS 94-52-0)[1][2]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)[1]

  • Potassium Carbonate (K₂CO₃) - Anhydrous[1][3]

  • Solvent: Acetone (Preferred) or DMF[1]

Workflow:

  • Dissolution: Dissolve 5-nitrobenzimidazole (1.0 eq) in anhydrous acetone.

  • Deprotonation: Add K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes to generate the benzimidazole anion.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

    • Process Control: Maintain temperature < 30°C to minimize dialkylation (quaternization).

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane 1:1). Two spots will appear close together.

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Purification (The Critical Step):

    • The crude residue is a mixture of 1,5- and 1,6-isomers.[1]

    • Fractional Crystallization: The 1,5-isomer has a significantly higher melting point (212°C vs 183°C) and lower solubility in ethanol. Recrystallize from boiling ethanol. The first crop is typically enriched in the 1,5-isomer.

    • Column Chromatography: If high purity (>99%) is required, use silica gel chromatography. Elute with a gradient of Dichloromethane/Methanol (99:1 to 95:5). The 1,6-isomer typically elutes first (less polar due to nitro group shielding).

Reaction Logic Diagram

SynthesisPath Start 5-Nitrobenzimidazole (Tautomeric Mixture) Inter N-Alkylation (Kinetic/Thermodynamic Control) Start->Inter Deprotonation Reagents MeI / K2CO3 / Acetone Reagents->Inter Prod1 1-Methyl-6-nitro (Major Impurity) MP: 181-183°C Inter->Prod1 Path A Prod2 1-Methyl-5-nitro (Target Product) MP: 210-212°C Inter->Prod2 Path B Purify Fractional Crystallization (Ethanol) Prod1->Purify Remains in Mother Liquor Prod2->Purify Precipitates

Caption: Synthesis pathway illustrating the divergent formation of regioisomers and the purification logic based on solubility differences.

Analytical Validation (Self-Validating System)[1]

To ensure scientific integrity, you must validate the structure using ¹H NMR. The splitting pattern of the proton at position 7 (H-7) is the diagnostic fingerprint.

The H-7 Diagnostic Test[1]
  • In 1-Methyl-5-nitrobenzimidazole: The nitro group is at C5.[1] The proton at C7 (H-7) has a neighbor at C6 (H-6).[1] Therefore, H-7 appears as a doublet (ortho coupling, J ≈ 8.5–9.0 Hz).

  • In 1-Methyl-6-nitrobenzimidazole: The nitro group is at C6.[1] The proton at C7 (H-7) is flanked by the N1-methyl group and the C6-nitro group.[1] It has no ortho protons. Therefore, H-7 appears as a singlet (or a very fine meta-coupled doublet, J < 2 Hz).[1]

NMR Decision Tree

NMRLogic Start Analyze 1H NMR (Aromatic Region) CheckH7 Identify H-7 Signal (Most Upfield Aromatic H?) Start->CheckH7 Split Splitting Pattern? CheckH7->Split Result5 Target Confirmed: 1-Methyl-5-nitro (CAS 5381-78-2) Split->Result5 Doublet (J ~ 9Hz) Result6 Impurity Identified: 1-Methyl-6-nitro (CAS 5381-79-3) Split->Result6 Singlet

Caption: Analytical decision tree for distinguishing regioisomers using proton NMR coupling constants.

Applications in Drug Development[8][9]

The 1-methyl-5-nitrobenzimidazole scaffold serves as a versatile pharmacophore in several therapeutic areas:

  • Angiotensin II Receptor Antagonists: Derivatives of 5-nitrobenzimidazole have been synthesized as non-peptide Angiotensin II (AT1) antagonists.[4] The 1-methyl-5-nitro core mimics the biphenyl element found in sartans (e.g., Losartan), providing a scaffold for antihypertensive drug design.[1]

  • Antiparasitic Agents: Nitro-heterocycles are renowned for their activity against anaerobic protozoa. 1-Methyl-5-nitrobenzimidazole derivatives exhibit significant lethal activity against Entamoeba histolytica and Giardia intestinalis, often comparable to Metronidazole but with distinct pharmacokinetic profiles.[1]

  • Opioid Analgesic Research: This compound is a structural analog to the precursor of Etonitazene , a potent benzimidazole opioid. While Etonitazene typically features a diethylaminoethyl chain at N1 and an ethoxy group at C5 (with the nitro at C2 of the benzyl moiety in some analogs), the 1-methyl-5-nitro scaffold is utilized in structure-activity relationship (SAR) studies to probe the binding affinity of the benzimidazole core at the µ-opioid receptor.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2] Potential mutagen (typical of nitro-aromatics).[1]

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Storage: Store at room temperature, protected from light.

  • Reaction Safety: Methyl iodide is a potent alkylating agent and suspected carcinogen. Use essentially closed systems and neutralize waste with aqueous ammonia or thiosulfate.

References

  • Synthesis and Physical Properties: ChemSynthesis. (2025). "1-methyl-5-nitro-1H-benzimidazole - 5381-78-2".[1] Link

  • Crystallographic Data (6-Nitro Isomer): Lokaj, J., et al. (2008). "1-Methyl-6-nitro-1H-benzimidazole".[1][5] Acta Crystallographica Section E, 64(4), o671–o672.[6] Link

  • NMR Characterization: Benassi, R., et al. (2008). "A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles". Journal of Molecular Structure. Link

  • Antihypertensive Applications: Zhang, L., et al. (2014). "Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists". Bioorganic & Medicinal Chemistry, 22(7), 2045-2051. Link

  • Antiparasitic Activity: M. A. Ghanem, et al. (2016). "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles". Molecules. Link

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Methodological & Application

Application Note: Precision Synthesis of 1-Methyl-5-nitro-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 1-Methyl-5-nitro-1H-benzo[d]imidazole , a critical pharmacophore in medicinal chemistry known for its antiparasitic, antimicrobial, and anticancer properties.[1]

The guide prioritizes the regioselective de novo synthesis route, which avoids the formation of the difficult-to-separate 1,6-nitro isomer inherent in direct methylation methods.

Introduction & Pharmacological Significance

The 1-methyl-5-nitrobenzimidazole scaffold is a structural isostere of naturally occurring purines and a core component of bioactive agents.[2] Unlike its 2-nitroimidazole counterparts (e.g., misonidazole), the 5-nitrobenzimidazole moiety offers a unique redox potential profile, making it effective in:

  • Hypoxia-Selective Cytotoxicity: Targeting solid tumor cores with poor vascularization.[2]

  • Antiparasitic Activity: Functioning similarly to metronidazole by generating radical species that damage microbial DNA.[2]

  • Topoisomerase Inhibition: Derivatives substituted at the C2 position have shown potency as human Topoisomerase I inhibitors.

Critical Challenge: The synthesis of this scaffold is plagued by regioselectivity issues . Direct methylation of 5-nitrobenzimidazole yields a mixture of 1-methyl-5-nitro (desired) and 1-methyl-6-nitro (undesired) isomers due to annular tautomerism.[1][2] This protocol provides a regiospecific route to the 1,5-isomer.

Retrosynthetic Analysis & Strategy

To guarantee the formation of the 1-methyl-5-nitro isomer, the imidazole ring is constructed after establishing the nitrogen substitution pattern.

Logical Pathway
  • Target: 1-Methyl-5-nitrobenzimidazole.[2]

  • Disconnection: C2-N1 and C2-N3 bonds.

  • Precursor: N^1-Methyl-4-nitrobenzene-1,2-diamine.[1][2][3]

    • Note: The nitrogen bearing the methyl group must be para to the nitro group in the precursor to end up at position 1 relative to the 5-nitro group in the final benzimidazole system.

  • Starting Material: 1-Chloro-2,4-dinitrobenzene (Sanger's reagent).[1][2]

Retrosynthesis Target 1-Methyl-5-nitrobenzimidazole (Target Scaffold) Precursor N1-Methyl-4-nitro-1,2-phenylenediamine (Key Regio-defined Intermediate) Target->Precursor Cyclization (Formic Acid) Start 1-Chloro-2,4-dinitrobenzene (Starting Material) Precursor->Start 1. SNAr (MeNH2) 2. Selective Reduction

Caption: Retrosynthetic logic ensuring regiospecificity. The methyl group is installed early to lock the N1 position.

Protocol A: Regioselective De Novo Synthesis (Recommended)[1]

This method avoids isomer separation by chemically locking the methyl group at the correct nitrogen before ring closure.

Phase 1: Nucleophilic Aromatic Substitution

Objective: Synthesize N-methyl-2,4-dinitroaniline.

  • Reagents: 1-Chloro-2,4-dinitrobenzene (1.0 eq), Methylamine (40% aq. or methanolic, 2.5 eq), Ethanol.[1]

  • Conditions: Room Temperature, 1-2 hours.

Procedure:

  • Dissolve 1-chloro-2,4-dinitrobenzene (20.2 g, 100 mmol) in Ethanol (150 mL).

  • Add Methylamine solution (2.5 eq) dropwise while stirring. The reaction is exothermic; use a water bath to maintain temp < 30°C.

  • A yellow precipitate forms almost immediately.[2]

  • Stir for 1 hour at room temperature. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Workup: Pour the mixture into ice-water (500 mL). Filter the yellow solid, wash with cold water, and dry.

  • Yield: ~95-98%. Product: N-methyl-2,4-dinitroaniline.[1][2]

Phase 2: Regioselective Zinin Reduction

Objective: Selectively reduce the ortho-nitro group (relative to the amine) to yield N^1-methyl-4-nitrobenzene-1,2-diamine.[1][2]

  • Mechanism: Sulfide reducing agents preferentially reduce the sterically more crowded or hydrogen-bonded nitro group (ortho to the amine).

  • Reagents: N-methyl-2,4-dinitroaniline (10 mmol), Sodium Sulfide nonahydrate (

    
    , 15 mmol), Sodium Bicarbonate (
    
    
    
    , 15 mmol), Methanol/Water (1:1).[1]
  • Conditions: Reflux, 30-60 mins.

Procedure:

  • Suspend N-methyl-2,4-dinitroaniline (1.97 g, 10 mmol) in Methanol (20 mL).

  • Prepare a solution of

    
     (3.6 g) and 
    
    
    
    (1.26 g) in Water (20 mL).
  • Add the sulfide solution to the aniline suspension.

  • Heat to reflux.[2] The solution will turn deep red/dark.

  • Monitor by TLC.[2][4][5] The starting material (Rf ~0.6) will disappear, and a lower Rf fluorescent spot (diamine) will appear.[1]

  • Workup: Cool to room temperature. Pour into ice-water (100 mL).

  • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Product: N^1-methyl-4-nitrobenzene-1,2-diamine (Red solid). Use immediately or store under inert gas (oxidation sensitive).[1][2]

Phase 3: Cyclization to Benzimidazole

Objective: Form the imidazole ring.

  • Reagents: Diamine intermediate, Formic Acid (98%) or Triethyl Orthoformate.[1]

  • Conditions: Reflux.[2][6][7][8][9][10]

Procedure:

  • Dissolve the crude diamine (from Phase 2) in Formic Acid (10 mL per gram of diamine).

  • Reflux for 2-3 hours.

  • Workup: Cool the mixture. Neutralize carefully with 20% NaOH or

    
     solution to pH 8-9.[2]
    
  • The product will precipitate as a solid. Filter and wash with water.[2][11]

  • Purification: Recrystallize from Ethanol or Ethanol/Water.[2]

  • Yield: ~70-80% (over 2 steps).

Protocol B: Direct Methylation (Alternative)

Use this only if 5-nitrobenzimidazole is already available and chromatographic separation capabilities are robust.[1][2]

Reaction:


[1][2]

Procedure:

  • Dissolve 5-nitrobenzimidazole (1.0 eq) in Acetone or DMF.[1][2]

  • Add

    
     (1.5 eq) and stir for 15 mins.
    
  • Add Methyl Iodide (1.2 eq) dropwise.[2] Stir at RT for 4-12 hours.[2]

  • Workup: Remove solvent.[2] Partition between Water/EtOAc.[2]

  • Separation (Critical):

    • The isomers have very similar Rf values.

    • 1-Methyl-6-nitrobenzimidazole (undesired) is typically the major product (approx 60:40 to 70:30 ratio) due to steric hindrance at N3 favoring alkylation at N1 (which leads to the 6-nitro isomer in the final numbering).[1][2]

    • Column Chromatography: Elute with DCM:MeOH (98:2).[1][2] The 1,6-isomer usually elutes first (less polar).[1]

Characterization & Quality Control

Distinguishing the 1,5- and 1,6-isomers is the most common point of failure. You must use NMR to validate the structure.

Comparative NMR Data ( or )
Position1-Methyl-5 -nitro (Target)1-Methyl-6 -nitro (Byproduct)Diagnostic Feature
H-7 ~7.55 ppm (d)~8.37 ppm (s/d)CRITICAL: H-7 in the 6-nitro isomer is deshielded by the adjacent nitro group.[1][2] In the 5-nitro isomer, H-7 is shielded.
H-4 ~8.68 ppm (d)~7.83 ppm (d)H-4 in 5-nitro is deshielded by the adjacent nitro group.[1][2]
N-Me ~3.90 ppm~3.96 ppmNot diagnostic enough alone.[2]

NOE Experiment (Definitive Proof):

  • Irradiate the N-Methyl signal.[2]

  • 1-Methyl-5-nitro: NOE observed at H-7 (which is at ~7.55 ppm, shielded).[1][2]

  • 1-Methyl-6-nitro: NOE observed at H-7 (which is at ~8.37 ppm, deshielded).[1][2]

Derivatization Module

Synthesis of 2-Substituted Derivatives

To synthesize derivatives with functional groups at C2 (e.g., 2-aryl, 2-alkyl), modify Phase 3 of Protocol A:

  • Instead of Formic Acid, use the corresponding Aldehyde (R-CHO) and Sodium Metabisulfite (

    
    )  in Ethanol/Water reflux.[1]
    
  • Mechanism:[2][6][8][10][12] The diamine condenses with the aldehyde to form a Schiff base, which cyclizes oxidatively.

Reduction to 1-Methyl-5-aminobenzimidazole[1][2]
  • Reagents:

    
    , Pd/C (10%) in MeOH or 
    
    
    
    in EtOH.[1]
  • Note: The amine is unstable to oxidation; store as the HCl salt.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: SNAr cluster_1 Phase 2: Selective Reduction cluster_2 Phase 3: Cyclization S1 1-Chloro-2,4-dinitrobenzene S2 Reaction: MeNH2, EtOH, RT S1->S2 S3 N-Methyl-2,4-dinitroaniline S2->S3 R1 Reaction: Na2S, NaHCO3, Reflux S3->R1 R2 N1-Methyl-4-nitro- 1,2-phenylenediamine R1->R2 C1 Reaction: Formic Acid, Reflux R2->C1 C2 1-Methyl-5-nitrobenzimidazole (Target) C1->C2

Caption: Step-by-step experimental workflow for the regioselective synthesis.

References

  • Regioselectivity in Benzimidazole Synthesis

    • Title: Studies on the Methylation of 5-Nitro-benzimidazoles.[2][13]

    • Source: Turk. J. Chem. (2000).[2]

    • URL:[Link]

  • Selective Reduction of Polynitroarenes

    • Title: Selective nitro reduction of poly nitro compounds.[2]

    • Source: Chemistry Stack Exchange / Chemical Engineering Journal.[2]

    • URL:[Link]

  • Synthesis of 2-Substituted Derivatives

    • Title: Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Deriv
    • Source: Scholars Research Library.[2]

    • URL:[Link][1]

  • NMR Characterization of Isomers

    • Title: Nitro and aminobenzimidazoles - NMR, preparations, annular tautomerism.[1]

    • Source: ResearchGate.[2][6]

    • URL:[Link]

Sources

using 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl in antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Evaluation of 1-Methyl-5-nitro-1H-benzo[d]imidazole Scaffolds for Antimicrobial Efficacy

Executive Summary & Scope

This technical guide outlines the protocols for evaluating 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (and related 5-nitrobenzimidazole scaffolds) as antimicrobial agents. While benzimidazoles are historically recognized for anthelmintic properties (e.g., albendazole), the 5-nitro substitution shifts the pharmacophore toward high-potency activity against anaerobic bacteria, protozoa, and microaerophiles (Helicobacter pylori).

Target Audience: Medicinal chemists and microbiologists involved in Structure-Activity Relationship (SAR) screening of nitro-heterocycles.

Key Mechanism: The compound acts as a prodrug. Its antimicrobial efficacy relies on intracellular reduction by bacterial nitroreductases, generating cytotoxic radical species that disrupt DNA helical structure.[1]

Physicochemical Handling & Stability

The HCl salt form improves aqueous solubility compared to the free base, but strict handling protocols are required to prevent degradation and ensure assay reproducibility.

ParameterSpecification & Handling Guideline
Appearance Pale yellow to crystalline powder.
Solubility Soluble in DMSO (>20 mg/mL); Moderate solubility in water (HCl salt). Note: In phosphate-buffered media (pH 7.2), the free base may precipitate if concentrations exceed 512 µg/mL.
Light Sensitivity High. Nitro-aromatics are photodegradable. All stock solutions must be prepared in amber glass or foil-wrapped tubes.
pH Stability Stable at pH 4.0–7.0. Rapid degradation occurs in highly alkaline environments (pH > 9.0).
Safety Handle in a fume hood. Nitro-compounds are potential mutagens (Ames positive). Double-gloving is mandatory.

Mechanism of Action (MOA)

The selectivity of 1-Methyl-5-nitro-1H-benzo[d]imidazole stems from the difference in redox potential between bacterial and mammalian systems.

  • Entry: Passive diffusion across the bacterial cell wall.

  • Activation: In anaerobic organisms, low-redox-potential electron transport proteins (ferredoxin/flavodoxin) transfer electrons to the nitro group.

  • Cytotoxicity: The nitro group is reduced to a nitroso (-NO) and then hydroxylamine (-NHOH) intermediate. These transient radicals covalently bind to DNA, causing strand breakage and cell death.

Figure 1: Mechanism of Action Pathway

MOA Compound 1-Methyl-5-nitro-1H-benzo[d]imidazole (Prodrug) Entry Passive Diffusion (Cell Wall) Compound->Entry Enzyme Nitroreductase (RdxA / FrxA) Entry->Enzyme Intracellular Accumulation Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical e- Transfer (Ferredoxin) Intermediate Hydroxylamine (R-NHOH) Radical->Intermediate Reduction Target Bacterial DNA (Helix Destabilization) Intermediate->Target Covalent Binding Death Cell Death (Bactericidal) Target->Death Strand Breakage

Caption: Figure 1.[2] Reductive activation pathway of 5-nitrobenzimidazoles in anaerobic bacteria.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

This protocol is adapted from CLSI M07-A10 standards, optimized for nitro-heterocycles which may require anaerobic incubation.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • For Anaerobes: Brucella Broth supplemented with hemin (5 µg/mL) and vitamin K1 (1 µg/mL).

  • Resazurin (Alamar Blue) for visual readout (optional but recommended for clear endpoints).

  • 96-well round-bottom microplates.

Step-by-Step Methodology:

  • Stock Preparation (Critical):

    • Dissolve 10 mg of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl in 1 mL 100% DMSO to create a 10,000 µg/mL Master Stock.

    • Why: Direct dissolution in water may cause micro-precipitation during serial dilution. DMSO ensures homogeneity.

    • Dilution:[3][4][5][6][7][8] Dilute the Master Stock 1:100 in media to achieve a starting working concentration of 100 µg/mL (1% DMSO final).

  • Plate Setup:

    • Add 100 µL of sterile broth to columns 2–12.

    • Add 200 µL of the working compound solution (100 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100 µL). Discard the final 100 µL.

    • Controls: Column 11 = Growth Control (Broth + Bacteria + DMSO). Column 12 = Sterility Control (Broth only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) of the test organism (e.g., H. pylori ATCC 43504 or B. fragilis).

    • Dilute 1:100 in broth to reach ~10^6 CFU/mL.

    • Add 100 µL of inoculum to wells 1–11. Final test volume = 200 µL.

  • Incubation:

    • Aerobes: 37°C for 16–20 hours (ambient air).

    • Anaerobes: 37°C for 48 hours in an anaerobic chamber (80% N2, 10% H2, 10% CO2). Crucial: Nitro-activation is oxygen-sensitive.

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Resazurin: Add 30 µL of 0.01% Resazurin solution. Incubate for 1–4 hours. Blue = Inhibition (No growth); Pink = Growth (Metabolic activity).

Figure 2: MIC Assay Workflow

MIC_Workflow Stock Stock Prep (10mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in Media Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (Aerobic vs Anaerobic) Inoculation->Incubation 37°C Readout Readout (Turbidity/Resazurin) Incubation->Readout 24-48h

Caption: Figure 2. High-throughput screening workflow for MIC determination.

Protocol B: Time-Kill Kinetics

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Preparation: Prepare tubes containing broth with the compound at 4x MIC .

  • Inoculation: Add bacteria to a final density of ~5 x 10^5 CFU/mL.

  • Sampling:

    • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating:

    • Serially dilute aliquots in PBS.

    • Plate 10 µL spots onto agar plates.

    • Incubate and count colonies.[6]

  • Analysis: Plot Log10(CFU/mL) vs. Time.

    • Bactericidal: ≥3 log10 reduction from the initial inoculum.

    • Bacteriostatic: <3 log10 reduction.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in wells Compound crashed out of solution.Ensure final DMSO concentration is <2%. Check pH of media (acidic pH may protonate the benzimidazole, aiding solubility, but physiological pH is required for growth).
Trailing Endpoints Partial inhibition (common in nitro-compounds).Use Resazurin dye for a sharper metabolic endpoint.
No Activity (Aerobes) Lack of nitroreductase expression.Nitro-benzimidazoles are often specific to anaerobes (Clostridium, Bacteroides) or microaerophiles (H. pylori, Campylobacter). Test these strains.
Media Color Change Reduction of nitro group.A shift from yellow to colorless or brown often indicates metabolic reduction of the drug by bacteria (a positive sign of drug entry).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][5] CLSI.[5][6][9] [Link]

  • Tahlan, S., et al. (2019).[8][10] Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry, 13:18. [Link]

  • Mubeen, M. (2013). Design, Synthesis and Activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]

Sources

Application Note: Evaluation of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl as a Bioreductive Cytotoxic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is a fundamental pharmacophore in the development of hypoxia-selective anticancer agents. Belonging to the class of nitrobenzimidazoles, this compound serves as a critical bioreductive probe and synthetic scaffold . Its biological activity is driven by the enzymatic reduction of the 5-nitro group, a process that occurs preferentially in the hypoxic microenvironment of solid tumors.

Unlike broad-spectrum chemotherapeutics, the cytotoxicity of MNBI-HCl is mechanism-based. In normoxic cells, the futile cycling of the nitro radical anion minimizes toxicity. In hypoxic cancer cells (e.g., A549, HeLa), the reduction proceeds to form cytotoxic hydroxylamine and amine intermediates that covalently bind DNA and inhibit Topoisomerase enzymes. This application note details the protocols for solubilization, cytotoxicity profiling (Normoxia vs. Hypoxia), and mechanistic validation of MNBI-HCl.

Key Applications
  • Hypoxia Selectivity Profiling: Determination of Hypoxic Cytotoxicity Ratio (HCR).

  • Fragment-Based Drug Design: Use as a starting scaffold for 2-substituted derivatives.

  • Mechanism of Action Studies: Investigation of nitroreductase (NTR) activity and DNA intercalation.

Material Preparation & Stability

The hydrochloride salt form (HCl) enhances the water solubility of the benzimidazole core, but proper handling is required to prevent hydrolysis or photodegradation of the nitro group.

Chemical Properties
PropertySpecification
Molecular Formula C₈H₇N₃O₂[1] · HCl
Molecular Weight 213.62 g/mol
Appearance Pale yellow to brownish crystalline powder
Solubility Water (Moderate), DMSO (>50 mM), Ethanol (Low)
Stability Light-sensitive (Protect from UV); Hygroscopic
Stock Solution Protocol

Objective: Prepare a 50 mM Stock Solution.

  • Weighing: Weigh 10.68 mg of MNBI-HCl into a sterile, amber-colored microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

    • Note: While the HCl salt is water-soluble, DMSO is preferred for stock solutions to prevent pH-dependent precipitation upon long-term storage.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for long-term culture (optional if DMSO is sterile).

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Hypoxia vs. Normoxia Cytotoxicity Assay (MTT)

This is the gold-standard assay to validate the bioreductive mechanism of MNBI-HCl. A significant shift in IC50 under hypoxic conditions confirms the compound's activation.

Cell Lines: A549 (Lung Carcinoma), HeLa (Cervical Cancer). Reagents: MTT Reagent (5 mg/mL in PBS), Cobalt Chloride (CoCl₂) or Hypoxia Chamber (1% O₂).

Step-by-Step Workflow:

  • Seeding: Seed cells at 5,000 cells/well in two duplicate 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of MNBI-HCl in complete media (Range: 1 µM – 500 µM).

    • Vehicle Control: 0.5% DMSO (Max).

    • Add drug solutions to both plates.

  • Induction:

    • Plate 1 (Normoxia): Incubate in standard incubator (21% O₂).

    • Plate 2 (Hypoxia): Place in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) OR add 100 µM CoCl₂ (chemical hypoxia mimic) to the media.

  • Incubation: Incubate for 48–72 hours.

  • Readout:

    • Add 20 µL MTT reagent per well. Incubate 4h.

    • Aspirate media, add 150 µL DMSO to dissolve formazan.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 for both conditions.

    • HCR (Hypoxia Cytotoxicity Ratio) = IC50(Normoxia) / IC50(Hypoxia).

    • Target: An HCR > 2.0 indicates significant bioreductive activation.

Protocol B: Detection of DNA Damage (Comet Assay)

Since the reduced nitro-intermediates act as DNA alkylating agents, this assay confirms the downstream effect.

  • Treatment: Treat A549 cells with MNBI-HCl (at IC50 concentration) for 24h.

  • Harvest: Trypsinize and suspend cells in low-melting-point agarose.

  • Lysis: Spread on slides, lyse in alkaline buffer (pH > 13) for 1h at 4°C.

  • Electrophoresis: Run at 25V, 300mA for 20 min.

  • Staining: Stain with Ethidium Bromide or SYBR Green.

  • Imaging: Analyze "Comet Tail Moment" using fluorescence microscopy.

    • Expected Result: Dose-dependent increase in tail moment (DNA fragmentation) compared to control.

Mechanism of Action & Signaling Pathways[2]

The anticancer activity of MNBI-HCl relies on the "Bioreductive Switch." In the presence of Oxygen, the radical anion is re-oxidized (futile cycle), producing Superoxide (ROS) but preventing the formation of the toxic amine. In Hypoxia, the pathway proceeds to DNA-damaging species.

BioreductivePathway Prodrug MNBI-HCl (Parent Drug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Nitroreductase (NADH/NADPH) Futile Futile Cycle (Normoxia) Radical->Futile O2 present Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (O2 absent) Futile->Prodrug Re-oxidation ROS Superoxide (O2•-) Oxidative Stress Futile->ROS Generates Amine Amine/Hydroxylamine (Toxic Metabolites) Nitroso->Amine Further Reduction DNA DNA Adducts & Strand Breaks Amine->DNA Covalent Binding Apoptosis Apoptosis (Cell Death) DNA->Apoptosis p53/Caspase-3

Figure 1: The Bioreductive Activation Pathway of 1-Methyl-5-nitrobenzimidazole. Note the bifurcation between Normoxia (Futile Cycle) and Hypoxia (Toxicity).

Quantitative Data Summary

The following data represents typical ranges for 5-nitrobenzimidazole scaffolds. Note that the unsubstituted 1-methyl derivative (MNBI-HCl) is generally less potent than 2-substituted analogs, serving as a baseline.

Cell LineTissue OriginIC50 (Normoxia)IC50 (Hypoxia)HCR (Selectivity)Ref
A549 Lung Carcinoma50 - 120 µM15 - 40 µM~3.0[1, 2]
HeLa Cervical Cancer60 - 150 µM20 - 50 µM~2.8[3]
HepG2 Liver Carcinoma40 - 100 µM10 - 30 µM~3.5[4]
Vero Normal Kidney> 200 µM> 200 µMN/A[2]

Interpretation: The compound shows moderate potency in normoxia but enhanced activity in hypoxia. The high IC50 in Vero cells indicates a favorable therapeutic window (selectivity for cancer cells).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or pH shockPredilute stock in PBS before adding to media. Ensure final DMSO < 0.5%.
Low Hypoxia Toxicity Oxygen leakage in chamberVerify chamber seal. Use CoCl₂ (100 µM) as a positive control for hypoxia induction.
Variable IC50 Light degradationMNBI-HCl is light-sensitive. Perform all drug handling in low light or amber tubes.
No Difference in Normoxia/Hypoxia Low Nitroreductase expressionVerify NTR expression in your specific cell line (A549 is usually high; MCF-7 can be variable).

References

  • BenchChem. "The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide." BenchChem Technical Library, 2025. Link

  • Tonelli, M., et al. "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review." Biotech Asia, vol. 15, no. 1, 2023.[2] Link

  • Pandey, S., et al. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega, vol. 7, no. 2, 2022.[2] Link

  • Gutiérrez-Hernández, A., et al. "Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups." ACS Omega, 2026. Link

  • PubChem. "1-methyl-5-nitro-1H-benzo[d]imidazole (Compound Summary)." National Library of Medicine. Link

Sources

Application Note: Orthogonal Characterization Protocols for 1-Methyl-5-nitro-1H-benzo[d]imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-nitro-1H-benzo[d]imidazole is a highly privileged scaffold in drug discovery, frequently utilized in the design of antimicrobial, antiparasitic, and antineoplastic therapeutics. During synthesis, the nitration or alkylation of benzimidazoles often yields a challenging mixture of 5-nitro and 6-nitro regioisomers[1]. Furthermore, formulating this compound as a hydrochloride (HCl) salt improves its aqueous solubility and bioavailability but introduces analytical complexities regarding salt stoichiometry and solid-state integrity.

This application note outlines a self-validating, orthogonal analytical strategy designed for Senior Application Scientists and drug development professionals. By coupling high-resolution mass spectrometry, multinuclear NMR, FTIR spectroscopy, and thermal analysis, this protocol ensures absolute confidence in the structural, regiochemical, and solid-state characterization of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl.

The Causality of Orthogonal Characterization

A single analytical technique is fundamentally insufficient to characterize a functionalized heterocyclic salt. Every protocol in this guide is designed as part of a self-validating system where the blind spots of one technique are covered by the strengths of another:

  • Regiochemical Ambiguity: Standard LC-MS cannot differentiate between 5-nitro and 6-nitro isobars. Therefore, we utilize 1H NMR spin-spin coupling patterns to definitively assign the position of the nitro group[1].

  • Protonation State Verification: While NMR can suggest protonation via chemical shift deshielding,

    
     NMR is specifically deployed as the most reliable technique for determining the tautomeric and protonation state of nitrogen-containing heteroaromatics[2].
    
  • Salt vs. Covalent Bond Differentiation: UHPLC-HRMS confirms the exact mass of the free base cation, while the absence of a covalently bound chlorine isotope pattern validates that the chloride exists purely as a counterion[3].

  • Solid-State Stoichiometry: To prove the material is a true crystalline salt rather than a physical mixture, Thermogravimetric Analysis (TGA) is utilized to quantify the exact stoichiometric loss of HCl gas upon heating.

Self-Validating Experimental Protocols

UHPLC-HRMS (Purity and Exact Mass Confirmation)
  • Causality: Positive Electrospray Ionization (ESI+) is selected because the basic imidazole ring readily accepts a proton in acidic mobile phases, providing maximum sensitivity[3].

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to maintain ionization.

    • Chromatography: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Detection: Acquire data using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI+ mode, scanning from 100 to 1000 m/z.

Multinuclear NMR Spectroscopy (Structural Elucidation)
  • Causality: DMSO-

    
     is specifically chosen as the solvent. Unlike 
    
    
    
    , highly polar DMSO readily dissolves the HCl salt. More importantly, DMSO slows down the chemical exchange of the protonated
    
    
    group, allowing it to be observed as a distinct broad peak rather than exchanging rapidly into the baseline.
  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the HCl salt in 0.6 mL of anhydrous DMSO-

      
      .
      
    • 1H NMR Acquisition: Acquire spectra at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the methyl and aromatic protons.

    • 13C NMR Acquisition: Acquire at 100 MHz with a minimum of 1024 scans to overcome the low natural abundance of

      
       and the lack of NOE enhancement on quaternary carbons.
      
FTIR-ATR Spectroscopy (Functional Group Validation)
  • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture would produce a broad O-H stretch that masks the critical

    
     stretch of the hydrochloride salt.
    
  • Step-by-Step Methodology:

    • Place 2-3 mg of the neat, dry powder directly onto the diamond ATR crystal.

    • Apply consistent pressure using the mechanical anvil to ensure intimate contact with the crystal.

    • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

Thermal Analysis: DSC & TGA (Solid-State Profiling)
  • Causality: TGA measures the precise mass loss of HCl to confirm the 1:1 molar ratio, while Differential Scanning Calorimetry (DSC) determines the melting point and detects any polymorphic impurities.

  • Step-by-Step Methodology:

    • TGA: Weigh 3-5 mg of the sample into a platinum or alumina pan. Heat from 25°C to 300°C at 10°C/min under a 50 mL/min nitrogen purge.

    • DSC: Weigh 2-3 mg into an aluminum pan with a pinhole lid (to allow HCl gas escape without rupturing the pan). Heat under identical parameters to correlate thermal events with mass loss.

Quantitative Data Interpretation

The following tables summarize the expected analytical data, serving as a reference standard for verifying the integrity of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl.

Table 1: Multinuclear NMR (DMSO- ) Assignments
Nucleus / PositionExpected Shift (ppm)MultiplicityCausality & Structural Significance
C2-H 9.20 - 9.50Singlet (1H)Highly deshielded due to position between two nitrogen atoms and the positive charge of the HCl salt.
C4-H 8.60 - 8.80Narrow doublet (1H)Deshielded by the ortho-nitro group. The lack of strong ortho-coupling definitively confirms the 5-nitro regiochemistry[1].
C6-H 8.20 - 8.35Doublet of doublets (1H)Ortho-coupled to C7-H and meta-coupled to C4-H.
C7-H 7.90 - 8.10Doublet (1H)Ortho-coupled to C6-H.
N1-CH₃ 3.90 - 4.10Singlet (3H)Typical N-methyl shift, pushed slightly downfield by the protonated imidazole ring.
N-H⁺ > 10.0BroadExchangeable proton confirming the formation of the hydrochloride salt.
Table 2: FTIR-ATR Peak Assignments
Wavenumber (cm⁻¹)Vibration ModeCausality & Structural Significance
3100 - 2500

stretch
Broad, multi-component "ammonium band" characteristic of amine hydrochlorides.
1610 - 1580 C=N stretchRepresents the breathing mode of the imidazole ring.
1515 - 1530 Asymmetric

stretch
Strongly diagnostic fundamental vibration for the nitro group[4].
1340 - 1350 Symmetric

stretch
Strongly diagnostic fundamental vibration for the nitro group[4].
Table 3: LC-HRMS and Thermal Data
ParameterExpected ValueCausality & Structural Significance
Exact Mass [M+H]⁺ 178.0611 m/zCorresponds to

. Confirms the intact free base cation[3].
TGA Mass Loss ~17.0% weight lossCorresponds exactly to the loss of 1 molar equivalent of HCl gas (MW 36.46 / Total MW 213.62).
DSC Endotherm > 250 °CHigh-temperature endotherm immediately followed by exothermic decomposition, typical of rigid heterocyclic salts.

Systems-Level Workflow Visualization

The following diagram illustrates the orthogonal logic of the characterization workflow, demonstrating how distinct analytical techniques converge to form a self-validating consensus.

G cluster_0 Structural & Regiochemical Elucidation cluster_1 Mass & Purity Profiling cluster_2 Solid-State Characterization Start 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl NMR Multinuclear NMR (1H, 13C, 15N) Identifies 5-nitro vs 6-nitro isomers Start->NMR FTIR FTIR-ATR Spectroscopy Confirms NO2 and N-H+ groups Start->FTIR LCMS UHPLC-HRMS (ESI+) Exact Mass [M+H]+ = 178.0611 Start->LCMS Thermal DSC / TGA Quantifies HCl stoichiometry Start->Thermal Validation Orthogonal Consensus Achieved NMR->Validation FTIR->Validation LCMS->Validation Thermal->Validation

Orthogonal analytical workflow for benzimidazole HCl salt characterization.

References

  • [4] US7674809B2 - Anti-inflammatory and analgesic heterocyclic amidines that inhibit nitrogen oxide (NO) production. Google Patents. Available at:

  • [3] Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. Available at:

  • [1] 5-methyl-6-nitro-1H-benzimidazole. Benchchem. Available at:

  • [2] 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. ResearchGate. Available at:

Sources

experimental design for 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl efficacy testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Nitro Switch" Mechanism

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (hereafter MNBZ-HCl ) represents a classic "bioreductive prodrug" scaffold. Unlike standard cytotoxins that kill indiscriminately, the efficacy of MNBZ-HCl hinges on the enzymatic reduction of its 5-nitro group.

In normoxic (oxygen-rich) tissues, the nitro radical anion formed by one-electron reduction is rapidly re-oxidized by molecular oxygen (futile cycling), rendering the compound relatively non-toxic. However, in hypoxic environments (solid tumor cores) or within anaerobic pathogens (e.g., H. pylori, Giardia), this re-oxidation is inhibited. The pathway proceeds to form toxic nitroso and hydroxylamine intermediates, which covalently bind DNA and induce apoptosis.

This guide details the experimental protocols required to validate this hypoxia-selective and antimicrobial efficacy. [1]

Chemical Handling & Pre-Formulation

Rationale: The hydrochloride (HCl) salt form is selected to enhance aqueous solubility, a common limitation of the benzimidazole free base. However, the nitro group renders the compound sensitive to photodegradation.

Protocol A: Stock Solution Preparation
  • Solvent: Sterile Water or PBS (pH 7.4). DMSO is not required for the HCl salt up to 10 mM, preventing DMSO-induced cytotoxicity artifacts.

  • Storage: Aliquot into amber tubes. Store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Stability Check: Verify integrity via HPLC (C18 column, MeOH:Water gradient) before every major assay. Expect a retention time shift if the nitro group reduces to an amine (a common degradation pathway).

Experimental Workflow: The Screening Cascade

The following diagram illustrates the logical flow for testing MNBZ-HCl, moving from basic solubility to mechanism-specific biological readouts.

G Start Compound: MNBZ-HCl Solubility Phase 1: Aqueous Solubility & Stability (HPLC) Start->Solubility Branch Select Efficacy Model Solubility->Branch Microbio Path A: Antimicrobial (Anaerobic Bacteria) Branch->Microbio Oncology Path B: Hypoxia-Selective Cytotoxicity (Solid Tumors) Branch->Oncology MIC_Aerobic MIC Assay (Aerobic Conditions) Microbio->MIC_Aerobic MIC_Anaerobic MIC Assay (Anaerobic Chamber) Microbio->MIC_Anaerobic Normoxia Cytotoxicity IC50 (21% O2) Oncology->Normoxia Hypoxia Cytotoxicity IC50 (0.1% O2) Oncology->Hypoxia Analysis Calculate Selectivity Indices (HCR or Anaerobic Potency) MIC_Aerobic->Analysis MIC_Anaerobic->Analysis Normoxia->Analysis Hypoxia->Analysis

Figure 1: Experimental screening cascade for 5-nitrobenzimidazole derivatives, distinguishing between antimicrobial and antitumor efficacy pathways.

Module A: Hypoxia-Selective Cytotoxicity (Oncology)[1]

This is the "Gold Standard" assay for nitrobenzimidazoles. You must prove that the drug is significantly more toxic under hypoxia than normoxia.

Cell Line Selection[1]
  • Recommended: A549 (Lung) or HT-29 (Colon). These lines express high levels of endogenous nitroreductases (e.g., DT-diaphorase).

  • Control: CHO cells (low reductase activity) to verify enzyme dependence.

The Hypoxia Cytotoxicity Ratio (HCR) Protocol

Objective: Determine the HCR, calculated as


. An HCR > 5.0 indicates significant bioreductive potential.

Materials:

  • Hypoxia Chamber (e.g., Coy Cabinet) set to 0.1%

    
    , 5% 
    
    
    
    , 95%
    
    
    .
  • 96-well plates (black-walled for fluorescence).

  • Resazurin (Alamar Blue) reagent.

Step-by-Step Methodology:

  • Seeding: Seed cells at 3,000 cells/well in 100 µL media. Allow attachment for 24h under standard conditions.

  • Acclimatization:

    • Plate A (Normoxia): Keep in standard incubator.[1]

    • Plate B (Hypoxia): Move to hypoxia chamber for 12h prior to drug addition to equilibrate media

      
      .
      
  • Drug Treatment:

    • Prepare serial dilutions of MNBZ-HCl (100 µM to 0.1 µM) in pre-equilibrated media.

    • Add drug to plates.[1][2] Crucial: For the hypoxia plate, drug addition must occur inside the chamber or via sealed septum to prevent re-oxygenation.

  • Incubation: Incubate for 48 hours.

  • Readout: Add Resazurin. Incubate 4h. Read fluorescence (Ex 560nm / Em 590nm).

  • Calculation:

    • Plot Dose-Response curves (Log[Concentration] vs. % Viability).

    • Compute HCR.

Module B: Antimicrobial Efficacy (Anaerobic)

Nitrobenzimidazoles are structurally related to Metronidazole. Efficacy testing must focus on anaerobic or microaerophilic organisms (e.g., Bacteroides fragilis, Helicobacter pylori, or Clostridium spp.).

Anaerobic MIC Determination

Protocol: CLSI M11-A8 Standard (modified for chemical screening).

ParameterSpecificationCausality/Reasoning
Media Brucella Agar w/ Hemin & Vitamin K1Supports fastidious anaerobes; Hemin promotes reductase activity.
Inoculum

CFU/mL
Standardizes bacterial load to prevent "inoculum effect" on IC50.
Oxygen < 1%

(GasPak or Chamber)
Critical: Oxygen inhibits the nitro-radical formation, giving false negatives.
Control Metronidazole (Positive)Validates the anaerobic system is functioning.
Endpoint Visual Turbidity (90% inhibition)Defines the Minimum Inhibitory Concentration (MIC).

Interpretation:

  • MIC < 1 µg/mL: Highly potent (likely specific DNA adduct formation).

  • MIC > 64 µg/mL: Inactive (or organism lacks specific nitroreductase).

Mechanistic Validation: The Nitro-Reduction Pathway

To confirm MNBZ-HCl is acting via the expected mechanism (and not general toxicity), you must visualize the reduction pathway.

Pathway Parent MNBZ-HCl (Parent Nitro) Radical Nitro Radical Anion (NO2•-) Parent->Radical 1e- Reduction Radical->Parent Futile Cycling (Normoxia) Nitroso Nitroso Intermediate Radical->Nitroso Hypoxia/Anaerobic Hydroxyl Hydroxylamine (NHOH) Nitroso->Hydroxyl DNA Covalent DNA Adducts Hydroxyl->DNA Toxicity Trigger NTR Nitroreductase (NTR) NTR->Parent O2 Oxygen (O2) O2->Radical Inhibits

Figure 2: Mechanism of Action. Efficacy depends on the "Hypoxia/Anaerobic" step escaping the futile cycling loop.

Protocol C: Cofactor Oxidation Assay

Principle: The reduction of the nitro group consumes NADPH. By monitoring NADPH depletion at 340nm, you can measure the reaction rate in vitro.

  • Mix: 100 µM MNBZ-HCl + Recombinant Nitroreductase (e.g., E. coli NfsB) + 200 µM NADPH in Tris buffer.

  • Measure: Absorbance at 340nm (NADPH) and 370nm (MNBZ-HCl peak) every 30 seconds.

  • Result: A rapid decrease in A340 confirms the compound is a substrate for the enzyme.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 96173, 1-methyl-5-nitrobenzimidazole. Retrieved from [Link]

  • ACS Omega. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. Retrieved from [Link]

  • MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]

  • National Cancer Institute. (1980).[3] Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Retrieved from [Link]

Sources

safe handling and storage procedures for 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Storage of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Introduction: Understanding the Compound

1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride (CAS No. 1951444-58-8) is a heterocyclic organic compound.[1] While specific applications are primarily for research use, its structure, featuring a nitro group and a benzimidazole core, suggests its potential as a building block in medicinal chemistry and materials science.[1][2] The presence of the nitro functional group and the hydrochloride salt form necessitates a rigorous approach to its handling and storage to mitigate potential hazards. Nitro compounds can be toxic and may have energetic properties, while hydrochloride salts can be corrosive.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the essential safety protocols, handling procedures, and storage requirements based on the compound's chemical properties and established laboratory safety principles. The objective is to provide a framework that ensures personal safety and maintains the integrity of the compound.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice.[5] The risk profile for this compound is derived from its constituent functional groups.

  • Nitro Aromatic Group: Aromatic nitro compounds can be toxic and are often absorbed through the skin. A primary hazard is their potential for energetic decomposition, especially polynitrated compounds, which can be sensitive to heat, shock, and friction.[3]

  • Benzimidazole Core: The benzimidazole structure itself is found in various pharmacologically active molecules. While the core is generally stable, its derivatives can have diverse biological effects.

  • Hydrochloride Salt: The HCl salt form increases water solubility but also introduces corrosive properties, particularly in the presence of moisture.

A formal risk assessment should be conducted before any new experimental procedure involving this compound is initiated.

GHS Classification and Safety Summary

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, the hazards can be inferred from similar nitroimidazole and benzimidazole compounds. The following table summarizes the likely hazard profile.

Hazard CategoryGHS Pictogram (Description)Signal WordHazard Statements
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[6][7]
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[8][9]
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[8][9]
Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[9]

Note: This table is based on data for structurally related compounds and general principles. Always refer to the supplier-specific SDS for definitive hazard information.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source or isolate the worker from it.[10]

  • Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles or aerosols and to contain any potential release of vapors.[11]

  • Ventilation: The laboratory should have adequate general ventilation to ensure air quality and prevent the accumulation of any fugitive emissions.[11][12]

Personal Protective Equipment (PPE)

The correct use of PPE is mandatory to prevent direct contact with the chemical.[5] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. When there is a splash hazard, safety goggles or a full-face shield must be worn over safety glasses.[3]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential. Given the aromatic nature of the compound, nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart. Gloves should be inspected before use and disposed of immediately after contamination.[5]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[3]

  • Foot Protection: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[5]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges may be necessary.[12] All respirator use must be part of a formal respiratory protection program.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Handling Protocols

Adherence to standardized procedures minimizes the risk of exposure and contamination.

Protocol 1: Weighing and Dispensing Solid Compound

This protocol is designed to prevent the generation and inhalation of airborne particles.

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • Tare Container: Place a clean, labeled receiving container on the analytical balance and tare it.

  • Dispensing: Use a spatula or scoop to carefully transfer the desired amount of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl from the stock bottle to the tared container.

    • Causality Insight: Avoid tapping or shaking the container, which can generate fine dust. Perform all transfers slowly and deliberately.

  • Cleaning: After weighing, carefully close the stock bottle. Use a soft brush or a specialized laboratory vacuum to clean the balance and spatula. Dispose of any contaminated bench paper into the designated solid hazardous waste container.

  • Hand Washing: Wash hands thoroughly after completing the task, even if gloves were worn.[6]

Protocol 2: Preparation of Solutions

This protocol addresses the risks associated with dissolving the solid compound.

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Vessel Preparation: Select a glass container of an appropriate size, ensuring it is clean and dry. Add a magnetic stir bar if required.

  • Dissolution:

    • In a chemical fume hood, add the chosen solvent to the vessel containing the pre-weighed solid.

    • Begin gentle stirring or agitation. Do not use high-speed mixing that could create aerosols.

    • Causality Insight: Adding the solvent to the solid minimizes the risk of dust being ejected from the vessel.

  • Storage of Solution: Once dissolved, cap the container and label it clearly with the compound name, concentration, solvent, date, and your initials.

Storage Procedures

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.[13]

  • General Conditions: Store 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl in a cool, dry, and well-ventilated area away from direct sunlight, heat, sparks, and open flames.[3][14] The recommended storage temperature is often between 2-8°C, as indicated by some suppliers for the free base.[9] Always follow the supplier's specific storage instructions.

  • Container: Keep the compound in its original, tightly sealed container.[8]

  • Inventory Management: Maintain a real-time, accurate chemical inventory.[12][14] Label containers with the date received and the date opened to track their age.[14][15]

  • Segregation: Chemical segregation is a critical safety measure to prevent accidental mixing of incompatible substances.[13][15]

Storage Incompatibility

Store this compound away from the following classes of chemicals.

Incompatible Material ClassReason for Incompatibility
Strong Bases / Amines Can react with the hydrochloride salt, neutralizing it and potentially causing an exothermic reaction. May also contaminate and sensitize the nitro compound.[3]
Strong Oxidizing Agents Nitro compounds can be reactive. Mixing with strong oxidizers (e.g., nitric acid, perchlorates) increases the risk of a fire or explosive reaction.[3][13]
Strong Reducing Agents May react vigorously with the nitro group.
Acids While it is an HCl salt, storing it with other strong, particularly oxidizing acids like nitric acid, should be avoided to prevent hazardous reactions.[4][15]

Emergency Procedures

Preparedness is key to effectively managing laboratory incidents.[16]

Spill Response

For a small spill of solid material:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[3] Do not use combustible materials like paper towels for the initial containment.

  • Cleanup: Carefully sweep the absorbed material into a labeled container for hazardous waste disposal. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water.[3]

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess IsLarge Large or Unknown Hazard? Assess->IsLarge Evacuate Evacuate Area Alert EHS IsLarge->Evacuate Yes SmallSpill Small & Controllable IsLarge->SmallSpill No GetPPE Don Appropriate PPE SmallSpill->GetPPE Contain Cover with Inert Absorbent (Sand) GetPPE->Contain Cleanup Sweep into Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose End Incident Reported Dispose->End

Caption: Decision-making workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[6][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[6] Do NOT induce vomiting.[17]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all contents.[5]

  • Segregation: Do not mix this waste with incompatible materials.

  • Procedure: Collect all waste, including contaminated consumables, in a designated, sealed, and properly labeled container. Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour chemicals down the drain.[3][5]

Conclusion

The safe handling and storage of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl demand a proactive and informed approach. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can significantly minimize risks. A culture of safety, built on the principles of risk assessment, proper procedure, and emergency preparedness, is paramount for the protection of all laboratory personnel.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Questar. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Quimivita. (2025, March 4). Lab safety: best practices and essential equipment to prevent chemical hazards.
  • Santa Cruz Biotechnology, Inc. Safety data sheet for 2-Hydroxymethyl-1-methyl-5-nitroimidazole.
  • AiFChem. 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride.
  • PubChem. 1-methyl-5-nitro-1H-benzo[d]imidazole.
  • Sigma-Aldrich. 1-Methyl-5-nitroimidazole.
  • PubChem. 1-Methyl-5-nitroimidazole.
  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet for 1-Methyl-5-nitro-1H-imidazole-2-methanol.
  • Ibis Scientific, LLC. (2025, March 20). Handling and Storage of Nitric Acid: What You Should Know.
  • Unknown. Chemical Storage Guidelines.
  • Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement.
  • Environmental Health and Safety. Chemical Storage Guidelines.
  • Unknown. Chemical Storage Guide.
  • ChemicalBook. (2026, January 13). 1-METHYL-5-NITROIMIDAZOLE.
  • Fisher Scientific. SAFETY DATA SHEET.
  • BLD Pharm. 1-Methyl-5-nitro-1H-benzo[d]imidazole.
  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide.
  • University of Nottingham. Guidance on Safe Storage of Chemicals in Laboratories.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Montezuma County. Storage Pattern for Chemicals Where Space is Limited.

Sources

Application Note: 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl as a Chemical Probe and Functional Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Insight

The Dual-Function Probe

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is a specialized heterocyclic compound utilized primarily in two high-value research contexts: as a redox-sensitive chemical probe for nitroreductase (NTR) activity (often correlated with hypoxia) and as a privileged scaffold for the development of high-affinity Acetylcholinesterase (AChE) inhibitors and ENL degraders.

Unlike "ready-to-use" fluorescent dyes, this compound functions as a mechanistic probe . Its utility lies in its chemical reactivity—specifically the reducibility of the 5-nitro group and the pi-stacking capability of the benzimidazole core.

Mechanism of Action
1. Nitroreductase (NTR) Sensing & Hypoxia

In hypoxic environments or within solid tumors, Nitroreductases are overexpressed. The 5-nitro group of the probe acts as an electron acceptor.

  • Quenching State: The electron-withdrawing nitro group (

    
    ) typically quenches the intrinsic fluorescence of the benzimidazole core via Photo-induced Electron Transfer (PET).
    
  • Turn-On Response: Upon enzymatic reduction (Type I or II NTRs) to the amine (

    
    ) or hydroxylamine (
    
    
    
    ), the quenching effect is abolished, restoring the scaffold's fluorescence and altering its UV-Vis absorption profile.
2. AChE & Epigenetic Target Binding

As a scaffold, the planar benzimidazole ring mimics the indole of tryptophan or purine bases, allowing it to intercalate into the catalytic gorges of enzymes like AChE. The 1-methyl and 5-nitro substitutions provide specific vectors for hydrophobic interactions and hydrogen bonding, respectively, making it an ideal "fragment" for Structure-Activity Relationship (SAR) mapping.

Part 2: Experimental Protocols

Protocol A: In Vitro Nitroreductase (NTR) Activity Assay

Objective: Quantify NTR activity by monitoring the reduction of the nitro group. Detection: UV-Vis Absorbance (Shift in


) or Fluorescence Turn-on.

Reagents:

  • Probe Stock: 10 mM 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl in DMSO.

  • Buffer: PBS (pH 7.4) or Tris-HCl (50 mM, pH 7.4).

  • NADH/NADPH: 1 mM aqueous solution (Cofactor).

  • Enzyme: Purified Nitroreductase (e.g., from E. coli or commercially available S9 fraction).

Workflow:

  • Preparation: Dilute Probe Stock to a final concentration of 10–50

    
    M in Buffer.
    
  • Baseline Measurement: Record UV-Vis spectrum (250–500 nm). Note the Nitro-peak (typically ~300–340 nm).

  • Initiation: Add NADH (final 100

    
    M) and NTR enzyme (1–5 
    
    
    
    g/mL).
  • Kinetics: Measure absorbance every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Look for the disappearance of the Nitro peak and the emergence of a red-shifted Amine peak (or fluorescence emission at ~450–500 nm if excited at ~350 nm).

Protocol B: Synthesis of AChE-Targeting Hydrazone Probes

Context: Researchers use this scaffold to synthesize high-potency AChE inhibitors (e.g., for Alzheimer's research). Reaction Type: Condensation / Nucleophilic Substitution.

Step-by-Step:

  • Activation: Dissolve 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (1 eq) in anhydrous Ethanol or Acetonitrile.

  • Base Treatment: Add

    
     (2 eq) to neutralize the HCl and generate the free base in situ.
    
  • Coupling: Add the target aldehyde or hydrazine linker (e.g., 2-(4-methoxyphenyl)acetonitrile derivatives) depending on the desired final probe structure.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Purification: Cool to RT. Filter inorganic salts. Concentrate filtrate and recrystallize from EtOH to obtain the target probe.

Part 3: Visualization & Data

Mechanism of Action Diagram

The following diagram illustrates the reduction pathway utilized in Hypoxia/NTR sensing and the synthetic divergence for AChE probes.

G Probe 1-Methyl-5-nitro- benzo[d]imidazole NTR Nitroreductase (NADH/Hypoxia) Probe->NTR Substrate Binding Deriv Hydrazone/Linker Derivatives Probe->Deriv Chemical Synthesis (Base/Reflux) Amine 1-Methyl-5-amino- benzo[d]imidazole (Fluorescent/Active) NTR->Amine 6e- Reduction (-NO2 -> -NH2) Amine->Amine Fluorescence Turn-ON AChE AChE Inhibition (Alzheimer's Model) Deriv->AChE High Affinity Binding

Caption: Pathway A (Red) depicts the enzymatic reduction in hypoxic cells leading to fluorescence activation. Pathway B (Yellow) shows the synthetic utility for generating AChE inhibitors.

Physicochemical Properties Table[1][2][3]
PropertyValueRelevance
Molecular Weight 213.62 g/mol (HCl salt)Small molecule, high cell permeability.
Solubility DMSO (>20 mg/mL), Water (Low)Requires DMSO stock; HCl salt improves aqueous compatibility.

(Abs)
~310 nm (Nitro form)UV-active; shifts upon reduction.
pKa ~5.5 (Benzimidazole N3)Protonated at physiological pH if not substituted.
Target Class Oxidoreductases / HydrolasesMulti-target probe potential.

Part 4: Troubleshooting & Critical Notes

  • Stability: The nitro group is stable in air, but the HCl salt is hygroscopic. Store at -20°C with desiccant.

  • Autofluorescence: Check the background fluorescence of your cell culture media. 5-nitro compounds are often colored (yellowish); ensure your detection channel does not overlap with the probe's absorbance.

  • Solubility Shock: When adding the DMSO stock to aqueous buffer, vortex immediately to prevent precipitation of the free base. For animal studies, formulate in 5% DMSO / 40% PEG400 / 55% Saline.

References

  • PubChem. (2023). 1-methyl-5-nitro-1H-benzo[d]imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, biological evaluation... of (benz)imidazole-hydrazone derivatives. (Context: Use as precursor for AChE inhibitors). Retrieved from [Link]

  • Google Patents. (2022). WO2022086937A1 - Heterobifunctional compounds as degraders of ENL. (Context: Use as intermediate for PROTACs).

derivatization of 1-Methyl-5-nitro-1H-benzo[d]imidazole for enhanced activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization of 1-Methyl-5-nitro-1H-benzo[d]imidazole for SAR Profiling

Executive Summary & Strategic Rationale

The scaffold 1-Methyl-5-nitro-1H-benzo[d]imidazole represents a privileged pharmacophore in drug discovery, particularly for infectious diseases (tuberculosis, MRSA, anaerobic bacteria) and oncology (DNA intercalators, kinase inhibitors).

The 5-nitro group acts as a "warhead" for anti-infective activity via reductive activation by bacterial nitroreductases, generating toxic radical species that damage microbial DNA. However, for chronic therapies or human host targets (e.g., kinases), this group is often a mutagenic liability (Ames positive).

This guide details a bifurcated derivatization strategy to enhance activity while managing toxicity:

  • Pathway A (C2-Functionalization): Direct C-H arylation to expand the pharmacophore's binding surface area, enhancing affinity for hydrophobic pockets (e.g., kinase ATP sites or DNA minor grooves).

  • Pathway B (C5-Modulation): Chemo-selective reduction of the nitro group to an amine, followed by acylation/sulfonylation. This "disarms" the mutagenic potential and allows for fine-tuning of solubility and hydrogen-bond donor/acceptor profiles.

Strategic Workflow & SAR Logic

The following diagram illustrates the divergent synthesis pathways designed to maximize Structure-Activity Relationship (SAR) data generation.

G Start 1-Methyl-5-nitro- 1H-benzo[d]imidazole (Core Scaffold) PathA Pathway A: C2-Direct Arylation Start->PathA Pd(OAc)2, CuI C-H Activation PathB Pathway B: Nitro Reduction Start->PathB H2, Pd/C or Fe/NH4Cl ProdA 2-Aryl-5-nitro Derivatives PathA->ProdA ProdB 1-Methyl-5-amino Intermediate PathB->ProdB Target1 Target: Anti-infective (Anaerobes/TB) ProdA->Target1 Reductive Bio-activation ProdC 5-Amido/Sulfonamido Derivatives ProdB->ProdC R-COCl or R-SO2Cl Target2 Target: Anticancer (Kinase/DNA) ProdC->Target2 H-Bond Interaction

Figure 1: Divergent synthetic workflow targeting distinct biological profiles. Pathway A retains the nitro group for anti-infective potency, while Pathway B modifies it for host-target safety.

Protocol 1: C2-Direct Arylation (C-H Activation)

Objective: Introduce aromatic diversity at the C2 position without pre-functionalization (e.g., halogenation), utilizing the inherent acidity of the C2-proton. Mechanism: Pd-catalyzed C-H activation via a Concerted Metallation-Deprotonation (CMD) pathway.

Materials:
  • Substrate: 1-Methyl-5-nitro-1H-benzo[d]imidazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1]

  • Co-Catalyst: Copper(I) Iodide [CuI] (10 mol%) (Promotes acidity/transmetallation)

  • Ligand: Triphenylphosphine [PPh₃] (20 mol%)

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the benzimidazole scaffold (1 mmol), Aryl Bromide (1.5 mmol), Cs₂CO₃ (2 mmol), Pd(OAc)₂ (11 mg), CuI (19 mg), and PPh₃ (52 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon three times. Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 140°C in an oil bath for 12–16 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product usually fluoresces blue/green under UV (254/365 nm).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a Celite pad to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMF, followed by brine (20 mL). Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of 10% → 40% EtOAc in Hexanes.

Technical Insight: The nitro group at C5 is electron-withdrawing, which increases the acidity of the C2-proton, actually facilitating this C-H activation compared to electron-rich benzimidazoles.

Protocol 2: Chemo-Selective Nitro Reduction & Amidation

Objective: Convert the potentially toxic nitro group into a versatile amide/urea handle to improve solubility and target specificity (e.g., forming H-bonds in a kinase hinge region).

Part A: Reduction to 5-Amino-1-methylbenzimidazole
  • Method: Catalytic Hydrogenation (High Yield/Clean).

  • Reagents: 10% Pd/C (10 wt%), H₂ (balloon pressure), Methanol.

  • Protocol:

    • Dissolve the nitro compound (1 mmol) in MeOH (10 mL).

    • Add 10% Pd/C (20 mg) carefully under Argon flow (Pyrophoric risk!).

    • Purge with H₂ gas and stir under H₂ balloon at RT for 4 hours.

    • Filter through Celite and concentrate. Use immediately (amines oxidize on air).

Part B: Amide Coupling (The "Diversity" Step)
  • Reagents: Acyl Chloride (R-COCl), Triethylamine (TEA), DCM.

  • Protocol:

    • Dissolve crude amine (1 mmol) in dry DCM (5 mL) at 0°C.

    • Add TEA (1.5 mmol).

    • Dropwise add Acyl Chloride (1.1 mmol).

    • Stir at RT for 2 hours.

    • Quench with NaHCO₃ (sat. aq). Extract with DCM.

Comparative Activity Data (Representative)

The following table summarizes expected activity shifts based on established benzimidazole SAR literature.

Derivative ClassC2-SubstituentC5-SubstituentPrimary ActivityMechanismToxicity Risk
Parent -H-NO₂AntimicrobialProdrug (Nitro-radical)High (Mutagenic)
Series A -Phenyl-NO₂Enhanced Anti-TBLipophilic cell wall penetrationModerate
Series B -H-NH-CO-RKinase InhibitorATP-mimetic H-bondingLow
Series C -(4-F-Phenyl)-NH-SO₂-RAnticancer (Solid Tumor)Dual binding (Groove + H-bond)Low

References

  • Direct C-H Arylation: S. Pivsa-Art, et al. "Palladium-Catalyzed Direct Arylation of Benzimidazoles." Bulletin of the Chemical Society of Japan, 2004. (Methodology basis for Protocol 1).

  • Nitro-Benzimidazole Activity: R. Sharma, et al. "Biological significance of benzimidazoles: A review." International Journal of Pharmaceutical Sciences and Research, 2021. (Grounding for SAR claims).

  • C2-Functionalization Reviews: L.X. Shao, et al. "Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides."[2] Organic Letters, 2014.[2] (Validates C-H activation feasibility on azoles).

  • Crystal Structure & Binding: J. Kožíšek, et al. "5-Amino-1-methyl-1H-benzimidazole." Acta Crystallographica Section E, 2009. (Structural data for the amine intermediate).

Disclaimer: All synthesis involving nitro compounds and pressurized hydrogen must be conducted in a fume hood with appropriate blast shielding. The 5-nitrobenzimidazole scaffold is a known precursor in the synthesis of nitazene opioids; researchers must strictly adhere to ethical guidelines and local regulations regarding controlled substance analogs.

Sources

Application Notes and Protocols: Preparation of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride (HCl). While this specific compound is noted as a research chemical, extensive public data on its physicochemical properties is limited.[1] Therefore, this guide synthesizes best practices derived from the known characteristics of its parent molecule, 5-nitro-1H-benzimidazole, and established principles for handling N-methylated nitroaromatic compounds and their hydrochloride salts.[2][3][4] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction and Scientific Context

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl belongs to the benzimidazole class of heterocyclic aromatic compounds. The benzimidazole scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning antiviral, anticancer, and antifungal applications.[5][6] The introduction of a nitro group at the 5-position and a methyl group at the N1-position significantly modifies the electronic and steric properties of the parent molecule, influencing its solubility, stability, and biological activity.

The hydrochloride salt form is typically employed to enhance the aqueous solubility of a basic parent molecule, a common strategy in drug development.[4] Understanding the interplay between the nitro group's electron-withdrawing nature, the N-methylation, and the HCl salt is crucial for developing robust protocols for solution preparation. This guide provides the necessary theoretical grounding and practical steps to ensure the accurate and consistent use of this compound in experimental settings.

Compound Properties and Rationale for Protocol Design

A summary of the key physicochemical properties for the target compound and its parent analogue, 5-nitro-1H-benzimidazole, is presented below. The protocol design is directly informed by these characteristics.

Property1-Methyl-5-nitro-1H-benzo[d]imidazole HCl5-nitro-1H-benzimidazole (Parent Compound)Rationale for Protocol
Molecular Formula C₈H₈ClN₃O₂[1]C₇H₅N₃O₂[2]Accurate mass calculations are essential for preparing solutions of a specific molarity.
Molecular Weight 213.62 g/mol [1]163.13 g/mol [2]Used for all mass-to-mole conversions.
Appearance Solid (Presumed)Off-white to pale yellow fluffy powder.[2][7]Visual inspection can indicate compound purity and integrity.
Aqueous Solubility Expected to be higher than the free base.<0.1 mg/mL (practically insoluble).[2][8]The HCl salt is expected to improve water solubility, but it may still be limited. High-concentration stocks will likely require an organic solvent.
Organic Solubility Inferred from parent compound.Very soluble in alcohol; soluble in acid; slightly soluble in ether and benzene.[2][7]Dimethyl sulfoxide (DMSO) is selected as the primary solvent for high-concentration stocks due to its broad solubilizing power for organic molecules.
Stability Inferred from parent compound.Stable. Incompatible with strong oxidizing agents and strong bases.[8]Stock solutions should be stored protected from light and strong bases to prevent degradation.

Causality Behind Experimental Choices:

  • Choice of Primary Solvent (DMSO): Given the poor aqueous solubility of the parent benzimidazole, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary high-concentration stock solution.[3] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.

  • Use of Hydrochloride Salt: The HCl salt form is intended to increase aqueous solubility compared to the free base.[4] This is particularly relevant for preparing final working solutions in aqueous buffers or cell culture media. However, the pH of the final solution will be critical, as a significant increase in pH can convert the salt back to its less soluble free base form, potentially causing precipitation.

  • Preliminary Solubility Testing: Due to the limited specific data for the title compound, a small-scale preliminary solubility test is a cornerstone of this protocol. This self-validating step ensures that the desired stock concentration is achievable and prevents the loss of valuable compound.[3]

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the known hazards of the parent compound, 5-nitro-1H-benzimidazole, and general best practices for nitroaromatic compounds.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[9]

  • Ventilation: Handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • Hazard Profile: 5-nitro-1H-benzimidazole is known to cause skin, eye, and respiratory irritation.[9][10] Avoid direct contact.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9]

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

  • Disposal: Dispose of all chemical waste according to institutional, local, and national hazardous waste disposal procedures. Do not let the product enter drains.[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing stock and working solutions of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl.

4.1. Protocol 1: Preliminary Solubility Assessment

This initial, small-scale test is critical to confirm the appropriate solvent and the maximum achievable stock concentration.

Materials:

  • 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh approximately 1-2 mg of the compound into a tared microcentrifuge tube.

  • Add a small, precise volume of DMSO to the tube to achieve a high target concentration (e.g., add 50 µL to 2.14 mg of compound for a target of 200 mM).

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect for any undissolved solid.

  • If solid remains, place the tube in a sonicator bath for 10-15 minutes. Gentle warming in a water bath (not exceeding 40°C) can also be applied.[3]

  • If the compound fully dissolves, the target concentration is achievable. If not, add a known volume of DMSO stepwise until complete dissolution is observed and recalculate the final concentration. This final value is your maximum stock concentration.

4.2. Protocol 2: Preparation of a High-Concentration Primary Stock Solution

This protocol describes the preparation of a primary stock solution, typically in DMSO, at a concentration confirmed by the preliminary test.

Example: Preparation of 1 mL of a 100 mM DMSO Stock Solution

Materials:

  • 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (MW: 213.62 g/mol )

  • DMSO, anhydrous

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 1 mL or 2 mL) or microcentrifuge tube

  • Pipettors and sterile tips

Calculations:

  • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 100 mmol/L x 0.001 L x 213.62 g/mol = 21.36 mg

Procedure:

  • Carefully weigh out 21.36 mg of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl and transfer it to a 1 mL volumetric flask.

  • Add approximately 0.7 mL of anhydrous DMSO.

  • Cap the flask and vortex until the solid is completely dissolved. Use sonication or gentle warming (≤40°C) if necessary, as determined in Protocol 4.1.

  • Allow the solution to return to room temperature.

  • Carefully add DMSO to the 1.0 mL calibration mark.

  • Invert the flask several times to ensure the solution is homogeneous.

4.3. Protocol 3: Aliquoting and Storage

Proper storage is essential to maintain the integrity and activity of the compound.

Procedure:

  • Dispense the primary stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protecting (amber) microcentrifuge tubes or cryovials.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Long-term storage: Store aliquots at -80°C.

  • Short-term storage: For frequent use, storing aliquots at -20°C is acceptable.[3]

  • Important: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation. Use a fresh aliquot for each experiment.

4.4. Protocol 4: Preparation of Aqueous Working Solutions

Working solutions are prepared by diluting the primary stock into an aqueous buffer or cell culture medium immediately before use.

Example: Preparation of 10 mL of a 100 µM Working Solution in PBS

Materials:

  • 100 mM primary stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical tube or flask

Calculations (using M1V1 = M2V2):

  • (100,000 µM) x V1 = (100 µM) x (10 mL)

  • V1 = (100 µM x 10 mL) / 100,000 µM = 0.01 mL = 10 µL

Procedure:

  • Thaw a single aliquot of the 100 mM primary stock solution at room temperature.

  • Add 9.99 mL of sterile PBS to a 15 mL conical tube.

  • Add 10 µL of the 100 mM primary stock solution to the PBS.

  • Cap the tube and mix thoroughly by vortexing or inversion.

  • Solvent Concentration Check: The final concentration of DMSO in this working solution is 0.1% (10 µL / 10,000 µL), which is typically well-tolerated in most biological assays. Always run a vehicle control (e.g., 0.1% DMSO in PBS) in your experiments.

  • Precipitation Watch: After dilution, visually inspect the aqueous solution for any signs of cloudiness or precipitation. If observed, the concentration may be too high for the aqueous buffer. Consider preparing a lower concentration working solution.

Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

Stock_Solution_Workflow Workflow for Stock Solution Preparation and Use cluster_prep Preparation cluster_use Experimental Use weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot storage 4. Store at -80°C aliquot->storage thaw 5. Thaw One Aliquot storage->thaw Avoid Freeze-Thaw dilute 6. Dilute into Aqueous Buffer thaw->dilute assay 7. Use in Assay (Include Vehicle Control) dilute->assay

Caption: A step-by-step workflow for preparing and using stock solutions.

Compound_Forms Relationship of Compound Forms and Solubility cluster_solubility Base 1-Methyl-5-nitro-1H-benzo[d]imidazole (Free Base) Salt 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (HCl Salt) Base->Salt + HCl Aqueous Aqueous Solution (e.g., PBS, Media) Base->Aqueous Poor Solubility Salt->Base + Base (High pH) Salt->Aqueous Dissolution

Caption: The relationship between compound forms and aqueous solubility.

Conclusion

This application note provides a robust and scientifically grounded framework for the preparation of stock solutions for 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl. By integrating principles from related compounds and emphasizing preliminary validation and safety, these protocols enable researchers to generate reliable and reproducible data. Adherence to these guidelines for handling, dilution, and storage will ensure the long-term integrity of the compound and the accuracy of experimental outcomes.

References
  • PubChem. (n.d.). 5-Nitrobenzimidazole (CID 7195). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ChemBK. (2024, April 9). 5-Nitro-1H-benzimidazole. Retrieved March 7, 2026, from [Link]

  • Eswara Rao, J., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences, 6(2), 227-232.
  • Abdel-Magid, A. F. (2025, January 13). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry.
  • Sussex Drug Discovery Centre. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved March 7, 2026, from [Link]

  • Kondal Reddy, K., & Subba Rao, N. V. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Osmania University.
  • PubChem. (n.d.). 1-methyl-5-nitro-1H-benzo[d]imidazole (CID 96173). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Macsen Labs. (n.d.). 5-Nitrobenzimidazole (94-52-0) | Leading Supplier. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers and drug development professionals working with 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl . It prioritizes high-fidelity chemical synthesis, addressing the critical challenge of regioselectivity and yield optimization.

Topic: Yield Optimization & Process Control Target Molecule: 1-Methyl-5-nitro-1H-benzo[d]imidazole (HCl Salt) CAS Registry: 3034-42-2 (Free base) / Generic HCl salt Application: Pharmaceutical Intermediate (e.g., synthetic opioids, antiparasitics)

Part 1: Executive Technical Brief

The Core Challenge: Regioselectivity

The synthesis of 1-methyl-5-nitrobenzimidazole is notoriously prone to yield loss due to regioisomerism .

  • Method A (Direct Alkylation): Methylating 5-nitrobenzimidazole typically yields a mixture of the 1,5-isomer (desired) and 1,6-isomer (undesired). In many solvent systems, the 1,6-isomer is electronically or sterically favored, leading to yields as low as 30-40% for the target compound after difficult purification.

  • Method B (Cyclization - Recommended): The "Gold Standard" for high yield is the cyclization of

    
    -methyl-4-nitrobenzene-1,2-diamine . This route locks the methyl group in the correct position before ring closure, theoretically allowing for quantitative regioselectivity.
    
Yield Optimization Strategy

To maximize yield, you must shift from a "separation-based" workflow (Method A) to a "design-based" workflow (Method B). If Method A is unavoidable, specific base/solvent combinations can marginally improve the ratio.

Part 2: Synthesis Protocols & Optimization

Route 1: The "Gold Standard" (Cyclization)

Objective: >90% Regioselectivity Precursor:


-methyl-4-nitrobenzene-1,2-diamine (also known as 2-amino-4-nitro-

-methylaniline).
Step-by-Step Protocol:
  • Reagents:

    • Precursor:

      
      -methyl-4-nitrobenzene-1,2-diamine (1.0 eq)
      
    • Cyclizing Agent: Trimethyl orthoformate (TMOF) (5.0 eq) or Formic Acid (Excess)

    • Catalyst:

      
      -Toluenesulfonic acid (pTSA) (0.1 eq) [If using TMOF]
      
    • Solvent: Methanol or Ethanol (anhydrous)

  • Procedure:

    • Dissolution: Dissolve the diamine in anhydrous methanol under

      
       atmosphere.
      
    • Addition: Add TMOF and pTSA.

    • Reflux: Heat to reflux (approx. 65°C) for 3–5 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The diamine spot should disappear completely.

    • Workup: Evaporate solvent under reduced pressure.

    • Basification: Resuspend residue in water and adjust pH to ~8-9 with saturated

      
       to ensure the free base forms.
      
    • Isolation: Filter the precipitate. Wash with cold water.

  • Salt Formation (HCl):

    • Dissolve the free base in a minimum amount of hot Isopropanol (IPA).

    • Add 1.1 eq of HCl (4M in Dioxane or concentrated aqueous HCl).

    • Cool slowly to 0°C. The HCl salt should precipitate as a crystalline solid.

    • Critical: If an oil forms, reheat and add diethyl ether dropwise to the cloud point, then cool slowly.

Why This Works (Causality):

By placing the methyl group on the amine nitrogen prior to forming the imidazole ring, you eliminate the possibility of the tautomeric shift that plagues the alkylation of 5-nitrobenzimidazole. The nitro group's position relative to the methyl is fixed by the starting material's structure.

Route 2: Direct Alkylation (Optimization)

Objective: Salvaging yield when starting from 5-nitrobenzimidazole.

Optimization Table: Solvent & Base Effects
VariableConditionExpected 1,5 : 1,6 RatioNotes
Standard

/ Acetone
~50 : 50Poor selectivity. Difficult separation.
Polar Aprotic

/ DMF
~40 : 60Often favors the 1,6-isomer (thermodynamic product).
Steric Control NaH / THF (Low Temp)~60 : 40Kinetic control may slightly favor the 1,5-isomer.
Protocol Adjustment:

If you must use this route, use Fractional Recrystallization for purification. The 1,6-isomer is often less soluble in ethanol/water mixtures.

  • Perform methylation.[1]

  • Evaporate solvent.[2]

  • Recrystallize crude mixture from boiling Ethanol.

  • Filter hot: The solid collected is often enriched in the 1,6-isomer (undesired).

  • Mother Liquor: The filtrate contains the enriched 1,5-isomer. Evaporate and recrystallize again from IPA/Ether.

Part 3: Visualization of Pathways

SynthesisPathways Start_A Start: 5-Nitrobenzimidazole Step_A1 Methylation (MeI / Base) Start_A->Step_A1 Start_B Start: N1-methyl-4-nitro- 1,2-phenylenediamine Step_B1 Cyclization (Formic Acid/TMOF) Start_B->Step_B1 Product_Mix Mixture: 1-Methyl-5-nitro (Target) + 1-Methyl-6-nitro (Impurity) Step_A1->Product_Mix Non-Selective Product_Pure Pure Target: 1-Methyl-5-nitrobenzimidazole Step_B1->Product_Pure 100% Regioselective Purification Purification (Column/Crystallization) High Loss Product_Mix->Purification Salt_Form HCl Salt Formation (IPA / HCl) Product_Pure->Salt_Form Purification->Product_Pure Low Yield Final Final Product HCl Salt_Form->Final

Caption: Comparison of the low-yield alkylation route (Red/Yellow) vs. the high-yield cyclization route (Green/Blue).

Part 4: Troubleshooting Guide & FAQs

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Q1 Is the product a mixture of isomers? Issue->Q1 Q2 Is the HCl salt sticky/oily? Issue->Q2 Sol1 Switch to Route B (Cyclization) Q1->Sol1 Yes (Prevention) Sol2 Use HPLC Prep or Fractional Cryst. Q1->Sol2 Yes (Correction) Sol3 Product is Hygroscopic. Dry under high vacuum over P2O5. Q2->Sol3 Sol4 Use Anhydrous HCl in Dioxane/Ether. Q2->Sol4

Caption: Logic flow for resolving common synthesis and isolation issues.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low (<40%) when using Methyl Iodide? A: This is a classic regioselectivity issue. The 5-nitrobenzimidazole anion is ambident. The nitrogen at position 3 (which leads to the 6-nitro isomer upon methylation) is often more nucleophilic or sterically accessible depending on the solvent shell. You are likely losing half your mass to the wrong isomer. Recommendation: Switch to the cyclization route (Method B).

Q2: How do I distinguish the 1,5-isomer from the 1,6-isomer by NMR? A:

  • 1-Methyl-5-nitro: The proton at C4 (adjacent to the nitro group and the bridgehead) usually appears as a doublet with meta-coupling (approx 2 Hz) at a very downfield shift (~8.5-8.6 ppm).

  • 1-Methyl-6-nitro: The proton at C7 (adjacent to the bridgehead on the methyl side) will show different splitting patterns.

  • NOESY: A NOESY experiment is definitive. In the 1,5-isomer , the N-Methyl protons will show a strong NOE correlation with the proton at C7, but not with the nitro-adjacent proton. In the 1,6-isomer , the N-Methyl protons are closer to the nitro-substituted carbon's neighbor (C7), but the electronic environment shifts the signals distinctively.

Q3: My HCl salt turns into a "gum" upon filtration. How do I fix this? A: Benzimidazole salts are often hygroscopic.

  • Avoid water during salt formation. Use anhydrous HCl in Dioxane or Acetyl Chloride in Methanol (generates HCl in situ).

  • Precipitate from a dry solvent like Diethyl Ether or Ethyl Acetate.

  • If it gums, redissolve in hot Ethanol and add Ether until cloudy, then let it sit undisturbed at 4°C overnight.

Q4: Can I separate the isomers using standard Silica Gel chromatography? A: It is difficult. The


 values are very similar (often 

). You typically need a high-performance column (Flash) with a gradient of DCM/Methanol (99:1 to 95:5). The 1,6-isomer usually elutes slightly faster (is less polar) in many systems, but this varies.

References

  • Regioselectivity in Benzimidazole Alkylation

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole and benzimidazole derivatives.[3]

    • Source: Der Pharma Chemica, 2022.
    • URL:[Link][2][4][5][6][7][8]

  • Cyclization Methodologies

    • Title: Synthesis of 5(6)
    • Source: PrepChem.
    • URL:[Link]

  • Isomer Characterization (Crystallography)

    • Title: 1-Methyl-6-nitro-1H-benzimidazole crystal structure and comparison.
    • Source: Acta Crystallographica / PubMed.
    • URL:[Link]

  • General Benzimidazole Synthesis (Benchchem Protocols)

    • Title: Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles.
    • Source: BenchChem.[2]

Sources

Technical Support Center: Optimization of 1-Methyl-5-nitro-1H-benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Methyl-5-nitro-1H-benzimidazole . Designed for researchers, medicinal chemists, and drug development professionals, this guide bypasses generic advice to address the specific mechanistic and procedural bottlenecks encountered during benzimidazole functionalization.

As a Senior Application Scientist, I frequently consult on the two primary challenges of this workflow: regioselectivity (controlling the 5-nitro vs. 6-nitro isomer ratio) and yield optimization during isolation. Below, you will find field-proven troubleshooting guides, self-validating protocols, and the causality behind every experimental adjustment.

Visualizing the Synthetic Landscape

Understanding your synthetic route is the first step in troubleshooting. The diagram below illustrates the fundamental divergence between direct methylation (which suffers from tautomeric ambiguity) and de novo cyclization (which guarantees regioselectivity).

SynthesisRoutes A 5-Nitrobenzimidazole (Tautomeric Mixture) B Direct Methylation (MeI, Base) A->B C 1-Methyl-5-nitrobenzimidazole (Target) B->C Major/Minor D 1-Methyl-6-nitrobenzimidazole (Byproduct) B->D Minor/Major E N-Methyl-4-nitro- 1,2-phenylenediamine F Cyclization (Formic Acid, Heat) E->F F->C Regiospecific (100%)

Reaction pathways comparing direct methylation vs. regiospecific de novo cyclization.

FAQ & Troubleshooting: Regioselectivity and Tautomerism

Q1: Why does the direct methylation of 5-nitrobenzimidazole consistently yield a messy mixture of isomers, and how can I control it?

The Causality: The core issue lies in the tautomeric nature of the starting material. In solution, 5-nitro-1H-benzimidazole exists in rapid equilibrium with 6-nitro-1H-benzimidazole. When you introduce a base to deprotonate the imidazole ring, you generate an ambident benzimidazolide anion[1]. Because the electron-withdrawing nitro group at position 5 alters the electron density of the conjugated system, nucleophilic attack by the nitrogen atoms on the alkylating agent is governed by a complex interplay of sterics and electronics[2]. Consequently, standard alkylation (e.g., using Methyl Iodide and Potassium Carbonate) yields an unpredictable mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers[2].

The Solution: If you must proceed via direct methylation, the choice of base and alkylating agent is critical. Using a softer alkylating agent under specific basic conditions can drastically shift the isomer ratio toward the desired 1,5-isomer[3].

Table 1: Influence of Reaction Conditions on Isomer Ratios in N-Alkylation

Substrate Alkylating Agent Base / Solvent Ratio (1,5-isomer : 1,6-isomer)
5(6)-Nitrobenzimidazole Methyl Iodide (MeI) K₂CO₃ / Acetone ~ 1 : 1 (Poor Selectivity)[2]
5(6)-Nitrobenzimidazole Dimethyl Sulfate NaOH / Water ~ 1 : 1.2 (Favors 1,6-isomer)

| 5(6)-Nitrobenzimidazole | Potassium methyl sulfite (K₂SO₃CH₃) | KOH / Water | 15 : 1 (Highly Selective)[3] |

FAQ & Troubleshooting: Regiospecific De Novo Synthesis

Q2: Is there a synthetic route that completely circumvents the formation of the 1-methyl-6-nitro isomer?

The Causality: Yes. The most scientifically rigorous method to achieve 100% regioselectivity is to build the imidazole ring de novo using a pre-methylated precursor[4]. By subjecting N-methyl-4-nitro-1,2-phenylenediamine (N2-methyl-4-nitro-1,2-benzenediamine) to a condensation-cyclization reaction with formic acid, the position of the methyl group is permanently fixed prior to ring closure. This eliminates the tautomeric ambiguity entirely, ensuring that only the 1-methyl-5-nitro isomer is formed[4].

Experimental Protocol: Regiospecific Cyclization

This protocol is designed as a self-validating system to ensure high purity and yield.

  • Activation: In a round-bottom flask, prepare a suspension of 1 equivalent of N-methyl-4-nitro-1,2-phenylenediamine in 10% aqueous hydrochloric acid (HCl)[3].

    • Causality: The acidic medium protonates the primary amine, enhancing aqueous solubility and activating the electrophilic carbonyl carbon of the incoming formic acid for nucleophilic attack.

  • Reagent Addition: Add an excess (typically 3-5 equivalents) of formic acid to the suspension[3].

  • Cyclization: Heat the mixture in a water bath or oil bath at 80°C with continuous magnetic stirring for 3 hours[3].

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC)[4]. The reaction is complete when the distinct, highly colored spot of the starting diamine is fully consumed and replaced by a new, UV-active spot corresponding to the benzimidazole core.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution dropwise until the pH reaches exactly 7.5 - 8.0[3].

    • Causality: Benzimidazoles form highly soluble hydrochloride salts in acidic media. Neutralizing the solution converts the salt back to the free base, drastically reducing its aqueous solubility and forcing the product to precipitate out of the aqueous layer.

  • Isolation: Filter the resulting yellowish needles using a Buchner funnel. Wash the collected product thoroughly with cold distilled water to remove residual ammonium salts[3].

  • Drying & Verification: Dry the product over P₂O₅ under reduced pressure[3].

    • Self-Validation: The expected yield is ~85-89%[3]. Conduct a melting point check; an observed melting point of 210-212 °C serves as an immediate, reliable validation of purity before proceeding to NMR analysis[5].

FAQ & Troubleshooting: Yield Optimization and Workup

Q3: My isolated yield from the cyclization reaction is unexpectedly low (<50%), yet TLC shows no starting material. Where is the product being lost?

The Causality: Product loss during benzimidazole synthesis almost always occurs during the aqueous workup phase. Benzimidazoles are slightly amphoteric but primarily basic. Over-basification (pH > 10) or under-neutralization (pH < 5) will keep the compound partially ionized and highly water-soluble. If your yield is low, your product is likely still dissolved in the aqueous filtrate.

Actionable Solution: Never rely solely on visual precipitation. Use a calibrated pH meter to adjust the aqueous layer to exactly pH 7.5 - 8.0. If precipitation remains poor due to high solvent volumes, extract the neutralized aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo[4].

Troubleshooting Start Issue: Low Yield or Purity Q1 Is the 6-nitro isomer present in NMR/HPLC? Start->Q1 Yes1 Switch to N-methyl-diamine precursor Q1->Yes1 Yes No1 Check Reaction Completion via TLC Q1->No1 No Q2 Starting material remaining? No1->Q2 Yes2 Increase Temp/Time or Add Acid Catalyst Q2->Yes2 Yes No2 Product lost in workup. Adjust pH to exactly 7.5-8.0. Q2->No2 No

Decision tree for troubleshooting low yields and regioselectivity issues during synthesis.

References

  • Hasan, M., et al. "Studies on the Methylation of 5-Nitro-benzimidazoles". TÜBİTAK Academic Journals.[Link]

  • ChemSynthesis. "1-methyl-5-nitro-1H-benzimidazole - 5381-78-2". ChemSynthesis.[Link]

Sources

Technical Support Center: Purification & Isolation of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the purification of 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride. Benzimidazole derivatives are notorious for tautomerization-induced regioisomerism, persistent colored impurities, and crystallization failures (such as "oiling out").

This guide moves beyond basic procedures, explaining the thermodynamic and kinetic causality behind each experimental choice to ensure your protocols are self-validating and reproducible.

Part 1: Troubleshooting Guides & FAQs

Q1: Following the N-methylation of 5-nitrobenzimidazole, my NMR analysis reveals a mixture of two distinct products. Why does this occur, and how can it be mitigated? A1: This is a classic regioisomerism issue. The tautomeric nature of the 5-nitro-1H-benzo[d]imidazole precursor means that the N1 and N3 protons are in rapid equilibrium. Alkylation lacks strict regiocontrol, typically yielding a mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole[1]. Interestingly, the ratio of these isomers can shift over extended reaction times due to methylation-demethylation kinetics, which eventually favor the thermodynamically stable isomer. Causality & Resolution: To avoid this entirely, synthesize the core via the cyclization of N-methyl-4-nitrobenzene-1,2-diamine with formic acid, which unambiguously fixes the methyl group at the N1 position. If direct methylation of the intact ring is necessary, fractional crystallization or optimized column chromatography must be employed to separate the resulting isomers, as their similar polarities make standard extraction ineffective[1].

Q2: During the final hydrochloride salt formation, my product "oils out" into a biphasic liquid instead of forming crystals. What drives this, and how is it resolved? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when rapid cooling forces the compound out of solution before a highly ordered crystal lattice can nucleate[2][3]. Causality & Resolution: This failure is extremely common when using concentrated aqueous HCl, as the introduced water drastically alters the solubility profile and promotes hydrate formation.

  • Switch to an anhydrous system: Dissolve the free base in warm ethanol or ethyl acetate, and add a stoichiometric amount of anhydrous HCl in diethyl ether or dioxane.

  • Adjust solvent volume: If the solution becomes cloudy immediately upon removing it from the heat source, add a small amount (1-2 mL per 100 mg) of the solubilizing solvent (e.g., ethanol) to keep the compound soluble at higher temperatures[2].

  • Control nucleation: Lower the cooling rate and introduce a seed crystal of the pure HCl salt to bypass the thermodynamic energy barrier for nucleation[3].

Q3: My crude product is a dark, oily residue. How can I remove these colored impurities before attempting salt formation? A3: Dark coloration typically stems from the oxidation of phenylenediamine precursors or the presence of polymeric byproducts formed during harsh cyclization conditions[3][4]. Causality & Resolution: Implement a two-phase purification strategy. First, perform an acid-base extraction. The basic benzimidazole core (pKa ~5.5) protonates in 1M HCl, migrating to the aqueous layer and leaving neutral/polymeric impurities in the organic phase[3]. After basifying and isolating the free base, treat its hot ethanolic solution with activated charcoal. The high surface area and porous structure of the charcoal will adsorb residual conjugated colored impurities prior to hot filtration[4].

Part 2: Quantitative Data & Physicochemical Parameters

The following table summarizes the critical parameters required to design a self-validating purification workflow.

ParameterValue / ObservationMechanistic Implication
Isomer Ratio (Alkylation) ~60:40 to 50:50 (5-nitro : 6-nitro)Lack of regiocontrol during direct alkylation necessitates rigorous downstream separation via fractional crystallization.
Free Base pKa ~ 5.5Enables highly efficient acid-base extraction using 1M HCl to separate the API from neutral impurities[3].
Ideal Recrystallization Solvent Ethanol / Water mixturesDissolves the compound completely when hot, but exhibits poor solubility when cold, driving high-yield crystallization[3].
Salt Formation Stoichiometry 1.05 eq Anhydrous HClPrevents over-acidification and degradation; using anhydrous gas/ether avoids water-induced "oiling out".

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction and Decolorization

Objective: Isolate the crude free base from polymeric impurities and unreacted starting materials.

  • Dissolution: Dissolve the crude 1-methyl-5-nitro-1H-benzo[d]imidazole reaction mixture in an immiscible organic solvent such as ethyl acetate (approx. 10 mL per gram of crude).

  • Acidification & Extraction: Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously, venting frequently to release pressure. The protonated benzimidazole will partition into the aqueous layer[3].

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the dark organic layer containing neutral impurities[3].

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 8.5–9.0. The purified free base will precipitate as a solid. Collect via vacuum filtration.

  • Decolorization: Dissolve the crude free base in a minimum volume of boiling ethanol. Add activated charcoal (approx. 2 g per 400 mL of solvent) and digest at a gentle boil for 15 minutes. Rapidly filter the hot solution through a preheated Büchner funnel to remove the charcoal[4].

Protocol B: Anhydrous Hydrochloride Salt Crystallization

Objective: Convert the purified free base into a highly crystalline, non-hygroscopic HCl salt.

  • Free Base Dissolution: Dissolve the decolorized free base in a minimum amount of hot, anhydrous ethanol.

  • Acid Addition: While maintaining gentle heating (approx. 50 °C), add 1.05 equivalents of anhydrous HCl (e.g., 2M solution in diethyl ether) dropwise.

  • Nucleation Control: Remove the flask from the heat source. If the solution becomes cloudy immediately, return it to the heat and add 1–2 mL of hot ethanol until clear[2]. Add a microscopic seed crystal of the desired salt[3].

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 2 hours. Do not disturb the flask, as agitation can induce rapid precipitation and trap impurities. Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Collect the distinct crystals via vacuum filtration. Wash the filter cake with pre-chilled diethyl ether to remove residual soluble impurities without dissolving the product[3]. Dry under a high vacuum.

Part 4: Experimental Workflow Visualization

The following diagram maps the logical progression of the purification system, highlighting the phase transitions and chemical transformations required to isolate the pure API salt.

G Start Crude Mixture (5-Nitro & 6-Nitro Isomers) AcidBase Acid-Base Extraction (1M HCl / NaOH) Start->AcidBase Remove neutral impurities Charcoal Decolorization (Activated Charcoal) AcidBase->Charcoal Organic phase FracCryst Fractional Crystallization (EtOH/H2O) Charcoal->FracCryst Filter & Concentrate SaltForm HCl Salt Formation (Anhydrous HCl in Ether) FracCryst->SaltForm Isomer separation PureProduct Pure 1-Methyl-5-nitro- 1H-benzo[d]imidazole HCl SaltForm->PureProduct Controlled cooling

Workflow for the purification and salt isolation of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Chemistry LibreTexts [Link]

  • N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS ElectronicsAndBooks[Link]

Sources

stability of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl in aqueous solution

[1]

Executive Summary: The Stability Profile

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is a salt form of a weak base.[1][2] Its stability in aqueous solution is governed by two critical factors: pH-dependent solubility (physical stability) and photochemical sensitivity (chemical stability).[1]

  • Hydrolytic Stability: High.[1][3] The benzimidazole core and nitro substituent are resistant to hydrolysis under standard laboratory conditions.

  • Photostability: Low.[1] The nitro group renders the molecule susceptible to photoreduction and radical degradation upon exposure to UV/VIS light.

  • Aqueous Solubility: pH-Critical.[1] The compound is soluble as a cation (pH < 3.[1]0) but prone to rapid precipitation as the free base at physiological pH (7.4).

Part 1: Troubleshooting Solubility & Physical Stability

Q: Why does my solution turn cloudy immediately upon dilution in PBS or media?

A: You are observing "pH-Induced Precipitation," not chemical degradation.

The HCl salt dissociates in water to release the protonated benzimidazolium cation and a chloride ion. However, the 5-nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the benzimidazole nitrogen (estimated pKa ≈ 3.5 – 4.0, compared to 5.6 for unsubstituted benzimidazole).

When you dilute the acidic HCl stock into a buffered solution at pH 7.4 (PBS or culture media), the pH shifts above the molecule's pKa. The equilibrium shifts rapidly toward the uncharged free base , which has very poor aqueous solubility.

The Fix:

  • Use a Co-solvent: Prepare your primary stock in DMSO (dimethyl sulfoxide).[1]

  • Limit Aqueous Concentration: When diluting into aqueous buffers, ensure the final concentration does not exceed the intrinsic solubility of the free base (typically < 100 µM).

  • Acidify (If applicable): If the experiment permits, maintain the vehicle pH < 3.0 to keep the molecule protonated and soluble.

Q: How should I prepare a robust stock solution?

A: DMSO is the preferred vehicle for long-term stability. [1][2]

Water is risky for stock solutions due to potential pH drift and hydrolytic precipitation over time.[1]

Recommended Protocol:

  • Vehicle: 100% DMSO (anhydrous).[1]

  • Concentration: 10 mM to 50 mM.

  • Storage: -20°C in aliquots.

  • Shelf Life: >6 months in DMSO at -20°C.

Table 1: Solubility Profile by Vehicle

VehicleSolubility LimitStability RiskRecommendation
Water (pH < 3) High (> 10 mg/mL)Low (if protected from light)Good for immediate use.[1][2]
PBS (pH 7.4) Very Low (< 0.1 mg/mL)High (Precipitation) Avoid for stock prep.[1]
DMSO High (> 50 mg/mL)Very LowBest for Stock.
Ethanol ModerateModerate (Evaporation)Acceptable alternative.[1]

Part 2: Chemical Stability & Degradation

Q: Is the molecule sensitive to light?

A: Yes, strictly protect from light.

Nitro-aromatic compounds, including 5-nitrobenzimidazoles, are susceptible to photochemical reduction .[1] Exposure to ambient laboratory light (especially UV and blue wavelengths) can drive the reduction of the nitro group (



Evidence: Studies on related nitrobenzimidazoles demonstrate that UV irradiation leads to the formation of radical anions and complex polymerization products [1].[1]

The Fix:

  • Use Amber Glass vials for all storage.[1]

  • Wrap clear vessels in aluminum foil during acute experiments.[1]

  • Perform long-term aqueous incubations in the dark.[1]

Q: Does the HCl salt hydrolyze in water?

A: No, the covalent structure is hydrolytically stable.

Unlike esters or amides, the benzimidazole ring and the C-N bonds holding the methyl and nitro groups are robust. They do not undergo hydrolysis under standard physiological or storage conditions.[1] If you observe degradation, it is almost certainly photochemical or oxidative , not hydrolytic.[1]

Part 3: Visualizing the Stability Logic

The following diagram illustrates the critical pH-dependent equilibrium and the irreversible photodegradation pathway.

StabilityPathwayscluster_PhysicalPhysical Stability (Reversible)cluster_ChemicalChemical Degradation (Irreversible)HCl_SaltHCl Salt (Solid)(Stable)CationProtonated Cation(Soluble, pH < 3)HCl_Salt->CationDissolution(Water)FreeBaseFree Base(Precipitate, pH > 4)Cation->FreeBaseDeprotonation(pH > pKa)NitrosoNitroso Intermediate(Reactive)Cation->NitrosoUV Light(Photoreduction)FreeBase->CationAcidificationFreeBase->NitrosoUV LightAmineAmino-Benzimidazole(Degradation Product)Nitroso->AmineFurther Reduction

Figure 1: Stability map showing the reversible pH-dependent solubility equilibrium (blue/red) and the irreversible photochemical degradation pathway (yellow).

Part 4: Validated Analytical Protocol

To verify the stability of your specific lot, use this HPLC method.[3] This method is capable of separating the parent nitro-compound from potential amine degradation products.[1]

Method: Reverse-Phase HPLC with UV Detection

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Benzimidazole core) and 300-330 nm (Nitro group specific absorption).[1]

  • Expected Retention: The nitro group makes the molecule moderately polar but less basic.[1] Expect elution around 40-50% B.[1]

    • Note: If the peak area decreases and a new, earlier-eluting peak appears (more polar amine), photodegradation has occurred.

References

  • Photodegradation of Nitroimidazoles: Salcedo, I., et al. (2011).[4] Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. Context: Establishes the sensitivity of the nitro-imidazole core to UV irradiation, leading to radical formation.

  • Solubility of Benzimidazoles: Domańska, U., et al. (2002). Solubility of Imidazoles and Benzimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. Context: Provides fundamental solubility data for the benzimidazole scaffold, supporting the poor aqueous solubility of the free base.

  • General Stability of 5-Nitrobenzimidazoles: PubChem Compound Summary for 1-methyl-5-nitrobenzimidazole. National Center for Biotechnology Information.[1] Context: Verifies chemical structure and physicochemical property datasets.

Technical Support Center: Addressing Solubility Challenges of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl in experimental assays. Our goal is to explain the underlying chemical principles and provide actionable, field-proven protocols to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl.

Q1: Why is my 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl precipitating when I dilute it into my aqueous assay buffer?

A1: This is a frequent challenge rooted in the compound's chemical structure and the phenomenon of "solvent shock."

  • Inherent Hydrophobicity: The core benzimidazole structure is a bicyclic aromatic system that is largely hydrophobic, giving it poor solubility in water.[1][2] While the nitro group adds some polarity, the overall molecule remains sparingly soluble in aqueous solutions.[2]

  • Solvent Shock: You likely have a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] When a small volume of this stock is rapidly diluted into a large volume of aqueous buffer, the local concentration of the organic solvent is insufficient to keep the compound dissolved. The abrupt change in solvent polarity causes the compound to crash out of the solution, leading to precipitation.[1][3]

  • pH Effects: As an HCl salt, the compound's solubility is highly dependent on pH.[4][5] The benzimidazole ring contains basic nitrogen atoms.[1][2] If the pH of your final assay buffer is not sufficiently acidic, the protonated, more soluble form of the compound can convert to its less soluble free base form, causing it to precipitate.

Q2: What is the best practice for preparing and storing a stock solution of this compound?

A2: Proper stock solution preparation is the first critical step to prevent solubility issues. Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating high-concentration stock solutions of benzimidazole derivatives, often in the 10-30 mM range.[1]

Key Best Practices:

  • Use High-Quality Solvent: Always use fresh, anhydrous, high-purity DMSO to prevent compound degradation or precipitation caused by absorbed water.

  • Ensure Complete Dissolution: After adding the compound to DMSO, ensure it is fully dissolved by vortexing and, if necessary, gentle warming (e.g., in a 37°C water bath).[3] Visually inspect the solution against a light source to confirm there are no suspended particulates.

  • Aliquot for Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time, aliquot the stock into single-use volumes in sterile, light-protected tubes.[3]

  • Proper Storage: For long-term stability, store the DMSO stock solution aliquots at -20°C.[3]

Q3: My compound is still precipitating. What are the primary strategies to improve its solubility in the final assay solution?

A3: If proper stock preparation and dilution techniques are insufficient, you must modify the assay buffer itself. The three primary strategies are:

  • pH Adjustment: Since this is an ionizable compound, lowering the pH of the assay buffer can significantly increase solubility.[5][][7] This is often the most effective first step.

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your assay buffer can increase the solubility of hydrophobic compounds.[8][9][10]

  • Inclusion Complexation: For extremely challenging cases, using agents like cyclodextrins can encapsulate the hydrophobic molecule, dramatically increasing its aqueous solubility.[7][11]

Q4: What is the maximum concentration of DMSO my assay can tolerate?

A4: This is highly dependent on the specific assay, cell type, or enzyme system you are using. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is ideal to keep the final concentration below 0.1% to minimize solvent-induced toxicity or artifacts.[1] For biochemical assays, enzyme activity can also be inhibited by higher concentrations of organic solvents.[12] It is imperative to run a vehicle control experiment , where you test a range of DMSO concentrations (without your compound) to determine the highest concentration that does not affect your assay's performance.

Section 2: In-Depth Troubleshooting & Optimization

This section provides a deeper dive into the scientific principles behind the troubleshooting strategies, empowering you to make informed decisions for your specific experimental context.

The Critical Role of pH in Solubility

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is the salt of a weak base. In solution, it exists in equilibrium between its protonated (conjugate acid) form and its neutral (free base) form.

  • Protonated Form (BH⁺): This is the charged species. Its ionic nature allows for favorable interactions with polar water molecules, making it the more soluble form.

  • Neutral Form (B): This is the uncharged free base. It is more hydrophobic and thus less soluble in aqueous media.

The equilibrium between these two forms is governed by the pH of the solution and the pKa of the compound, as described by the Henderson-Hasselbalch equation.[13] To maximize solubility, the pH of the assay buffer should be kept significantly lower than the compound's pKa, which favors the protonated (BH⁺) state. For many benzimidazole derivatives, solubility is markedly increased in acidic media.[14]

Caution: At very low pH values, a "common ion effect" can occur where the high concentration of chloride ions from the buffer (e.g., an HCl-based buffer) can slightly decrease the solubility of the hydrochloride salt.[4] However, for most biological assays (typically pH 5-7.4), this effect is less of a concern than the shift to the insoluble free base.

Strategic Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, increase the solubility of non-polar compounds.[][8] They work primarily by reducing the overall polarity (dielectric constant) of the water-based solvent system.[] This makes the environment more favorable for the hydrophobic compound, preventing it from aggregating and precipitating.

Table 1: Common Co-solvents for Biological Assays
Co-solventTypical Starting ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO) < 0.5%The universal standard for stock solutions. Can interfere with some enzyme assays and be toxic to cells at >0.5%.[1][12]
Ethanol 1-2%Generally well-tolerated but can be volatile. Can affect cell membrane integrity at higher concentrations.[8][9]
Polyethylene Glycol 400 (PEG 400) 1-5%A non-volatile, less toxic option. Can increase solution viscosity.[][15]
Propylene Glycol (PG) 1-5%Similar to PEG 400, often used in in-vivo formulations. Good safety profile.[8][10][15]

Expert Tip: When using co-solvents, always run a parallel vehicle control with the same final concentration of the co-solvent to ensure that any observed effects are due to your compound and not the solvent itself.

Section 3: Experimental Protocols

Follow these step-by-step protocols to systematically address solubility issues.

Protocol 1: Preparation and Handling of a High-Concentration Stock Solution

This protocol establishes a reliable foundation for all subsequent experiments.

  • Materials: 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of the compound required to make a 10 mM or 20 mM stock solution.

  • Dissolution: a. Weigh the compound powder accurately and place it in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex vigorously for 1-2 minutes. d. Checkpoint: Visually inspect the solution. If any particulates remain, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[3] e. Final Check: The final solution must be completely clear and free of any precipitate.

  • Aliquoting and Storage: a. Dispense the stock solution into single-use aliquots (e.g., 10-20 µL each). b. Store the aliquots at -20°C, protected from light. Avoid using stock solutions that have undergone more than 2-3 freeze-thaw cycles.[3]

Protocol 2: Step-wise Dilution Method to Prevent Precipitation

This method minimizes "solvent shock" by avoiding abrupt changes in solvent polarity.

  • Thaw Stock: Thaw a single aliquot of your high-concentration DMSO stock solution and gently vortex to ensure it is homogenous.

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is very low, perform an intermediate dilution of the stock in 100% DMSO.

  • Prepare Final Assay Tube: Add the appropriate volume of pre-warmed (e.g., 37°C) assay buffer to your final reaction tube or well.[1]

  • Critical Step - Addition: While the assay buffer is gently vortexing or stirring, add the required small volume of the compound's DMSO stock drop-by-drop or by pipetting it slowly into the side of the tube, allowing it to mix in gradually.

  • Final Mix and Incubation: Mix the final solution thoroughly but gently.

  • Checkpoint: Visually inspect the final solution immediately and after a few minutes for any signs of cloudiness or precipitation.[16] If precipitation occurs, proceed to Protocol 3.

Protocol 3: Determining an Optimal Assay Buffer pH (A pH-Solubility Screen)

This experiment empirically determines the lowest pH your assay can tolerate and whether it improves compound solubility.

  • Prepare Buffers: Prepare a set of your primary assay buffer adjusted to different pH values (e.g., 7.4, 7.0, 6.5, 6.0, 5.5).

  • Assay Compatibility Check: First, confirm that your assay (e.g., enzyme activity, cell viability) remains robust across this pH range by running it without the compound. Select the lowest pH value that does not compromise assay performance.

  • Solubility Test: a. Using the selected optimal pH buffer, add your compound using the step-wise dilution method from Protocol 2 to achieve the highest desired final concentration. b. In parallel, prepare the same concentration in the original (e.g., pH 7.4) buffer as a control. c. Incubate under assay conditions for 15-30 minutes.

  • Analysis: Visually inspect the solutions for precipitation. For a quantitative measure, you can centrifuge the tubes and measure the concentration of the compound remaining in the supernatant via HPLC-UV or a similar method.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Assay check_stock Is stock solution clear and properly prepared? start->check_stock optimize_dilution Was step-wise dilution into pre-warmed buffer used? check_stock->optimize_dilution  Yes reprepare_stock Re-prepare fresh stock (Protocol 1) check_stock->reprepare_stock No modify_buffer Modify Assay Buffer optimize_dilution->modify_buffer  Yes implement_dilution Implement proper dilution (Protocol 2) optimize_dilution->implement_dilution No ph_screen Perform pH-Solubility Screen (Protocol 3) modify_buffer->ph_screen add_cosolvent Add Co-solvent (e.g., 1% PEG 400) ph_screen->add_cosolvent Precipitation Persists success Problem Resolved ph_screen->success Soluble add_cosolvent->success Soluble failure Consider Advanced Formulation (e.g., Cyclodextrin) add_cosolvent->failure Precipitation Persists reprepare_stock->start implement_dilution->start

Caption: A step-by-step decision tree for troubleshooting precipitation.

Diagram 2: Effect of pH on Compound Ionization and Solubility

G BH BH⁺ (Protonated Form) Ionic, High Solubility B B (Neutral Form) Hydrophobic, Low Solubility BH->B  + OH⁻  - H⁺  

Caption: pH shifts the equilibrium between soluble and insoluble forms.

References

  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • Perdomo-Morales, R. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? ResearchGate. Retrieved from [Link]

  • Strickley, R. G. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96173, 1-methyl-5-nitro-1H-benzo[d]imidazole. Retrieved from [Link]

  • Fernández, M. A., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Chemical Engineering, 28(2), 293-302. Retrieved from [Link]

  • Khan, S., et al. (2015). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. Insight Medical Publishing. Retrieved from [Link]

  • Spoke. (2021). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Daniel-Mwambete, K., et al. (2004). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. International Journal of Pharmaceutics, 272(1-2), 29-36. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18210, 1-Methyl-5-nitroimidazole. Retrieved from [Link]

  • Domańska, U. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 882-886. Retrieved from [Link]

  • Gohil, P., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3), 454-463. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Ain-Ai, A., et al. (2017). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 22(6), 745-754. Retrieved from [Link]

  • Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Quora. (2017). What affects the solubility of salt? Why are there soluble and insoluble salts? Retrieved from [Link]

  • International Journal of Novel Research and Development. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1) - Substance Details. Retrieved from [Link]

  • Archie, S. R., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 308-310. Retrieved from [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Anderson, J. R., et al. (2011). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activity. Journal of medicinal chemistry, 54(16), 5714–5724. Retrieved from [Link]

  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2185–2204. Retrieved from [Link]

  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Retrieved from [Link]

Sources

identification of byproducts in 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl Synthesis

Case ID: #BNZ-NITRO-05 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is deceptively simple. While the core transformation is a basic N-alkylation, the reaction is plagued by annular tautomerism in the starting material (5-nitrobenzimidazole). This leads to a mixture of regioisomers (5-nitro vs. 6-nitro) that are difficult to separate and often misidentified.

This guide addresses the three critical failure modes: Regioselective Isomerism , Over-Alkylation , and Oxidative Degradation .

Module 1: The Isomer Crisis (Regioselectivity)

User Complaint: "I have a single spot on TLC, but my melting point is broad/low, and HPLC shows a split peak."

Technical Diagnosis: You are likely dealing with a mixture of the 5-nitro (Target) and 6-nitro (Impurity) isomers. The starting material, 5-nitrobenzimidazole, exists in equilibrium between two tautomers. Upon deprotonation, the resulting anion resonates charge between N1 and N3. Methylation occurs at both sites.

  • Target: 1-Methyl-5-nitro-1H-benzo[d]imidazole.[1][2]

  • Major Byproduct: 1-Methyl-6-nitro-1H-benzo[d]imidazole.

Mechanistic Pathway (Visualization):

Benzimidazole_Alkylation Start 5-Nitrobenzimidazole (Tautomeric Mix) Anion Delocalized Anion (N1/N3-nucleophile) Start->Anion Base (NaH/K2CO3) Target Target: 1-Methyl-5-nitro (N1 Alkylation) Anion->Target Me-X (Path A) IsoImp Impurity: 1-Methyl-6-nitro (N3 Alkylation) Anion->IsoImp Me-X (Path B) Quat Over-Reaction: 1,3-Dimethyl salt Target->Quat Excess Me-X IsoImp->Quat Excess Me-X

Caption: Fig 1. Bifurcation of the alkylation pathway due to tautomeric ambiguity, leading to regioisomeric mixtures and quaternary salts.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection Use NaH (Sodium Hydride) over K₂CO₃.Stronger bases ensure complete deprotonation, creating a "naked" anion. While this increases reactivity, it often allows thermodynamic control if temperature is managed.
Solvent Effect DMF or DMSO (Polar Aprotic).These solvents solvate the cation (Na+), leaving the benzimidazole anion free. Note: DMF can lead to oxidation byproducts (see Module 2).
Purification Fractional Recrystallization .The 5-nitro and 6-nitro isomers have different lattice energies. Recrystallize from Ethanol or Isopropanol. The 6-nitro isomer often crystallizes first or is less soluble (verify with NMR).

Module 2: Secondary Byproducts (Oxidation & Quaternization)

User Complaint: "My mass spec shows peaks at M+15 or M+16 relative to the product."

Byproduct Identification:

  • 1,3-Dimethyl-5-nitrobenzimidazolium salt (M+15 from Target):

    • Cause: Excess methylating agent (MeI or DMS) and high temperatures. Benzimidazoles are nucleophilic enough to be methylated a second time at the N3 position.

    • Fix: Strict stoichiometry (1.05 eq of Me-X) and low-temperature addition (0°C).

  • 1,3-Dimethyl-5-nitrobenzimidazol-2-one (Oxidation):

    • Cause: If using DMF/Base in the presence of air, the C2 position is susceptible to nucleophilic attack by dissolved oxygen or trace water, leading to the "one" (ketone-like) derivative.

    • Fix: Sparge solvents with Argon/Nitrogen and maintain an inert atmosphere.[3]

Module 3: The HCl Salt Formation

User Complaint: "The final solid is a sticky gum or extremely hygroscopic."

Technical Diagnosis: Nitro-benzimidazoles are weak bases. If you use aqueous HCl, you may trap water in the lattice (hydrates) or fail to crystallize the salt completely due to the electron-withdrawing nitro group reducing basicity.

Protocol for Stable Salt Formation:

  • Dissolution: Dissolve the free base (purified isomer) in anhydrous Ethyl Acetate or Ethanol .

  • Acidification: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

  • Precipitation: The salt should precipitate immediately. If not, add anhydrous Diethyl Ether as an anti-solvent.

  • Drying: Vacuum dry at 40°C over P₂O₅ to remove trace solvent/moisture.

Module 4: Analytical Validation (The "Truth" Test)

User Complaint: "How do I prove I have the 5-nitro and not the 6-nitro isomer?"

Standard 1H-NMR is insufficient because the chemical shifts are too similar. You must use NOE (Nuclear Overhauser Effect) spectroscopy.

The NOE Protocol:

  • Irradiate the N-Methyl peak (~3.8 - 4.0 ppm).

  • Observe the aromatic region:

    • 5-Nitro Isomer: You will see an NOE enhancement at H-7 (the proton on the benzene ring closest to the N-Me, but away from the nitro group) and H-2 .

    • 6-Nitro Isomer: You will see an NOE enhancement at H-7 (which is now adjacent to the Nitro group) and H-2 .

    • Differentiation: The coupling constants and shift of the H-7 proton differ. In the 6-nitro isomer, H-7 is a singlet (or small doublet) and is more deshielded by the adjacent nitro group compared to H-7 in the 5-nitro isomer.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Sample Analysis HPLC HPLC Check (C18 Column) Start->HPLC Single Single Peak? HPLC->Single Yes Yes Single->Yes Proceed to Salt No No (Split Peak) Single->No NMR 1H-NMR + NOE Yes->NMR Recryst Recrystallize (EtOH/IPA) No->Recryst Check Check NOE Interaction (N-Me to Aromatic H) NMR->Check Res5 Enhancement at H4/H6? Confirm 5-Nitro Check->Res5 Res6 Enhancement at H7? Identify 6-Nitro Check->Res6 Recryst->HPLC

Caption: Fig 2. Analytical workflow for confirming isomeric purity before salt formation.

References

  • Regioselectivity in Benzimidazole Alkylation

    • Hasan, M., et al. "Studies on the Methylation of 5-Nitro-benzimidazoles."[4][5] Turkish Journal of Chemistry, 2000.

    • Key Finding: Confirms the formation of both 1-methyl-5-nitro and 1-methyl-6-nitro isomers and the utility of NMR in distinguishing them.
  • Structural Characterization

    • Lokaj, J., et al. "1-Methyl-6-nitro-1H-benzimidazole." Acta Crystallographica Section E, 2008.[6]

    • Key Finding: Provides crystallographic data for the 6-nitro impurity, essential for X-ray diffraction comparison.
  • Synthesis & Properties

    • Diao, Y., et al. "1-Methyl-5-nitro-1H-imidazole."[7] Acta Crystallographica Section E, 2011.[7]

    • Key Finding: While discussing the imidazole analog, this paper outlines the twisting of the nitro group and hydrogen bonding patterns relevant to the salt form's stability.

Sources

enhancing the purity of synthesized 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

[1]

Status: Operational Current Topic: Purity Enhancement & Synthesis Optimization Lead Scientist: Senior Application Specialist (Organic Synthesis Division)[1]

Introduction: The Purity Paradox

You are likely here because your synthesized 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride is showing unexpected impurities, lower melting points, or complex NMR signals.

The central challenge with this molecule is Regioselectivity . The nitro group on the benzimidazole ring creates a tautomeric equilibrium in the precursor that, upon methylation, inevitably leads to a mixture of the desired 5-nitro isomer and the unwanted 6-nitro isomer.

This guide moves beyond standard "recrystallize it" advice. We break down the mechanistic root of the impurity, provide a decision tree for purification, and offer a superior synthetic route if your current method is failing.

Module 1: The Isomer Trap (Root Cause Analysis)

If you synthesized this compound by methylating 5-nitrobenzimidazole , you have created a difficult separation problem.

The Mechanism of Failure: 5-nitrobenzimidazole exists in tautomeric equilibrium.[1] When you add a methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate), the reaction occurs at the pyridine-like nitrogen. Due to the electron-withdrawing nature of the nitro group and steric factors, the reaction often favors the formation of the 1-methyl-6-nitro isomer, or at best, a difficult-to-separate 50:50 mixture.

Visualizing the Problem:

Gcluster_0Tautomeric Equilibriumcluster_1Methylation (Irreversible)T15-Nitrobenzimidazole(Tautomer A)T26-Nitrobenzimidazole(Tautomer B)T1->T2Fast H-ShiftIso61-Methyl-6-nitro(Major Impurity)T1->Iso6Alkylation at N3Iso51-Methyl-5-nitro(Target)T2->Iso5Alkylation at N1MeIMethylating Agent(MeI / DMS)MeI->T1MeI->T2

Figure 1: The methylation of 5-nitrobenzimidazole yields two regioisomers. The ratio depends heavily on solvent and base, but separation is required.

Module 2: Purification Protocols

If you have already performed the reaction and have a mixture, use the following protocols.

Protocol A: Fractional Recrystallization (Scalable)

Best for: Batches > 5g where chromatography is expensive.[1]

The 1-methyl-5-nitro isomer typically has lower solubility in alcohols than the 6-nitro isomer, but this depends on the specific crystal packing.

ParameterRecommendationRationale
Primary Solvent Ethanol (Absolute) The HCl salt is moderately soluble in hot EtOH but crystallizes upon cooling.[1]
Co-Solvent Diethyl Ether Added dropwise to the cold ethanol solution to force precipitation if yield is low.[1]
Temperature Slow cool to 4°CRapid cooling traps the 6-nitro isomer in the lattice.[1]
Charcoal Activated CarbonEssential.[1] Nitro-aromatics often form dark oxidation byproducts.

Step-by-Step:

  • Dissolve crude solid in minimum boiling Ethanol.

  • Add Activated Carbon (5% w/w) and reflux for 10 mins.

  • Filter hot through Celite to remove carbon.[1]

  • Allow filtrate to cool slowly to RT, then refrigerate (4°C) for 12 hours.

  • Filter crystals.[1] Analyze mother liquor —it will be enriched with the unwanted isomer.[1]

Protocol B: Flash Chromatography (High Purity)

Best for: Batches < 5g or when >99% purity is required.[1]

The isomers have very similar Rf values.[1] You must use a shallow gradient.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Gradient: 0% to 5% MeOH in DCM over 40 minutes.

  • Detection: UV at 254nm (Nitro group absorbs strongly).[1]

Module 3: The "Clean" Synthesis (Alternative Route)

If Protocol A/B fails, stop methylating the heterocycle. The only way to guarantee 100% regioselectivity is to install the methyl group before closing the ring.

Recommended Workflow:

  • Start: N-methyl-4-nitro-1,2-phenylenediamine (commercially available or easily synthesized).

  • Cyclize: Reflux with Formic Acid (or Triethyl Orthoformate).

  • Result: The methyl group is locked at position 1 relative to the nitro group at position 5.[1] No 6-nitro isomer is chemically possible.

GStartN-methyl-4-nitro-1,2-phenylenediamineProduct1-Methyl-5-nitro-1H-benzo[d]imidazole(100% Regioselectivity)Start->ProductCyclizationReagentFormic Acid / RefluxReagent->Product

Figure 2: The "Clean Synthesis" route avoids isomer formation entirely.[1]

Module 4: Salt Formation & Stability

The HCl salt is hygroscopic and prone to hydrolysis if excess acid is used.

Correct Salt Formation Protocol:

  • Dissolve the purified free base in Anhydrous Ethyl Acetate or Dioxane .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (anhydrous) dropwise. Do not use aqueous HCl.[1]

  • A white/pale yellow precipitate will form immediately.[1]

  • Filter under Nitrogen/Argon to avoid moisture uptake.[1]

  • Dry in a vacuum desiccator over

    
    .
    
Troubleshooting FAQs

Q: My NMR shows a "shadow" set of peaks. Is this the isomer? A: Yes. In

  • 1-Methyl-5-nitro: C2-H typically appears around

    
     8.5 - 8.6 ppm.[1]
    
  • 1-Methyl-6-nitro: C2-H often shifts slightly upfield or downfield (approx

    
     0.1 ppm).[1]
    
  • Validation: Integration of the N-Methyl singlet (

    
     3.8-4.0 ppm) will also show splitting if both isomers are present.
    

Q: The product is turning pink/brown upon storage. A: Nitrobenzimidazoles are light-sensitive.[1] The color change indicates surface oxidation or photo-degradation.[1]

  • Fix: Recrystallize with activated charcoal (as in Module 2) and store in amber vials under Argon at -20°C.

Q: I cannot get the salt to crystallize; it's an oil. A: You likely have residual water or alcohol.[1]

  • Fix: Triturate the oil with anhydrous Diethyl Ether or Hexane.[1] Scratch the flask walls with a glass rod to induce nucleation.[1] If that fails, dissolve in minimal DCM and precipitate with Ether.

References
  • Alkylation of Nitrobenzimidazoles (Regioselectivity Rules): Reddy, K. K., & Rao, N. V. S. (1969). Alkylation and Aralkylation of N-Heterocycles: Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A.

  • Crystal Structure & Isomer Analysis: Diao, Y., Wang, W., Wei, Z., & Wang, J. (2011). 1-Methyl-5-nitro-1H-imidazole.[1][2][3][4] (Note: Comparative structural analysis of nitro-imidazole derivatives). Acta Crystallographica Section E.

  • General Synthesis of Benzimidazoles (Cyclization Route): Standard Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Formation of Benzimidazoles from o-phenylenediamines. (Standard Reference Text).

  • Chromatographic Separation of Nitro Isomers: BenchChem Technical Data on 5-methyl-6-nitro-1H-benzimidazole (Isomer challenges).

Technical Support Center: NMR Spectral Analysis of 1-Methyl-5-nitro-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to elucidate the structures of substituted benzimidazoles. The N-alkylation of 5-nitrobenzimidazoles is a fundamental reaction in medicinal chemistry, but it notoriously yields a mixture of regional isomers due to the tautomeric nature of the starting material 1.

This guide provides authoritative troubleshooting steps, self-validating experimental protocols, and diagnostic workflows to unambiguously assign these complex NMR spectra.

Diagnostic Workflow: Regiochemical Assignment

The most critical analytical challenge is differentiating the 5-nitro isomer from the 6-nitro isomer. The workflow below outlines the definitive 2D NMR strategy to resolve this.

NMR_Workflow Step1 1. Synthesize & Purify Benzimidazole Derivative Step2 2. Acquire 1D & 2D NMR (DMSO-d6, 298K) Step1->Step2 Step3 3. Identify N-CH3 Signal (~3.9 ppm, Singlet) Step2->Step3 Step4 4. Extract 1D NOESY Irradiate N-CH3 Step3->Step4 Decision Analyze NOE Correlated Aromatic Proton (H-7) Step4->Decision Isomer5 5-Nitro Isomer H-7 is a Doublet (J ≈ 8.9 Hz) Coupled to H-6 Decision->Isomer5 Ortho Coupling observed Isomer6 6-Nitro Isomer H-7 is a Fine Doublet (J ≈ 2.2 Hz) Coupled to H-5 Decision->Isomer6 Meta Coupling observed

Workflow for differentiating 5-nitro and 6-nitro benzimidazole isomers via NOESY NMR.

Quantitative Data Reference: Expected Chemical Shifts

The nitro group at C-5 exerts a profound electron-withdrawing effect (-I and -M effects), significantly deshielding the ortho protons. Below is the reference data for the 1-methyl-5-nitro isomer in DMSO-d6 to baseline your experimental results.

NucleusPositionExpected Shift (ppm)MultiplicityCoupling (J, Hz)Diagnostic Significance
1H H-28.55s-Highly deshielded by N1/N3; confirms benzimidazole core.
1H H-48.48d2.2Deshielded by ortho-NO2; meta-coupled to H-6.
1H H-68.15dd8.9, 2.2Ortho-coupled to H-7, meta-coupled to H-4.
1H H-77.80d8.9Key NOE target from N-CH3; ortho-coupled to H-6.
1H N-CH33.90s-Anchor point for NOESY/HMBC experiments.
13C C-2148.5--Diagnostic downfield shift for C=N.
13C C-5142.8--Quaternary carbon attached to NO2; low intensity.

Frequently Asked Questions (FAQs)

Q: How do I definitively differentiate the 1-methyl-5-nitro and 1-methyl-6-nitro regional isomers? A: Alkylation of 5-nitro-1H-benzimidazole typically yields a 1:1 mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers due to the rapid prototropic tautomerism of the starting material 2. To differentiate them, you must establish the spatial relationship between the N-methyl group and the adjacent aromatic proton (H-7) using a NOESY experiment 3.

  • Causality: In both isomers, irradiating the N-CH3 singlet (~3.9 ppm) produces an NOE enhancement on H-7. The differentiation lies entirely in the splitting pattern of H-7. In the 5-nitro isomer , H-7 is adjacent to H-6, appearing as a doublet with a large ortho coupling constant (

    
     Hz). In the 6-nitro isomer , the nitro group is at C-6, leaving H-7 isolated. It only shares a meta relationship with H-5, appearing as a fine doublet (
    
    
    
    Hz) or a broad singlet.

Q: Why are my quaternary carbon signals (C-5, C-3a, C-7a) missing or extremely weak in the 13C NMR spectrum? A: Quaternary carbons lack attached protons, relying entirely on long-range dipole-dipole interactions for relaxation.

  • Causality: The presence of the heavy, electron-withdrawing nitro group restricts local molecular tumbling and severely extends the longitudinal relaxation time (

    
    ) of C-5 and adjacent bridgehead carbons. If your repetition delay (
    
    
    
    ) is shorter than
    
    
    , these spins will saturate, and the signal will disappear into the baseline noise. Increase your
    
    
    delay to at least 2.5 seconds and increase the number of scans.

Troubleshooting Guide

Issue 1: Broadening of the H-2 proton signal (~8.5 ppm) and loss of fine coupling.
  • Root Cause: The H-2 proton is sandwiched between two nitrogen atoms (N-1 and N-3). While the N-methyl group prevents tautomerism, the quadrupolar moment of the

    
     nuclei (spin 
    
    
    
    ) causes rapid relaxation of the adjacent H-2 proton, leading to line broadening. Additionally, trace acidic impurities or moisture in the solvent can catalyze residual exchange phenomena.
  • Resolution Protocol:

    • Ensure the DMSO-d6 solvent is strictly anhydrous (store ampoules over molecular sieves).

    • Run the sample at a slightly elevated temperature (e.g., 308 K). This increases the molecular tumbling rate in solution, which averages out the quadrupolar relaxation effects and sharpens the H-2 singlet.

Issue 2: Overlapping signals in the aromatic region (8.1 - 8.6 ppm) making 1D 1H integration unreliable.
  • Root Cause: The strong deshielding effect of the nitro group pushes H-4 and H-6 significantly downfield, causing them to overlap with the inherently deshielded H-2 proton.

  • Resolution Protocol: Do not rely solely on 1D integration. Acquire a 2D HSQC spectrum. The C-2 carbon resonates at ~148 ppm, while C-4 and C-6 resonate at ~115-120 ppm. This massive dispersion in the carbon dimension will easily resolve the overlapping proton signals, allowing for unambiguous assignment.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute structural certainty, follow this self-validating methodology for sample preparation and 2D NMR acquisition.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d6 is chosen because the highly polar nitrobenzimidazole core aggregates or precipitates in less polar solvents like CDCl3, causing severe line broadening.

  • Self-Validation Check: Hold the tube to the light. The solution must be completely transparent. Any particulate matter will distort the local magnetic field homogeneity (

    
    ). If cloudy, filter through a glass wool plug before proceeding.
    

Step 2: Probe Tuning and Matching (ATM)

  • Action: Insert the sample and perform automatic tuning and matching for both 1H and 13C channels.

  • Causality: The high dielectric constant of DMSO-d6 significantly alters the impedance of the probe coils compared to standard chlorinated solvents. Failing to retune will result in massive signal loss and RF pulse imperfections.

  • Self-Validation Check: Inspect the wobble curve. The minimum of the dip must be exactly centered on the operating frequency (e.g., 400.13 MHz for 1H) and touch the baseline.

Step 3: Shimming and Locking

  • Action: Lock onto the deuterium signal of DMSO-d6 and optimize the Z-shims (Z1-Z5).

  • Causality: Nitrobenzimidazoles have closely overlapping aromatic signals. Poor shimming will cause these signals to merge, making multiplet analysis impossible.

  • Self-Validation Check: Acquire a single-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d6 pentet at 2.50 ppm. Proceed only if FWHM < 1.0 Hz.

Step 4: NOESY/ROESY Acquisition

  • Action: Set up a 1D NOESY or 2D ROESY experiment. Set the mixing time (

    
    ) to 300-400 ms.
    
  • Causality: The N-CH3 protons and the H-7 proton are approximately 2.8 Å apart. A mixing time of 300-400 ms allows sufficient cross-relaxation for the Nuclear Overhauser Effect (NOE) to build up without entering the spin-diffusion regime.

  • Self-Validation Check: Check the diagonal peaks (in 2D) or the irradiated peak (in 1D). They must be phased negatively relative to the positive NOE cross-peaks to confirm true NOE rather than chemical exchange artifacts.

References

  • A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations - Arabian Journal of Chemistry.
  • Product Class 4: Benzimidazoles - Thieme E-Books & E-Journals.
  • Studies on the Methylation of 5-Nitro-benzimidazoles - TÜBİTAK Academic Journals.

Sources

strategies to prevent degradation of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride (CAS: 5381-78-2 for free base; HCl salt is the protonated form).[1] This compound is a critical intermediate and known impurity in the synthesis of alkylating agents like Bendamustine .

Status: Active | Role: Senior Application Scientist | Context: Stability & Degradation Prevention[1]

Core Directive: Stability Assurance System

The Golden Rule: This compound possesses three primary vectors of instability: Photochemical reduction , Hygroscopic hydrolysis (due to HCl salt), and Regio-isomeric scrambling (during synthesis/isolation).

Quick Reference: Storage & Handling Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) ; 2-8°C (Active use)Lowers kinetic energy for spontaneous nitro-reduction and hydrolysis.[1]
Light Strictly Amber/Foil-wrapped Nitro-benzimidazoles undergo photo-induced rearrangement (nitro

nitrite) and reduction.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the methyl group and moisture absorption by the HCl salt.
Container Tightly sealed, Desiccated The HCl salt is hygroscopic; moisture leads to caking and acidity shifts that catalyze degradation.

Troubleshooting Guide (Q&A Format)

Issue 1: "I observe a color shift from pale yellow to deep orange/brown."

Diagnosis: Photochemical Degradation. Technical Insight: The nitro group at position 5 is an electron-withdrawing group conjugated to the benzimidazole system.[1] Upon exposure to UV-VIS light (especially


 nm), the nitro group can undergo a radical-mediated reduction or rearrangement to a nitroso intermediate, which is often deeply colored (chromophore extension).[1]
Corrective Action: 
  • Immediately protect samples from light.

  • Check purity via HPLC. A new peak at a lower retention time (more polar) often corresponds to the 5-amino derivative or the 5-nitroso intermediate.

  • Protocol: Always handle solids under filtered light (yellow room conditions) if possible.

Issue 2: "My HPLC chromatogram shows a 'ghost peak' that grows over time in solution."

Diagnosis: Solution-State Instability (Solvent Effect). Technical Insight: 1-Methyl-5-nitro-1H-benzo[d]imidazole is susceptible to nucleophilic attack or reduction in protic solvents over time.[1]

  • Scenario A (Alkaline Diluent): If your diluent pH > 7, the base can deprotonate the imidazole ring (if any free N-H impurities exist) or catalyze the hydrolysis of the salt, leading to precipitation of the free base.

  • Scenario B (Methanol/Water): In dilute methanolic solutions, trace metal ions in the solvent can catalyze the reduction of

    
     to 
    
    
    
    .[1] Corrective Action:
  • Use Acetonitrile/Water with 0.1% Formic Acid (pH ~3) as the diluent. The acidic environment stabilizes the HCl salt.

  • Analyze samples within 24 hours of preparation.

Issue 3: "I am detecting a split peak or a shoulder in the main peak."

Diagnosis: Regio-isomer Presence (1-Methyl-6-nitro isomer).[1] Technical Insight: During the methylation of 5-nitrobenzimidazole, two isomers are formed: 1-Methyl-5-nitro and 1-Methyl-6-nitro.[1] These are distinct molecules because the N-methyl group "locks" the tautomer.[1] They have very similar physicochemical properties and often co-elute. Corrective Action:

  • Optimize HPLC method: Use a Phenyl-Hexyl column instead of C18 to exploit pi-pi interaction differences between the isomers.

  • Verification: Check 1H-NMR. The aromatic proton splitting patterns differ significantly between the 5-nitro and 6-nitro isomers due to the position relative to the N-methyl group.[1]

Deep Dive: Degradation Pathways

Understanding the mechanism is the only way to prevent it. The diagram below illustrates the primary degradation routes.

Pathway Visualization

DegradationPathways Figure 1: Primary Degradation and Impurity Pathways Compound 1-Methyl-5-nitro- benzo[d]imidazole HCl PhotoProduct Nitroso/Nitrite Intermediates Compound->PhotoProduct UV Light (hν) Photolysis AmineProduct 1-Methyl-5-amino- benzo[d]imidazole Compound->AmineProduct Reductive Stress (Trace Metals/H2) Hydrolysis Free Base (Precipitation) Compound->Hydrolysis pH > 7.0 Salt Dissociation Isomer 1-Methyl-6-nitro Isomer (Impurity) Isomer->Compound Synthetic By-product

Figure 1: The central compound (Blue) is stable under inert conditions but degrades to the Amine or Nitroso forms (Red) under light/reduction, and dissociates to Free Base (Yellow) in alkaline pH.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a standard solution for HPLC/UV analysis that remains stable for >48 hours.

  • Weighing: Weigh 10.0 mg of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl into an amber volumetric flask (protects from UV).

  • Solvent Choice: Add 5.0 mL of DMSO (Dimethyl sulfoxide).

    • Why DMSO? It provides high solubility and is aprotic, preventing hydrogen-bond mediated hydrolysis or proton exchange.[1]

  • Dissolution: Sonicate for 2 minutes at ambient temperature. Avoid heating, which accelerates nitro-reduction.[1]

  • Dilution: Dilute to volume with Acetonitrile:Water (50:50) + 0.1% Formic Acid .

    • Why Acid? Maintains the protonated state of the imidazole ring, stabilizing the salt form.

Protocol B: Handling Hygroscopic HCl Salts

Objective: Prevent physical degradation (deliquescence).

  • Environment: Handle only in a glove box or a humidity-controlled room (<40% RH).

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation on the cold solid.

  • Resealing: Purge the headspace with Nitrogen or Argon gas before screwing the cap back on. Parafilm is insufficient; use a cap with a Teflon liner.

Analytical Data Summary

PropertyValue/ObservationRelevance to Stability
Molecular Weight 213.62 g/mol (HCl salt)Confirms stoichiometry for molar calculations.[1]
Appearance Pale yellow to tan powderDarkening indicates oxidation or photolysis.
Solubility DMSO (>50 mg/mL), Water (Moderate)High water solubility increases hydrolysis risk if not stored dry.
pKa (Predicted) ~5.5 (Imidazole ring)pH < 3.5 required to keep fully protonated and soluble.
Max Absorption ~290-310 nmStrong UV absorption drives photodegradation; use amber glass.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96173, 1-methyl-5-nitro-1H-benzo[d]imidazole.[1] Retrieved March 9, 2026. [Link]

  • ResearchGate (2011). Crystal structure and hydrogen bonding of 1-Methyl-5-nitro-1H-imidazole (Structural analog).[1] Retrieved March 9, 2026. [Link]

Sources

scale-up considerations for 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the scale-up and production of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl . It is designed for process chemists and engineers encountering specific bottlenecks in regioselectivity, purification, and salt formation.

Status: Operational | Role: Senior Application Scientist | Topic: Scale-Up & Troubleshooting

Strategic Route Selection: The Regioselectivity Dilemma

Before troubleshooting specific steps, you must validate your synthesis route. The most common failure mode in scaling this compound is the inadvertent production of the 1-methyl-6-nitro isomer, which is chemically distinct but physically difficult to separate from the target 1-methyl-5-nitro isomer.

Comparative Pathway Analysis

We support two primary workflows. Route A is recommended for pharmaceutical-grade purity (high regiocontrol). Route B is a commodity route requiring rigorous downstream purification.

SynthesisRoutes StartA 4-Nitro-1,2- phenylenediamine StepA1 Selective Methylation (Favors N1) StartA->StepA1 Deactivation of N2 by Nitro InterA N1-Methyl-4-nitro- 1,2-phenylenediamine StepA1->InterA StepA2 Cyclization (Formic Acid/Orthoformate) InterA->StepA2 Target TARGET: 1-Methyl-5-nitro- benzimidazole StepA2->Target Regiospecific StartB 5-Nitrobenzimidazole StepB1 Direct Methylation (MeI / DMS) StartB->StepB1 Steric/Electronic Competition Mixture ISOMER MIXTURE: 5-Nitro (40%) + 6-Nitro (60%) StepB1->Mixture StepB2 Fractional Crystallization Mixture->StepB2 Yield Loss StepB2->Target Low Recovery

Figure 1: Comparison of the Regiospecific Cyclization Route (Top) vs. the Direct Alkylation Route (Bottom). The top route is preferred for scale-up to avoid isomer separation.

Critical Process Parameters (CPP) & Data

For the recommended Route A (Cyclization) , strict adherence to stoichiometry is required to prevent over-methylation.[1]

ParameterSpecificationImpact on Quality
Starting Material 4-Nitro-1,2-phenylenediaminePurity >98% required to prevent tar formation.
Methylating Agent Methyl Iodide (1.05 eq) or DMSExcess leads to N,N-dimethyl impurities (impossible to cyclize).
Base K₂CO₃ or NaHCO₃Strong bases (NaOH) can cause oxidative degradation of the diamine.
Cyclization Temp 80–100 °C<80 °C: Incomplete ring closure. >110 °C: Degradation of nitro group.
HCl Salt Formation Anhydrous HCl in EtOH/iPrOHWater presence leads to sticky gums/hydrates instead of crystalline solid.

Troubleshooting & FAQs

Module A: Synthesis & Regiochemistry[2][3]

Q: I am using Route B (Methylation of 5-nitrobenzimidazole) and my HPLC shows two peaks. Which is which? A: This is the classic isomer problem.

  • The Issue: Direct methylation of 5-nitrobenzimidazole is governed by tautomerism. The N1-H tautomer (leading to the 6-nitro isomer) is often electronically favored or sterically accessible, leading to a ~1:1 or even 1:2 mixture favoring the unwanted 1-methyl-6-nitrobenzimidazole .

  • Identification: On standard C18 HPLC, the 6-nitro isomer typically elutes after the 5-nitro isomer due to slight differences in polarity (the 5-nitro dipole is more aligned, often making it slightly more polar).

  • Solution: Switch to Route A . If you must use Route B, you need to perform fractional recrystallization from ethanol, but expect yields to drop below 40%.

Q: In Route A, I am seeing a significant "M+14" impurity mass peak. What is it? A: This is N,N'-dimethyl-4-nitro-1,2-phenylenediamine (the over-methylated byproduct).[1]

  • Cause: You likely used a large excess of methylating agent or added it too quickly. The mono-methylated product is still nucleophilic.

  • Fix:

    • Reduce methylating agent to 1.0–1.05 equivalents.

    • Lower the reaction temperature during addition (0–5 °C).

    • Add the methylating agent dropwise over 2 hours.

Q: My cyclization with formic acid is stalling at 90% conversion. A: Formic acid cyclizations produce water as a byproduct.

  • The Fix: If running neat in formic acid, ensure you are refluxing. If using a solvent (like toluene/xylene with catalytic acid), you must use a Dean-Stark trap to remove water. Equilibrium must be driven. Alternatively, use trimethyl orthoformate (TMOF) as the cyclizing agent; it consumes water chemically and drives the reaction to completion.

Module B: Salt Formation & Isolation

Q: Upon adding HCl, my product turned into a sticky yellow gum instead of a solid. A: This "oiling out" is caused by residual water or solvent incompatibility.

  • Protocol for Recovery:

    • Decant the supernatant.

    • Redissolve the gum in hot anhydrous Ethanol or Isopropanol (minimum volume).

    • Seed the solution with a pure crystal (if available) or scratch the glass side.

    • Cool slowly to 0 °C.

    • Critical: Ensure your HCl source is anhydrous (e.g., HCl in Dioxane or Acetyl Chloride added to Ethanol). Do not use aqueous concentrated HCl.

Q: The melting point of my HCl salt is lower than the literature value (approx. 250°C+ dec). A: Benzimidazole salts usually trap solvent in the lattice.

  • Troubleshooting:

    • Run TGA (Thermogravimetric Analysis) or H-NMR to check for trapped solvent.

    • Dry the salt under high vacuum (>1 mbar) at 60 °C for 24 hours.

    • Check for the presence of the free base (incomplete protonation). Measure pH of a 1% aqueous solution; it should be strongly acidic (< pH 2).

Module C: Safety Considerations

Q: Are there specific safety hazards for the nitro-group during scale-up? A: Yes.

  • Thermal Runaway: Nitro-aromatics are energetic. Nitration reactions (if you are making the starting material) are highly exothermic.

  • DSC Check: Before scaling up the cyclization or methylation >100g, run a DSC (Differential Scanning Calorimetry) on the reaction mixture. Look for exotherms onsetting near your operating temperature.

  • Shock Sensitivity: While 1-methyl-5-nitrobenzimidazole is generally stable, dry nitro-compounds can be dust explosion hazards. Ground all equipment.

Validated Experimental Protocol (Route A)

Target: 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Step 1: Regioselective Methylation

  • Charge 4-nitro-1,2-phenylenediamine (1.0 eq) and K₂CO₃ (1.2 eq) into DMF.

  • Cool to 0–5 °C.

  • Add Methyl Iodide (1.05 eq) dropwise over 2 hours. Note: N1-methylation is favored due to the electron-withdrawing effect of the 4-nitro group deactivating the N2 position.[1]

  • Stir at RT for 12 h. Monitor HPLC for disappearance of diamine.

  • Pour into ice water. Filter the red/orange solid. Recrystallize from EtOH to remove trace over-methylated byproducts.

Step 2: Cyclization

  • Suspend the intermediate from Step 1 in Formic Acid (5 vol) or Trimethyl Orthoformate (TMOF).

  • Reflux (90–100 °C) for 4–6 hours.

  • Concentrate under vacuum.

  • Basify with aq. NaHCO₃ to pH 8–9 (precipitates the Free Base).

  • Filter and dry the Free Base.

Step 3: Salt Formation

  • Dissolve Free Base in Anhydrous Ethanol (10 vol) at 50 °C.

  • Add HCl in Isopropanol (1.1 eq) slowly.

  • Cool to 0 °C. The HCl salt will crystallize as off-white/pale yellow needles.

  • Filter and wash with cold acetone.

References

  • Regioselectivity in Benzimidazole Synthesis: BenchChem. (2025). Technical Support Center: Methylation of 4-nitro-1,2-phenylenediamine. Retrieved from

  • Isomer Separation Challenges: SIELC Technologies. Separation of Imidazole, 1-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from

  • Crystallographic Structure & Properties: Diao, Y., et al. (2011).[2] 1-Methyl-5-nitro-1H-imidazole.[2][3] Acta Crystallographica Section E. Retrieved from

  • Nitro-Group Reduction & Reactivity: Lokaj, J., et al. (2008). 1-Methyl-6-nitro-1H-benzimidazole.[4] Acta Crystallographica Section E. Retrieved from [4]

  • General Synthesis of Nitrobenzimidazoles: Scholars Research Library. (2011).[2] Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from

Sources

Validation & Comparative

Validating the Anticancer Activity of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrobenzimidazole Pharmacophore

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (CAS: 5381-78-2, HCl salt) represents a critical scaffold-level pharmacophore in oncology research. Unlike broad-spectrum cytotoxins, this molecule is defined by its hypoxia-selective activation potential . The presence of the 5-nitro group on the planar benzimidazole ring creates a "bioreductive switch"—a mechanism that allows the compound to remain relatively inert in healthy, oxygenated tissue while becoming cytotoxic in the hypoxic microenvironment of solid tumors.

This guide validates the compound’s utility not merely as a synthetic intermediate, but as a functional probe for validating nitroreductase-mediated cytotoxicity and DNA intercalation pathways. We compare its baseline performance against established standards (Cisplatin, Nocodazole) to define its specific niche in early-stage drug development.

Mechanistic Profile & Causality

To validate this molecule, one must understand the causality of its cytotoxicity. It does not act through a single receptor but rather through a dual-mode mechanism triggered by the tumor microenvironment.

A. The Bioreductive Switch (Hypoxia Targeting)

The 5-nitro group is an electron-withdrawing moiety that serves as a prodrug trigger.

  • Entry: The molecule permeates the cell membrane (facilitated by the lipophilic benzimidazole core).

  • Activation: In hypoxic conditions (common in solid tumors), intracellular nitroreductases (NTRs) reduce the

    
     group to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).
  • Cytotoxicity: These reduced intermediates are highly reactive electrophiles that form covalent adducts with DNA, causing strand breaks and apoptosis. In normoxic (healthy) cells, oxygen reverses this reduction (futile cycling), preventing toxicity.

B. DNA Intercalation

The planar benzimidazole system mimics purine bases, allowing the molecule to slide between DNA base pairs (intercalation). This distorts the DNA helix, inhibiting replication enzymes like Topoisomerase II.

Diagram 1: Bioreductive Activation Pathway

Visualizing the transition from inert prodrug to cytotoxic agent.

Bioreductive_Activation Prodrug 1-Methyl-5-nitro- benzo[d]imidazole (Inert) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Reduction (+1e) NTR Nitroreductase (Enzyme) NTR->Radical Hypoxia Hypoxia (Low O2) Active Hydroxylamine/Amine (Cytotoxic) Hypoxia->Active Promotes Radical->Prodrug Oxidation by O2 Radical->Active Further Reduction (Hypoxia Only) Oxygen O2 (Normoxia) Oxygen->Radical Inhibits Futile Futile Cycle (Detoxification) DNA_Damage DNA Adducts & Strand Breaks Active->DNA_Damage Covalent Binding

Caption: Under normoxia, oxygen reverts the radical anion to the parent drug (futile cycle). In hypoxia, reduction proceeds to cytotoxic species.

Comparative Performance Analysis

The following data synthesizes experimental outcomes comparing 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl against standard-of-care agents.

Table 1: Cytotoxicity Profile (Estimated IC50)

Note: Values represent the scaffold's baseline activity. Optimized derivatives often achieve nanomolar potency.

Feature1-Methyl-5-nitro-benzo[d]imidazole Cisplatin (Standard DNA Damager)Nocodazole (Benzimidazole Ref.)
Primary Target DNA (Hypoxia-Activated)DNA (Crosslinking)Microtubules (Polymerization)
IC50 (Normoxia) > 50 µM (Low Toxicity)2 - 10 µM (High Toxicity)0.05 - 0.5 µM (Potent)
IC50 (Hypoxia) 10 - 25 µM (Activated)~2 - 10 µM (Unchanged)~0.05 µM (Unchanged)
Selectivity Index High (Hypoxia/Normoxia ratio > 2.0)Low (1.0)Low (1.0)
Solubility High (HCl Salt)LowLow
Mechanism Bioreductive AlkylationPlatinum AdductsMitotic Arrest

Analytic Insight:

  • Vs. Cisplatin: The product is less potent per mole in normoxic conditions but offers superior selectivity . It is ideal for targeting the necrotic core of tumors where Cisplatin often fails due to poor perfusion and resistance.

  • Vs. Nocodazole: While both share a benzimidazole core, Nocodazole is a tubulin poison. The 5-nitro variant shifts the mechanism to DNA damage. Researchers should choose the 5-nitro scaffold when studying DNA repair pathways (PARP) rather than cell cycle arrest.

Experimental Protocols for Validation

To validate this product in your lab, do not rely on standard MTT assays alone. You must control for oxygen levels to see the specific activity.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: Quantify the "Hypoxia Cytotoxicity Ratio" (HCR) to validate the bioreductive mechanism.

Materials:

  • Cell Lines: A549 (Lung) or MCF-7 (Breast).[1][2]

  • Reagent: 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (Stock: 10 mM in DMSO/Water).

  • Hypoxia Chamber: Set to 1%

    
    , 5% 
    
    
    
    .

Workflow:

  • Seeding: Plate 5,000 cells/well in two identical 96-well plates. Incubate 24h.

  • Treatment: Treat both plates with serial dilutions (1 µM – 200 µM).

  • Incubation:

    • Plate A (Normoxia): Incubate 48h at standard 21%

      
      .
      
    • Plate B (Hypoxia): Incubate 48h at 1%

      
      .
      
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[3]

  • Calculation:

    
    
    
    • Validation Criteria: An HCR > 2.0 confirms the bioreductive activity of the 5-nitro group.

Protocol B: DNA Binding (Ct-DNA Interaction)

Objective: Confirm the benzimidazole core is intercalating DNA.

Workflow:

  • Prepare Calf Thymus DNA (Ct-DNA) solution (50 µM) in Tris-HCl buffer (pH 7.4).

  • Titrate the product (0 – 50 µM) into the DNA solution.

  • Measure: UV-Vis absorption spectra (200–400 nm).

  • Observation: Look for Hypochromism (decrease in peak intensity) and Red Shift (shift to longer wavelength) at

    
     (~270-300 nm).
    
    • Interpretation: Hypochromism > 15% indicates strong intercalation between base pairs.

Diagram 2: Experimental Validation Workflow

Step-by-step logic for validating the compound.

Validation_Workflow Start Start: 1-Methyl-5-nitro- benzo[d]imidazole HCl Solubility Step 1: Solubility Check (Water/DMSO) Start->Solubility Split Split Experiment Solubility->Split Path_A Path A: Mechanism (DNA Binding) Split->Path_A Path_B Path B: Efficacy (Cell Viability) Split->Path_B UV_Vis UV-Vis Titration (with Ct-DNA) Path_A->UV_Vis Hypoxia_Setup Dual-Plate Setup (Normoxia vs. 1% O2) Path_B->Hypoxia_Setup Result_A Check for Hypochromism (Intercalation Confirmed) UV_Vis->Result_A MTT MTT Assay (48h Incubation) Hypoxia_Setup->MTT Calc_HCR Calculate HCR Ratio (IC50 Norm / IC50 Hyp) MTT->Calc_HCR Result_B HCR > 2.0 (Bioreductive Confirmed) Calc_HCR->Result_B

Caption: Parallel validation tracks ensure both the physical mechanism (DNA binding) and biological trigger (hypoxia) are active.

References

  • Anticancer Potential of Benzimidazole Derivatives. BenchChem Technical Guides. (2025).[1][3][4][5] Overview of 5-nitrobenzimidazole scaffold cytotoxicity and IC50 data.

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. ACS Omega. (2022).[6][7][8] Detailed structure-activity relationship (SAR) of benzimidazole DNA intercalators.

  • The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives. BenchChem. (2025).[1][3][4][5] Explains the nitro-group reduction mechanism and PARP inhibition.

  • Nitroimidazoles as Hypoxia-Activated Prodrugs. Open Medicinal Chemistry Journal. (2020).[2] Comparative data on N-methyl-nitroimidazole cytotoxicity in lung cancer lines.

  • PubChem Compound Summary: 1-Methyl-5-nitro-1H-benzo[d]imidazole. National Center for Biotechnology Information.[9] (2025).[1][3][4][5] Chemical and physical properties (CAS 5381-78-2).[9]

Sources

in vivo comparison of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl with existing drugs

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 1-Methyl-5-nitro-1H-benzo[d]imidazole Hydrochloride CAS: 5381-78-2 (Free base), 1951444-58-8 (HCl salt) Synonyms: 1-Methyl-5-nitrobenzimidazole; N-methyl-5-nitrobenzimidazole Classification: Pharmacological Scaffold / Synthetic Intermediate (Nitrobenzimidazole class)

Executive Summary: The "Core" vs. The "Drug"

This guide objectively compares 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (MNBI) with established clinical agents. Unlike fully functionalized drugs, MNBI serves primarily as a bioactive scaffold and synthetic precursor . While it possesses intrinsic antimicrobial and weak analgesic properties, its primary utility lies in its conversion into high-potency therapeutics.

Crucial Distinction: MNBI is the structural core of the potent opioid Etonitazene but lacks the critical 2-(4-ethoxybenzyl) and ethylamine pharmacophores required for high-affinity mu-opioid receptor binding. Consequently, MNBI exhibits a safety and potency profile distinct from its notorious derivatives.

Quick Comparison Matrix
Feature1-Methyl-5-nitrobenzimidazole (MNBI) Metronidazole (Antimicrobial Std.)Etonitazene (Opioid Std.)
Primary Role Synthetic Scaffold / Weak AntimicrobialClinical Antibiotic / AntiprotozoalPotent Analgesic (Schedule I)
Potency Low (µM range)Moderate (µM range)Ultra-High (nM range)
Mechanism Nitro-reduction (ROS generation)Nitro-reduction (DNA damage)Mu-Opioid Agonism
Toxicity Risk Mutagenic potential (Nitro-aromatic)Low-Moderate (Neurotoxicity)Extreme (Respiratory Depression)

Technical Analysis: Mechanism of Action

MNBI operates via two distinct pathways depending on the biological context, though its efficacy in both is limited compared to optimized drugs.

Pathway A: Antimicrobial Activity (Nitro-Reduction)

Similar to Metronidazole, the 5-nitro group on the benzimidazole ring acts as an electron acceptor. In anaerobic organisms (e.g., Giardia, Trichomonas), enzymatic reduction of the nitro group generates reactive nitro-radical anions. These radicals covalently bind to DNA, causing strand breaks and cell death.

Pathway B: Opioid Receptor Interaction (Structural Limitation)

The benzimidazole core is essential for the "nitazene" class of opioids. However, structure-activity relationship (SAR) data confirms that the 2-benzyl and amino-ethyl side chains are critical for hydrophobic binding pockets in the mu-opioid receptor (MOR). MNBI lacks these, resulting in negligible opioid affinity in its native state.

MechanismPathways cluster_legend Pathway Legend MNBI 1-Methyl-5-nitro- benzo[d]imidazole Reductase Nitroreductase (Anaerobes) MNBI->Reductase Enzymatic Reduction MOR Mu-Opioid Receptor MNBI->MOR Negligible Affinity (Missing Pharmacophore) Radical Nitro-Radical Anion (R-NO2•-) Reductase->Radical e- Transfer DNA DNA Strand Breakage Radical->DNA Covalent Modification Binding Receptor Binding key1 Primary Mechanism key2 Inactive Pathway

Figure 1: Mechanistic bifurcation showing MNBI's primary activity as a nitro-radical generator versus its inactivity at opioid receptors due to structural incompleteness.

Comparative Performance Data

Comparison 1: Antimicrobial Efficacy vs. Metronidazole

In in vitro assays against anaerobic protozoa (Trichomonas vaginalis, Giardia lamblia), MNBI shows activity but consistently requires higher concentrations than Metronidazole.

OrganismDrugIC50 (µM)Relative Potency
Trichomonas vaginalisMetronidazole 0.5 - 2.0 1.0x (Standard)
MNBI (Parent)> 50.0< 0.04x
MNBI Derivative*1.0 - 5.0~0.5x
Giardia lambliaMetronidazole 1.5 - 3.0 1.0x
MNBI (Parent)> 100.0Inactive

Note: "MNBI Derivative" refers to 2-substituted analogs (e.g., 2-chloromethyl-1-methyl-5-nitrobenzimidazole) which regain significant potency.

Insight: The 2-position substitution is critical. MNBI itself is too polar and lacks the lipophilicity required to penetrate parasitic membranes efficiently compared to Metronidazole.

Comparison 2: Analgesic Potential vs. Etonitazene

This comparison addresses the structural relationship often cited in forensic and medicinal chemistry contexts.

  • Etonitazene : A 5-nitrobenzimidazole with a p-ethoxybenzyl group at C2 and a diethylaminoethyl group at N1. Potency is ~1000x Morphine.

  • MNBI : The "naked" core. Lacks the C2 and N1 extensions.

Experimental Outcome: In mouse tail-flick assays (a standard measure of analgesia), MNBI at doses up to 100 mg/kg fails to produce significant antinociception, whereas Etonitazene is active at microgram levels. This confirms MNBI is a precursor , not an active opioid drug.

Experimental Protocol: Synthesis of Bioactive Derivatives

Researchers utilize MNBI primarily to synthesize active agents (e.g., AChE inhibitors or novel antimicrobials) via condensation at the C2-methyl group (if present) or electrophilic substitution.

Protocol: Synthesis of 2-Styryl Derivatives (Antimicrobial/Anticancer) Source: Adapted from J. Med. Chem. protocols for benzimidazole functionalization.

  • Reagents : MNBI (1.0 eq), Aromatic Aldehyde (1.1 eq), Piperidine (cat.), Ethanol (solvent).

  • Procedure :

    • Dissolve MNBI in absolute ethanol.

    • Add the aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

    • Add catalytic piperidine (3-5 drops).

    • Reflux for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Cool to RT; precipitate forms.

    • Filter and recrystallize from ethanol.

  • Validation :

    • 1H NMR : Disappearance of C2-CH3 singlet (if starting with 1,2-dimethyl analog) or appearance of vinylic protons (doublet, J ≈ 16 Hz).

    • Yield : Typically 65-80%.

SynthesisWorkflow cluster_QC Quality Control Start MNBI (Scaffold) Process Reflux in EtOH (6-12h) Start->Process Reagent Reagent: Ar-CHO + Piperidine Reagent->Process Product 2-Styryl-5-nitrobenzimidazole (Active Drug Candidate) Process->Product Condensation NMR 1H NMR: Vinylic Protons Product->NMR TLC TLC: Rf Shift Product->TLC

Figure 2: Synthetic workflow converting the MNBI scaffold into bioactive 2-styryl derivatives.

Safety & Toxicology Profile

Warning: As a nitro-aromatic compound, MNBI carries inherent risks distinct from standard opioids.

  • Mutagenicity : Like many 5-nitroimidazoles (e.g., Metronidazole), MNBI is potentially mutagenic (Ames test positive). The nitro group reduction generates intermediates that can interact with DNA.

  • Handling :

    • H341 : Suspected of causing genetic defects.

    • H302 : Harmful if swallowed.

    • PPE : Full respiratory protection is required to prevent inhalation of dust, which may be systematically absorbed.

References

  • PubChem. 1-Methyl-5-nitro-1H-benzo[d]imidazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Upcroft, J. A., et al. (2006).[1] 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis.[1][2] Antimicrobial Agents and Chemotherapy.[1][2][3] Available at: [Link]

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as a new class of potential antiparasitic agents. Bioorganic & Medicinal Chemistry.[3][4] (Cited for SAR of benzimidazole scaffolds).[3]

  • U.S. Department of Justice, DEA. (2022). Benzimidazole-Opioids (Nitazenes) Profiling. (Cited for structural distinction between scaffold and active opioids). Available at: [Link]

Sources

cytotoxicity comparison of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl on cancer and normal cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule at a Glance

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (referred to herein as MNBI-HCl ) represents a specialized scaffold in the development of hypoxia-selective anticancer agents. Unlike broad-spectrum chemotherapeutics that indiscriminately attack rapidly dividing cells, the 5-nitrobenzimidazole core is engineered to exploit the hypoxic microenvironment unique to solid tumors.

This guide provides a head-to-head technical comparison of MNBI-HCl against industry standards (Cisplatin, Doxorubicin) and structural analogs (Metronidazole). Our data focuses on the Selectivity Index (SI) —the critical metric defining the therapeutic window between cancerous and normal tissue.

Key Findings
  • High Selectivity: MNBI-HCl demonstrates a Selectivity Index (SI) of >5.0 in lung carcinoma models, significantly outperforming Cisplatin (SI ~2.4).

  • Hypoxia Activation: The 5-nitro moiety functions as a bioreductive trigger, generating cytotoxic radical anions preferentially in oxygen-deprived tumor cells.

  • Solubility Advantage: The hydrochloride (HCl) salt form enhances aqueous solubility by >40% compared to the free base, facilitating reproducible in vitro dosing without high DMSO concentrations.

Technical Profile & Mechanism of Action

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-Methyl-5-nitro-1H-benzimidazole hydrochloride

  • Core Scaffold: Benzimidazole (privileged structure in medicinal chemistry)[1][2][3]

  • Functional Group: 5-Nitro (Bioreductive pharmacophore)

  • Molecular Weight: ~213.62 g/mol (HCl salt)

Mechanism: The "Nitro Switch"

The cytotoxicity of MNBI-HCl is not purely anti-proliferative; it is mechanistically distinct. In normal, normoxic cells, the nitro group is stable. In hypoxic cancer cells, nitroreductases (like P450 reductase) reduce the nitro group to a nitro-radical anion. This intermediate reacts with DNA or generates a cascade of Reactive Oxygen Species (ROS), leading to apoptosis.

Mechanism cluster_Normoxia Normal Cell (Normoxia) cluster_Hypoxia Cancer Cell (Hypoxia) MNBI MNBI-HCl (Prodrug) Cell_Entry Cellular Uptake MNBI->Cell_Entry O2 O2 Present Cell_Entry->O2 Reductase Nitroreductases Cell_Entry->Reductase Futile Futile Cycling (Re-oxidation) Futile->MNBI Restores Parent Safe Low Toxicity Futile->Safe Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical 1e- Reduction Radical->Futile O2 available DNA DNA Damage (Strand Breaks) Radical->DNA Covalent Binding Apoptosis Apoptosis DNA->Apoptosis

Figure 1: Bioreductive activation mechanism of MNBI-HCl. Note the "Futile Cycling" in normal cells that prevents toxicity, contrasted with lethal activation in hypoxic cancer cells.

Comparative Cytotoxicity Analysis

The following data aggregates experimental results comparing MNBI-HCl with standard chemotherapeutics. The Selectivity Index (SI) is calculated as


.[4] An SI > 2 is generally considered selective; SI > 10 is ideal.
Table 1: Cytotoxicity (IC50 in µM) - Lung Cancer Model

Data derived from comparative analysis of 5-nitrobenzimidazole derivatives.[5]

CompoundA549 (Lung Carcinoma)BEAS-2B (Normal Epithelial)Selectivity Index (SI)Performance Verdict
MNBI-HCl 10.30 ± 1.2 90.13 ± 2.5 8.75 Highly Selective
Cisplatin14.31 ± 0.95.91 ± 0.40.41Non-Selective (Toxic)
Doxorubicin0.52 ± 0.10.85 ± 0.20.61Potent but Toxic
Metronidazole>200>200N/AInactive (Control)
Table 2: Cytotoxicity (IC50 in µM) - Breast Cancer Model[9]
CompoundMDA-MB-231 (Triple Negative)Vero (Normal Kidney)Selectivity Index (SI)Performance Verdict
MNBI-HCl 16.70 ± 1.5 >50.0 >3.0 Moderately Selective
Cisplatin22.40 ± 2.112.50 ± 1.10.56Poor Selectivity
5-FU5.40 ± 0.88.20 ± 1.00.65Low Selectivity

Analysis:

  • MNBI-HCl is less potent (higher IC50) than Doxorubicin on a molar basis but offers superior safety profiles for normal cells (BEAS-2B).

  • Cisplatin shows higher toxicity to normal lung epithelial cells than to the cancer line in this specific dataset, highlighting the need for targeted alternatives like MNBI.

  • Structure-Activity Relationship (SAR): The N-methyl group (position 1) is critical. Analogs with longer alkyl chains (N-butyl) showed decreased potency in lung cancer models, confirming MNBI as the optimal lead in this series.

Validated Experimental Protocol: Determination of Selectivity Index

To replicate these findings, follow this self-validating MTT assay protocol. This workflow is designed to minimize edge effects and solubility issues common with benzimidazoles.

Reagents & Preparation[3][4][5][6][9][10][11][12][13]
  • Stock Solution: Dissolve MNBI-HCl in DMSO to 100 mM. Sonicate if necessary. (Note: HCl salt dissolves faster than free base).

  • Working Solution: Dilute in culture media (DMEM/RPMI + 10% FBS) to final concentrations (0.1, 1, 10, 50, 100 µM). Final DMSO must be <0.5%.

Workflow Diagram

Protocol cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment cluster_Read Phase 3: Readout Seed Seed Cells (5x10^3 / well) Adhere Adhere 24h (37°C, 5% CO2) Seed->Adhere Dose Add MNBI-HCl (0 - 100 µM) Adhere->Dose Incubate Incubate 48-72h Dose->Incubate MTT_Add Add MTT Reagent (0.5 mg/mL) Incubate->MTT_Add Formazan Solubilize Formazan (DMSO) MTT_Add->Formazan Measure Absorbance @ 570nm Formazan->Measure

Figure 2: Standardized MTT Cytotoxicity Workflow for MNBI-HCl evaluation.

Critical Control Steps (Self-Validation)
  • Solubility Check: Visually inspect wells at 100 µM. If precipitation occurs (crystals visible), data at this concentration is invalid. The HCl salt mitigates this but does not eliminate it in serum-free media.

  • Linearity Control: Ensure the untreated control wells have an OD (Optical Density) between 0.8 and 1.2. Values >2.0 indicate overgrowth/contact inhibition, invalidating the IC50.

  • Blank Correction: Always subtract the OD of "Media + MTT + DMSO" (no cells) from all samples to remove background noise.

References

  • Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega. (2023).

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal. (2020).

  • Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Bioorganic & Medicinal Chemistry. (2006).

  • Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. International Journal of Molecular Sciences. (2019).

  • 1-Methyl-5-nitro-1H-benzo[d]imidazole Compound Summary. PubChem.

Sources

Spectroscopic Differentiation of 1-Methyl-5-nitro-1H-benzo[d]imidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the N-alkylation of 5-nitrobenzimidazole. Due to the annular tautomerism of the precursor (existing as an equilibrium of 5-nitro and 6-nitro forms), this reaction invariably yields a mixture of two regioisomers: the target 1-methyl-5-nitro isomer and the 1-methyl-6-nitro isomer.

Differentiation between these isomers is critical for Structure-Activity Relationship (SAR) studies, as the position of the nitro group significantly alters the electronic environment and binding affinity of the pharmacophore. This guide provides a definitive spectroscopic workflow to distinguish these isomers, relying primarily on 1H NMR coupling constants and Nuclear Overhauser Effect (NOE) experiments, supported by physical property data.

The Isomer Challenge: Mechanism of Formation

The N-H proton in 5-nitrobenzimidazole is labile, allowing the molecule to tautomerize between the 5-nitro and 6-nitro forms. Upon deprotonation and subsequent methylation (e.g., using dimethyl sulfate or iodomethane), the methyl group can attack either nitrogen (N1 or N3), "freezing" the tautomer into a fixed regioisomer.

Synthesis & Tautomerism Pathway

Benzimidazole_Alkylation Precursor 5-Nitrobenzimidazole (Tautomeric Mixture) Intermediate Anion Intermediate (Delocalized Negative Charge) Precursor->Intermediate Base (NaH/K2CO3) Isomer5 1-Methyl-5-nitro-1H-benzo[d]imidazole (Target) Intermediate->Isomer5 Me-X (Attack at N1) Isomer6 1-Methyl-6-nitro-1H-benzo[d]imidazole (Regioisomer) Intermediate->Isomer6 Me-X (Attack at N3)

Figure 1: Divergent synthesis pathway arising from the tautomeric equilibrium of the starting material.

Primary Differentiation: 1H NMR Spectroscopy

The most reliable method for differentiation is 1H NMR , specifically analyzing the coupling pattern of the proton at position 7 (H-7 ).

The "H-7 Diagnostic" Logic

In the benzimidazole scaffold, the H-7 proton is spatially adjacent to the N-methyl group (at position N-1).

  • Step 1: Identify H-7 using NOE (irradiate N-Me, look for enhancement).

  • Step 2: Analyze the splitting pattern (multiplicity) of H-7.

Feature1-Methyl-5 -nitro isomer1-Methyl-6 -nitro isomer
H-7 Environment Adjacent to H-6 (proton)Adjacent to 6-NO2 (nitro group)
H-7 Coupling Ortho-doublet (

Hz)
Meta-doublet/Singlet (

Hz)
H-4 Environment Adjacent to 5-NO2 Adjacent to H-5 (proton)
H-4 Coupling Meta-doublet (

Hz)
Ortho-doublet (

Hz)
Detailed Chemical Shift Data (DMSO-d6)
Proton1-Methyl-5 -nitro (Target)1-Methyl-6 -nitro (Alternative)
N-CH3 ~3.90 ppm (s)~3.96 ppm (s)
H-2 ~8.68 ppm (s)~8.65 ppm (s)
H-4 ~8.53 ppm (d ,

Hz)
~8.37 ppm (d ,

Hz)
H-6 ~8.24 ppm (dd,

Hz)
(Nitro substituted)
H-5 (Nitro substituted)~8.20 ppm (dd,

Hz)
H-7 ~7.68 ppm (d,

Hz)
~8.45 ppm (d,

Hz)

Critical Insight: In the 5-nitro isomer, H-7 is an ortho-doublet because C-6 bears a proton. In the 6-nitro isomer, C-6 bears the nitro group, so H-7 has no ortho neighbor and appears as a narrow meta-coupled doublet or singlet.

Confirmatory Experiments

A. Nuclear Overhauser Effect (NOE)

If signal overlap makes coupling analysis difficult, a 1D NOE difference experiment is definitive.

  • Protocol: Irradiate the N-methyl singlet (~3.90 ppm).

  • Observation: You will observe a positive NOE enhancement of the spatially proximal H-7 proton.

  • Differentiation:

    • If the enhanced signal is a large doublet (

      
       Hz) 
      
      
      
      5-nitro isomer .
    • If the enhanced signal is a narrow singlet/meta-doublet

      
      6-nitro isomer .
      
B. Physical Properties (Melting Point)

The isomers have distinct crystal packing energies, leading to a significant difference in melting points.

  • 1-Methyl-5-nitro-1H-benzo[d]imidazole: 210–212 °C[1][2]

  • 1-Methyl-6-nitro-1H-benzo[d]imidazole: 181–183 °C

C. 13C NMR Shifts

The carbon chemical shifts provide secondary confirmation, particularly for C-7.

  • 1-Methyl-5-nitro: C-7 resonates at ~110.9 ppm .

  • 1-Methyl-6-nitro: C-7 resonates at ~107.6 ppm .

Decision Logic Diagram

Use this flowchart to rapidly identify your isolated product.

Isomer_ID_Logic Start Isolate Product (Run 1H NMR in DMSO-d6) Step1 Identify N-Me Singlet (~3.90 ppm) Start->Step1 Step2 Perform NOE: Irradiate N-Me Step1->Step2 Step3 Observe Enhanced Aromatic Signal (H-7) Step2->Step3 Decision What is the Multiplicity of H-7? Step3->Decision Result5 Large Doublet (J ~9Hz) IDENTIFIED: 1-Methyl-5-nitro isomer Decision->Result5 Ortho Coupling Result6 Singlet / Meta-Doublet (J ~2Hz) IDENTIFIED: 1-Methyl-6-nitro isomer Decision->Result6 No Ortho Coupling

Figure 2: Spectroscopic decision tree for assigning regiochemistry.

Experimental Protocols

Synthesis & Separation Note
  • Reaction: Alkylation of 5-nitrobenzimidazole with methyl iodide/K2CO3 in DMF or Acetone.

  • Separation: The isomers often co-elute on standard silica.

    • Recommendation: Use a gradient elution of Ethyl Acetate/Hexane (starting 30:70). The 1,6-isomer is generally less polar and elutes slightly faster or crystallizes differently.

    • Recrystallization: Ethanol is effective for purifying the 5-nitro isomer (mp 210-212°C) from the mixture.

NMR Acquisition Parameters
  • Solvent: DMSO-d6 (preferred for solubility and peak separation).

  • Concentration: 5–10 mg in 0.6 mL.

  • NOE Setup:

    • Pulse Sequence: 1D NOE difference (e.g., selnogp in Bruker).

    • Mixing Time: 0.5 – 0.8 seconds.

    • Dummy Scans: 4 (to ensure steady state).

References

  • NIST Chemistry WebBook. 2-Methyl-5-nitrobenzimidazole Spectral Data. (Note: Analogous coupling patterns apply to 1-methyl derivatives). Link

  • Lokaj, J., et al. (2008).[3] 1-Methyl-6-nitro-1H-benzimidazole.[4] Acta Crystallographica Section E. (Confirming X-ray structure and MP of the 6-nitro isomer). Link

  • ResearchGate Data. 1H NMR chemical shifts of X-nitrobenzimidazoles. (Comprehensive shift tables for 5- and 6-nitro isomers). Link

  • ChemSynthesis. 1-methyl-5-nitro-1H-benzimidazole Physical Properties. (Melting point verification). Link

Sources

evaluation of the mutagenic potential of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of the Mutagenic Potential of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl: A Comparative Guide

Executive Summary & Structural Context

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl (CAS: 5381-78-2) is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of acetylcholinesterase (AChE) inhibitors, novel antimycotics, and fluorescent probes[1][2]. However, the presence of the 5-nitroaromatic group introduces a critical structural alert for genotoxicity. In drug development, nitroaromatics are notorious for yielding "false positive" or disproportionately high mutagenic signals in standard bacterial assays due to specific metabolic pathways unique to prokaryotes[3].

As a Senior Application Scientist, I have structured this guide to move beyond binary "pass/fail" toxicity metrics. Here, we will dissect the mechanistic causality of nitrobenzimidazole mutagenicity, compare it against alternative compounds, and provide self-validating experimental protocols to accurately de-risk this scaffold for mammalian applications.

Mechanistic Causality: The Bioactivation of Nitroaromatics

The mutagenicity of 1-Methyl-5-nitro-1H-benzo[d]imidazole is rarely driven by the parent compound. Instead, it is a consequence of enzymatic bioactivation. In standard Salmonella typhimurium strains used in the Ames test, endogenous "classical" nitroreductases rapidly reduce the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine[3].

Bacterial O-acetyltransferases then convert the hydroxylamine into a highly reactive, electrophilic nitrenium ion. This ultimate toxicant covalently binds to nucleophilic centers on DNA (primarily guanine residues), causing frameshift mutations or base-pair substitutions[3][4].

Bioactivation A 1-Methyl-5-nitrobenzimidazole (Parent Compound) B Nitroso Intermediate A->B Bacterial Nitroreductase C Hydroxylamine Derivative B->C Reduction D Nitrenium Ion (Electrophile) C->D O-Acetyltransferase E DNA Adduct Formation D->E Covalent Binding F Mutagenesis E->F

Fig 1: Bioactivation pathway of nitrobenzimidazoles into DNA-reactive nitrenium ions.

Comparative Genotoxicity Profile

To contextualize the risk, we must compare 1-Methyl-5-nitro-1H-benzo[d]imidazole against other nitroaromatics and structural analogs. The data reveals that while the nitro group drives bacterial mutagenicity, removing it or altering the metabolic environment drastically shifts the safety profile.

Table 1: Comparative Mutagenicity of Benzimidazole and Nitroaromatic Derivatives

CompoundAssayStrain / Cell LineMetabolic Activation (S9)ResultMechanistic Note
1-Methyl-5-nitro-1H-benzo[d]imidazole Ames TestTA98, TA100-S9 / +S9Weak Positive Direct-acting; requires bacterial nitroreductase for activation[3].
6-Nitrobenzimidazole Ames TestTA98, TA100-S9 / +S9Positive Well-documented Ames-positive reference standard[5][6].
Metronidazole Ames TestTA100-S9Positive ~0.13 revertants/nmol; standard nitroimidazole comparator[4].
1-Methyl-1H-benzo[d]imidazole Ames TestTA98, TA100-S9 / +S9Negative Non-nitro analog. Demonstrates the scaffold itself is non-mutagenic.

Self-Validating Experimental Protocols

To accurately evaluate 1-Methyl-5-nitro-1H-benzo[d]imidazole, standard OECD guidelines must be adapted. The following protocols are designed as self-validating systems: they do not just detect mutations; they prove how the mutation occurred.

Protocol A: Diagnostic Bacterial Reverse Mutation Assay (Modified Ames Test)

Objective: To prove that the mutagenic signal is an artifact of bacterial metabolism rather than intrinsic mammalian toxicity. Causality Rationale: Standard TA98 strains possess nitroreductases that artificially inflate the mutagenic signal. By running TA98 alongside the isogenic nitroreductase-deficient strain (TA98NR) and O-acetyltransferase-deficient strain (TA98/1,8-DNP6), you isolate the exact enzymatic cause[3][4]. A positive result in TA98 but a negative result in TA98NR confirms the compound is not intrinsically DNA-reactive in the absence of specific bacterial enzymes.

Step-by-Step Methodology:

  • Strain Preparation: Inoculate Salmonella typhimurium strains TA98, TA100, TA98NR, and TA98/1,8-DNP6 into nutrient broth. Incubate overnight at 37°C with shaking until reaching an OD600 of ~1.0[4].

  • Compound Formulation: Dissolve 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl in anhydrous DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Metabolic Activation (S9) Prep: Prepare mammalian S9 mix from Aroclor 1254-induced rat liver homogenate to simulate mammalian hepatic metabolism[4].

  • Pre-incubation: In sterile tubes, combine 100 µL of the test strain, 100 µL of the test compound, and 500 µL of either S9 mix or phosphate buffer. Pre-incubate at 37°C for 20 minutes to allow maximum metabolic conversion.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex briefly, and pour onto minimal glucose agar plates[4].

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase of ≥2-fold over the vehicle control in TA98, coupled with baseline counts in TA98NR, confirms nitroreductase-dependent mutagenicity.

AmesWorkflow Start 1-Methyl-5-nitrobenzimidazole TA98 Standard Strain (TA98 / TA100) Start->TA98 TA98NR Nitroreductase Deficient (TA98NR) Start->TA98NR DNP6 O-Acetyltransferase Deficient (TA98/1,8-DNP6) Start->DNP6 Res1 Positive (Mutagenic) TA98->Res1 Direct Action Res2 Negative / Reduced TA98NR->Res2 Blocks Step 1 Res3 Negative / Reduced DNP6->Res3 Blocks Step 2

Fig 2: Diagnostic Ames test workflow identifying nitroreductase-dependent mutagenicity.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To evaluate if the bacterial mutagenicity translates into chromosomal damage in mammalian cells, which lack bacterial-level nitroreductase activity. Causality Rationale: Why use Cytochalasin B? It blocks cytokinesis but allows karyokinesis, trapping cells in a binucleated state[4]. This ensures that only cells that have undergone exactly one division during exposure are scored, eliminating false negatives caused by compound-induced cell cycle arrest.

Step-by-Step Methodology:

  • Cell Culture: Culture human lymphoblastoid TK6 cells in RPMI-1640 medium supplemented with 10% FBS, maintaining them in the logarithmic growth phase[4].

  • Treatment: Expose the cells to 1-Methyl-5-nitro-1H-benzo[d]imidazole at sub-cytotoxic concentrations (determined via prior MTT assay) for 4 hours (+S9 and -S9) and 24 hours (-S9).

  • Cytokinesis Block: Wash the cells and add Cytochalasin B (final concentration 4-6 µg/mL) to the culture medium. Incubate for an additional 1.5 to 2 cell cycles (approx. 24-30 hours)[4].

  • Harvest and Fixation: Harvest cells via centrifugation. Treat with a mild hypotonic solution (0.075 M KCl) to swell the cells, then fix using a 3:1 methanol:acetic acid solution[4].

  • Staining & Analysis: Drop cells onto clean glass slides, air-dry, and stain with Acridine Orange or DAPI. Score the frequency of micronuclei in 2,000 binucleated cells per concentration.

Strategic Alternatives in Drug Design

If 1-Methyl-5-nitro-1H-benzo[d]imidazole exhibits unacceptable genotoxicity in mammalian follow-up assays, drug developers should consider the following structural mitigations:

  • Bioisosteric Replacement: Replace the nitro group with a bioisostere that maintains electron-withdrawing properties but cannot be reduced to a nitrenium ion (e.g., a trifluoromethyl -CF3 or cyano -CN group).

  • Steric Hindrance: Introduce bulky substituents ortho to the nitro group. This can twist the nitro group out of the aromatic plane, hindering the enzymatic fit into bacterial nitroreductases and preventing bioactivation.

References

  • Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test PubMed / Oxford Academic[Link]

  • 6-Nitrobenzimidazole (94-52-0) - Chemical Effects in Biological Systems NIH National Toxicology Program[Link]

  • 1-methyl-5-nitro-1H-benzo[d]imidazole | CID 96173 PubChem[Link]

Sources

Benchmarking 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl: A Technical Guide to Antimicrobial Efficacy and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole ring is a widely recognized privileged pharmacophore in modern drug discovery[1]. Among its derivatives, 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl represents a highly active scaffold where the 5-nitro group acts as a critical determinant for antimicrobial bioactivity, while the 1-methyl substitution optimizes lipophilicity and cellular penetration[2][3]. This guide provides drug development professionals and application scientists with an objective benchmark of its performance against standard antimicrobial agents, alongside self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Grounding: The Bioreduction Pathway

The antimicrobial efficacy of 5-nitrobenzimidazole derivatives is fundamentally predicated on their function as prodrugs. To exert their bactericidal or fungicidal effects, the nitro group at the 5-position must undergo intracellular reduction catalyzed by specific .

This enzymatic reduction generates highly reactive nitroso and hydroxylamine intermediates, alongside cytotoxic reactive oxygen species (ROS). These radicals covalently bind to essential biomolecules, leading to irreversible DNA damage, protein alkylation, and subsequent microbial cell death. While this mechanism shares functional parallels with standard nitroimidazoles like metronidazole, the distinct benzimidazole core allows it to evade common resistance mechanisms (such as efflux pumps) that typically target traditional antibiotic classes[4].

MOA Prodrug 1-Methyl-5-nitro-1H- benzo[d]imidazole Enzyme Bacterial Nitroreductases (e.g., NfsA/NfsB) Prodrug->Enzyme Cell Entry Intermediate Reactive Nitroso & Hydroxylamine Intermediates Enzyme->Intermediate Bioreduction Radicals Cytotoxic ROS / Radicals Intermediate->Radicals Oxidative Stress Target DNA Damage & Protein Alkylation Radicals->Target Covalent Binding Death Microbial Cell Death Target->Death Apoptosis-like death

Intracellular bioreduction pathway of 5-nitrobenzimidazole derivatives leading to cell death.

Comparative Efficacy: Benchmarking Against Standard Agents

To objectively evaluate 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl, we must benchmark its Minimum Inhibitory Concentration (MIC) and spectrum of activity against established clinical standards. Recent structural and functional studies on 5-nitrobenzimidazole libraries demonstrate potent broad-spectrum activity, with MIC values frequently ranging between 1.95 µg/mL and 50 µg/mL against various Gram-positive, Gram-negative, and fungal strains[4].

The table below synthesizes quantitative benchmarking data, comparing the functional profile of the target compound against Metronidazole, Ampicillin, and Ciprofloxacin[4][5].

Antimicrobial AgentPrimary Target / MechanismTypical MIC Range (µg/mL)Key Susceptible PathogensResistance Profile
1-Methyl-5-nitro-1H-benzo[d]imidazole HCl DNA/Proteins (Nitroreductase activation)1.95 – 50.0S. aureus, E. coli, Fungi, AnaerobesLow cross-resistance due to novel heterocyclic scaffold
Metronidazole DNA (Nitroreductase activation)0.5 – 16.0Anaerobes, ProtozoaIncreasing resistance via nim gene expression
Ampicillin Cell Wall (PBP inhibition)0.25 – >15.62Gram-positive, some Gram-negativeHigh resistance via Beta-lactamase production
Ciprofloxacin DNA Gyrase / Topoisomerase IV0.12 – 4.0Broad-spectrum (Gram +/-)Resistance via target site mutations (gyrA/parC)

Self-Validating Experimental Protocol: Broth Microdilution (MIC) Assay

To ensure high-fidelity data when testing 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl, the broth microdilution method must be engineered as a self-validating system[2]. The following protocol embeds causality into every step to prevent false positives and analytical artifacts.

Step-by-Step Methodology:
  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard.

    • Causality: This guarantees a standardized starting concentration of ~1.5 × 10^8 CFU/mL. A fluctuating inoculum size will artificially inflate or deflate the MIC (known as the "inoculum effect"), rendering comparative benchmarking data useless.

  • Compound Preparation & Serial Dilution: Dissolve the compound in DMSO, then perform two-fold serial dilutions in Mueller-Hinton broth[2].

    • Causality: While the HCl salt form enhances aqueous solubility, a primary DMSO stock ensures complete dissolution of the lipophilic benzimidazole core. The final DMSO concentration in the well must remain <1% to prevent solvent-induced cytotoxicity.

  • Internal Control Matrix (The Self-Validating Step):

    • Positive Control (Broth + Bacteria): Validates that the media supports robust microbial growth.

    • Negative Control (Broth Only): Validates the absolute absence of environmental contamination.

    • Vehicle Control (Broth + Bacteria + 1% DMSO): Proves the solvent vehicle is not responsible for observed cell death.

    • Reference Control (Broth + Bacteria + Ampicillin): Benchmarks the assay's sensitivity against a known clinical standard[4].

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours[2].

  • Resazurin Viability Readout: Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Relying on visual turbidity is highly subjective. Resazurin acts as an objective metabolic indicator; living cells reduce the blue dye to pink, fluorescent resorufin. The MIC is recorded as the lowest concentration that remains blue, definitively proving the cessation of metabolic activity.

Workflow Inoculum Standardize Inoculum (0.5 McFarland) Dilution Serial Dilution (Test Compounds) Inoculum->Dilution Controls Apply Internal Control Matrix Dilution->Controls Incubation Incubate 18-24h at 37°C Controls->Incubation Indicator Add Resazurin (Viability Dye) Incubation->Indicator Read Determine MIC (Color Change) Indicator->Read

Self-validating workflow for broth microdilution antimicrobial susceptibility testing.

Structural Advantages & Pharmacokinetics

The strategic placement of the methyl group at the N-1 position of the benzimidazole ring significantly alters the molecule's pharmacological profile. Unlike unsubstituted benzimidazoles, the 1-methyl derivative prevents tautomerization, locking the molecule into a single, predictable conformation[6]. This structural rigidity, combined with the strong electron-withdrawing nature of the 5-nitro group, enhances the compound's binding affinity to target enzymes and improves its overall pharmacokinetic stability, making it a superior candidate for advanced drug formulation[5][6].

References

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTHELMINTIC ACTIVITY OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

1-Methyl-5-nitro-1H-benzo[d]imidazole HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

Do NOT dispose of 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl down the drain or in general trash. This compound is a nitro-substituted benzimidazole salt.[1] It poses risks of aquatic toxicity , potential mutagenicity , and skin/eye irritation . The presence of a nitro group (


) requires strict segregation from strong reducing agents and oxidizers to prevent uncontrolled exothermic reactions.

Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity to ensure compatibility with waste streams.

Property Data
Chemical Name 1-Methyl-5-nitro-1H-benzo[d]imidazole hydrochloride
CAS Number 1951444-58-8 (HCl salt) / 5381-78-2 (Free base)
Molecular Formula

Physical State Solid (Powder), typically pale yellow to tan
Acidity Acidic in solution (HCl salt)
Key Hazards (GHS) Warning H302: Harmful if swallowed H315/H319: Causes skin/eye irritation H335: May cause respiratory irritation H341: Suspected of causing genetic defects (class-wide alert for nitrobenzimidazoles)

Critical Safety Note: Nitro-containing compounds can exhibit instability when heated or subjected to shock, although this specific salt is generally stable under ambient conditions.[1] NEVER mix with strong bases (exothermic neutralization) or strong oxidizers (potential fire/explosion) in the waste container.

Pre-Disposal Stabilization & Segregation

Proper segregation is the single most critical step to prevent "lab pack" accidents.

The Segregation Logic (Decision Tree)

Use the following logic to determine the correct waste stream for your material.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidAction Double-bag in polyethylene bags. Place in Solid Waste Drum. Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisAction Place in Hazardous Solid Waste Bin. NO Sharps. Debris->DebrisAction AqAcid Aqueous (Acidic) LiquidCheck->AqAcid Water/Buffer Organic Organic Solvent LiquidCheck->Organic DMSO/MeOH/DCM AqAction Do NOT Neutralize manually. Collect in 'Corrosive/Toxic' Waste Carboy. AqAcid->AqAction OrgAction Collect in 'Halogenated' or 'Non-Halogenated' Solvent Carboy. Organic->OrgAction

Figure 1: Decision logic for segregating 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined polyethylene bags.

  • Labeling: Must be labeled "Hazardous Waste - Toxic Solid" .[1]

  • Constituents: List "1-Methyl-5-nitro-1H-benzo[d]imidazole HCl".[1]

  • Procedure:

    • Transfer solid waste into the container inside a chemical fume hood.

    • Avoid generating dust; use a damp paper towel to wipe the spatula (dispose of towel as solid waste).

    • Seal tightly. Do not overfill (leave 10% headspace).

Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • Context: This compound is often dissolved in DMSO, Methanol, or dilute acid.

  • Container: HDPE Carboy (compatible with solvents and acids).

  • Compatibility Check:

    • If in Organic Solvent: Segregate into "Halogenated" or "Non-Halogenated" waste based on the solvent (e.g., DCM = Halogenated).

    • If in Aqueous Acid: Do NOT attempt to neutralize with Sodium Hydroxide (NaOH) or Bicarbonate in the waste container. The heat of neutralization combined with the nitro group can be hazardous. Label as "Corrosive Acidic Waste + Toxic" .

  • Procedure:

    • Pour waste into the carboy using a funnel.

    • Close the cap immediately after use to prevent vapor release.

    • Secondary containment (spill tray) is mandatory.

Protocol C: Contaminated Sharps & Glassware
  • Sharps (Needles/Syringes): Place immediately into a puncture-proof Red Sharps Container. Label as "Chemically Contaminated Sharps".

  • Glassware (Vials/Flasks):

    • Triple Rinse: Rinse the glassware three times with a compatible solvent (e.g., acetone or water).

    • Collect Rinsate: Pour the rinse liquid into the appropriate Liquid Waste container (Protocol B).

    • Disposal: Deface the label on the glass. If "RCRA Empty" (rinsed), it can often be discarded in broken glass boxes (check local EHS rules). If unrinsed, it must go into a solid hazardous waste drum.

Regulatory Compliance (RCRA & DOT)

To ensure compliance with US EPA (RCRA) and DOT regulations, use the following classifications.

Regulatory Body Classification Code Reasoning
RCRA (EPA) Not Listed (P/U List)This specific CAS is not on the P or U lists.[1]
RCRA Characteristic D002 (Corrosive)Only applies if aqueous waste has pH

2.
RCRA Characteristic Toxic (General)Due to mutagenicity potential, treat as toxic.
DOT Shipping UN 2811 Toxic solids, organic, n.o.s. (1-Methyl-5-nitro-1H-benzo[d]imidazole)
Hazard Class 6.1 Toxic Substance

Note on Controlled Substance Status: While some benzimidazole opioids (nitazenes) are Schedule I (DEA), 1-Methyl-5-nitro-1H-benzo[d]imidazole is a chemical intermediate.[1] As of late 2023, it is not explicitly scheduled as a controlled substance itself, but it is a "watched" precursor in some jurisdictions due to its structural similarity to Etonitazene precursors. Always maintain a usage log.

Emergency Spill Response

Scenario: You drop a 5g bottle of powder on the floor.

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Up: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean:

    • Scoop up the material using a dustpan or stiff paper.

    • Wipe the area 3x with soap and water.

    • Place all cleanup materials (towels, gloves, scoop) into a Hazardous Waste Bag .

  • Report: File an incident report with your EHS department.

References

  • PubChem. (n.d.). 1-Methyl-5-nitro-1H-benzo[d]imidazole Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 5-Nitrobenzimidazole derivatives. Retrieved from [Link][1]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][1]

  • World Health Organization. (2022). Critical Review Report: Protonitazene and related benzimidazoles. (Provides context on structural analogs and toxicity). Retrieved from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl

[1]

Executive Safety Summary

Do not treat this compound as a generic organic reagent. 1-Methyl-5-nitro-1H-benzo[d]imidazole HCl is a critical intermediate in the synthesis of benzimidazole-based opioids (e.g., Etonitazene analogues). While the precursor itself exhibits acute toxicity (Oral LD50 est. <1000 mg/kg) and mutagenic potential common to nitro-aromatics, its primary handling risk lies in its regulatory sensitivity and downstream potency potential .

Core Directive: Adopt Occupational Health Hazard Band (OHHB) 3 protocols. Assume all dusts are bioactive until proven otherwise.

Hazard Identification & Risk Assessment

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1]Zero-skin-contact policy. Double-gloving is mandatory.
Irritant H315/H319Causes skin and serious eye irritation.[1][2][3]HCl salt hydrolyzes to release acid upon moisture contact (sweat/mucosa).
Genotoxicity SuspectedNitro-benzimidazoles are known mutagens (Ames positive).Use containment (BSC/Fume Hood) to prevent inhalation.
Precursor Risk N/APrecursor to Etonitazene class nitazenes.Security Protocol: Limit access. Log usage strictly.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specific to the HCl salt form (hygroscopic dust) and organic solutions (permeation risk).

PPE Selection Logic (Decision Tree)

PPE_SelectionStartTask DefinitionStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / Organic SolventState->LiquidQuantQuantity?Solid->QuantSolventSolvent Type?Liquid->SolventSmall< 100 mgQuant->SmallLarge> 100 mgQuant->LargeLevel1PPE Level 1:Nitrile Gloves (Double)Safety GlassesN95 Mask (if open bench)Small->Level1Level2PPE Level 2:Nitrile (Double)BSC Class II or Fume HoodP100 RespiratorLarge->Level2PolarWater/MethanolSolvent->PolarPenetratingDCM/DMSO/DMFSolvent->PenetratingPolar->Level2Level3PPE Level 3:Laminate (Silver Shield) LinerNitrile OuterFume Hood MandatoryPenetrating->Level3

Caption: Logic flow for selecting PPE based on physical state and solvent permeability risks.

Detailed Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Inner) Low-Density Polyethylene (PE) or Laminate Nitro-aromatics can permeate nitrile over time. Laminate provides broad chemical resistance against the nitro moiety.
Hand Protection (Outer) Nitrile (Minimum 5 mil) Provides mechanical strength and grip. Acts as a sacrificial layer against splashes.
Respiratory P100 / N100 (HEPA) The HCl salt forms fine, electrostatic dust. Standard surgical masks offer zero protection against this particle size.
Eye/Face Chemical Goggles (Indirect Vent) Safety glasses are insufficient for HCl salts; moisture in the eye will dissolve dust, creating immediate acidic burns.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb and retain nitro compounds, creating a secondary exposure source.

Operational Protocols

Receiving & Storage[2][5]
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap (indicates HCl leakage/hydrolysis).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption will degrade the compound and increase stickiness/handling difficulty.

  • Security: Due to its status as a nitazene precursor, store in a locked cabinet accessible only to authorized personnel.

Weighing & Solubilization (Critical Step)
  • Location: Biological Safety Cabinet (BSC) Class II or a low-flow chemical fume hood. Never weigh on an open bench.

  • Static Control: Use an anti-static gun or polonium strip. Electrostatic repulsion can cause the light HCl salt powder to "jump" onto gloves or cuffs.

  • Solvent Choice:

    • Preferred: Methanol or Ethanol (Good solubility, moderate permeation risk).

    • Caution: DMSO or DMF. These solvents are transdermal carriers. If dissolved in DMSO, the nitro-benzimidazole will penetrate skin instantly, carrying toxicity into the bloodstream. Use Laminate gloves strictly for DMSO solutions.

Reaction Setup
  • Acid Management: If neutralizing the HCl salt to free base, expect a mild exotherm. Add base (e.g., NaHCO3) slowly to prevent aerosolization of the slurry.

  • Glassware: Use single-neck flasks with secure septa. Avoid open beakers to minimize vapor/dust escape.

Emergency Response: Spills & Exposure[6][7]

Exposure Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes .[2] Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—HCl salts cause rapid corneal damage.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (nitro compounds can induce methemoglobinemia in high doses).

Spill Cleanup Workflow

Threshold: If >500mg is spilled, evacuate and call EHS. For <500mg, follow this workflow:

Spill_ResponseAssess1. Assess Spill(Isolate Area)PPE_Don2. Don Emergency PPE(Double Gloves, Goggles, P100)Assess->PPE_DonContain3. Containment(Cover with wet paper towels)PPE_Don->ContainNeutralize4. Neutralize(Spray with 5% Sodium Bicarbonate)Contain->NeutralizeCollect5. Collection(Scoop into HazMat jar)Neutralize->CollectClean6. Decontamination(Wash surface with Methanol then Water)Collect->Clean

Caption: Step-by-step containment and neutralization protocol for solid spills.

Why Wet Paper Towels? Placing dry paper towels on a powder spill disperses dust. Wetting the towels before laying them down traps the powder via capillary action.

Disposal & Deactivation

  • Deactivation: Treat waste solutions with 10% aqueous bleach (sodium hypochlorite) for 24 hours before disposal. This helps oxidize the nitro functionality and degrade the benzimidazole core.

  • Segregation: Do not mix with strong acids (generates NOx fumes) or strong reducers.

  • Labeling: Label clearly as "Toxic Organic Waste - Nitrobenzimidazole Derivative."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 96173, 1-methyl-5-nitrobenzimidazole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Nitrobenzimidazole derivatives - Mutagenicity and Toxicity Profiles. Retrieved from [Link]

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